molecular formula C25H30ClN3O4 B1143153 LDS-751 CAS No. 181885-68-7

LDS-751

Numéro de catalogue: B1143153
Numéro CAS: 181885-68-7
Poids moléculaire: 472.0 g/mol
Clé InChI: FGBAVQUHSKYMTC-UHFFFAOYSA-M
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

LDS 751 dye is an organic perchlorate salt. It has a role as a fluorochrome. It contains a LDS 751(1+).

Propriétés

Numéro CAS

181885-68-7

Formule moléculaire

C25H30ClN3O4

Poids moléculaire

472.0 g/mol

Nom IUPAC

2-[4-[4-(dimethylamino)phenyl]buta-1,3-dienyl]-1-ethyl-N,N-dimethylquinolin-1-ium-6-amine perchlorate

InChI

InChI=1S/C25H30N3.ClHO4/c1-6-28-23(16-13-21-19-24(27(4)5)17-18-25(21)28)10-8-7-9-20-11-14-22(15-12-20)26(2)3;2-1(3,4)5/h7-19H,6H2,1-5H3;(H,2,3,4,5)/q+1;/p-1

Clé InChI

FGBAVQUHSKYMTC-UHFFFAOYSA-M

Origine du produit

United States

Foundational & Exploratory

LDS-751: A Technical Guide to its Fluorescent Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LDS-751 is a versatile, cell-permeant, far-red fluorescent dye with unique spectral properties that make it a valuable tool in a variety of biological research applications. Initially characterized as a nucleic acid stain, its utility extends to the specific labeling of mitochondria in living cells, a characteristic governed by mitochondrial membrane potential. This dual nature, combined with its significant fluorescence enhancement upon binding to dsDNA, offers researchers a flexible probe for cellular imaging, flow cytometry, and other fluorescence-based assays. This technical guide provides an in-depth overview of the core fluorescence spectrum of this compound, detailed experimental protocols, and a visual representation of its staining mechanisms.

Core Spectroscopic and Physicochemical Properties

The fluorescence characteristics of this compound are fundamental to its application. Key quantitative data are summarized in the table below for easy reference and comparison.

PropertyValueNotes
Excitation Maximum (λex) ~540 - 561 nmWhen bound to dsDNA.[1][2] Can be excited by a 488 nm laser line.[1]
Emission Maximum (λem) ~710 - 712 nmLong wavelength emission is useful for multicolor analysis.[1][2]
Quantum Yield (Φ) 0.014In methanol; has been used as a fluorescence standard.[3]
Fluorescence Enhancement ~20-foldUpon binding to double-stranded DNA (dsDNA).[1]
Molar Extinction Coefficient (ε) Not readily availableResearchers may need to contact the manufacturer for this information.[4]
Fluorescence Lifetime (τ) Not readily available
Molecular Weight 471.98 g/mol
Solubility Water, DMSO

Staining Mechanisms and Cellular Localization

The primary utility of this compound stems from its differential localization based on cell viability and metabolic state. In live, nucleated cells, this compound is actively sequestered into mitochondria, a process dependent on the mitochondrial membrane potential. In contrast, in fixed and permeabilized cells, or in non-nucleated cells, it primarily functions as a nucleic acid stain.

LDS_751_Staining_Pathway cluster_cell Eukaryotic Cell cluster_live Live Cell Compartments cluster_fixed Fixed Cell Compartments Live_Cell Live Nucleated Cell Mitochondria Mitochondria Live_Cell->Mitochondria Sequestration (Requires Polarized Membrane) Nucleus_Live Nucleus Live_Cell->Nucleus_Live Minimal Staining Fixed_Cell Fixed/Permeabilized Cell Nucleus_Fixed Nucleus Fixed_Cell->Nucleus_Fixed Binds to Nucleic Acids Fluorescence Fluorescence Mitochondria->Fluorescence Far-Red Emission Fluorescence_Fixed Fluorescence_Fixed Nucleus_Fixed->Fluorescence_Fixed Far-Red Emission LDS_751 This compound Dye LDS_751->Live_Cell Enters Cell LDS_751->Fixed_Cell Enters Cell

This compound cellular localization pathways.

Experimental Protocols

General Cell Staining Protocol (Suspension and Adherent Cells)

This protocol provides a general guideline for staining both suspension and adherent cells with this compound. Optimization of dye concentration and incubation time may be necessary for different cell types.

  • Stock Solution Preparation: Prepare a 1 to 10 mM stock solution of this compound in anhydrous dimethyl sulfoxide (B87167) (DMSO).

  • Working Solution Preparation: Dilute the stock solution in an appropriate buffer (e.g., PBS or cell culture medium) to a final working concentration of 1 to 10 µM.

  • Cell Preparation:

    • Suspension Cells: Centrifuge the cell suspension and resuspend the cell pellet in the this compound working solution.

    • Adherent Cells: Grow cells on coverslips or in culture dishes. Remove the culture medium and add the this compound working solution.

  • Incubation: Incubate the cells for 15 to 60 minutes at room temperature, protected from light.

  • Washing (Optional): For applications requiring low background fluorescence, cells can be washed with buffer after incubation.

  • Analysis: Analyze the stained cells using fluorescence microscopy, flow cytometry, or a microplate reader with appropriate filter sets for far-red fluorescence.

Mitochondrial Staining Protocol for Live Cells

This protocol is specifically for visualizing mitochondria in living cells, leveraging the dye's dependence on mitochondrial membrane potential.

  • Cell Culture: Culture cells to the desired confluency on a suitable imaging vessel (e.g., glass-bottom dish).

  • Staining Solution: Prepare a working solution of this compound in pre-warmed cell culture medium at a concentration of 0.1 to 2 µM.

  • Staining: Remove the existing culture medium and replace it with the this compound staining solution.

  • Incubation: Incubate the cells for 15 to 30 minutes at 37°C in a CO₂ incubator, protected from light.

  • Imaging: Image the cells directly in the staining solution or after replacing it with fresh, pre-warmed medium. Use a fluorescence microscope equipped for detecting far-red fluorescence.

    • Control Experiment: To confirm that the staining is dependent on mitochondrial membrane potential, cells can be pre-treated with a mitochondrial membrane potential disruptor, such as CCCP (carbonyl cyanide m-chlorophenyl hydrazone), before staining with this compound. A significant reduction in fluorescence intensity would confirm mitochondrial-specific staining.

Experimental Workflow for Mitochondrial Staining and Analysis

The following diagram illustrates a typical workflow for assessing mitochondrial localization of this compound.

Experimental_Workflow cluster_controls Control Arm Start Start Cell_Culture Culture Live Cells Start->Cell_Culture Prepare_Staining_Solution Prepare this compound Working Solution (0.1-2 µM) Cell_Culture->Prepare_Staining_Solution Treat_CCCP Treat with CCCP (Mitochondrial Depolarizer) Cell_Culture->Treat_CCCP Incubate_Cells Incubate Cells with this compound (15-30 min, 37°C) Prepare_Staining_Solution->Incubate_Cells Image_Cells Fluorescence Microscopy Incubate_Cells->Image_Cells Analyze_Results Analyze Mitochondrial Localization Image_Cells->Analyze_Results End End Analyze_Results->End Incubate_Control Incubate with this compound Treat_CCCP->Incubate_Control Image_Control Fluorescence Microscopy Incubate_Control->Image_Control Compare_Results Compare with Experimental Arm Image_Control->Compare_Results Compare_Results->Analyze_Results

Workflow for this compound mitochondrial staining.

Applications in Research and Drug Development

The distinct properties of this compound make it suitable for a range of applications:

  • Multicolor Flow Cytometry: Its far-red emission minimizes spectral overlap with common fluorophores, facilitating its inclusion in complex multi-parameter analyses.

  • Mitochondrial Research: As a reporter of mitochondrial membrane potential, this compound can be used to study mitochondrial health, function, and dysfunction in response to various stimuli, including drug candidates.

  • Cell Viability and Proliferation Assays: In conjunction with other dyes, it can help differentiate between nucleated and non-nucleated cells or between live and dead cells in certain contexts.

  • High-Content Screening: The cell-permeant nature and robust signal of this compound are advantageous for automated imaging and analysis of cellular responses to compound libraries.

Conclusion

This compound is a powerful fluorescent probe with a well-defined spectral profile and a unique dual-staining capability that is dependent on cellular context. Its far-red emission and sensitivity to mitochondrial membrane potential provide researchers and drug development professionals with a valuable tool for investigating cellular structure, function, and response to therapeutic interventions. The protocols and data presented in this guide offer a solid foundation for the successful application of this compound in a variety of research settings.

References

LDS-751 excitation and emission wavelengths

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to LDS-751: Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a cell-permeant, far-red fluorescent dye initially characterized as a nucleic acid stain. However, extensive research has revealed its preferential localization to mitochondria in viable nucleated cells, a characteristic dependent on mitochondrial membrane potential. This guide provides a comprehensive overview of the technical details of this compound, including its spectral properties, key quantitative data, and detailed protocols for its application in fluorescence microscopy and flow cytometry.

Introduction

This compound is a styryl dye that has become a versatile tool in cellular biology. While it can bind to nucleic acids, particularly DNA, its primary application in live-cell imaging stems from its ability to accumulate in mitochondria with an intact membrane potential.[1][2] This property makes it a valuable probe for assessing mitochondrial health and function. Its far-red emission profile also renders it suitable for multicolor imaging experiments with reduced spectral overlap with common green and red fluorophores. This document serves as a technical resource for researchers utilizing this compound, providing essential data and methodologies for its effective use.

Photophysical Properties

The fluorescence of this compound is highly dependent on its environment. A significant enhancement in fluorescence intensity is observed upon binding to double-stranded DNA (dsDNA).[3][4] In live cells, its accumulation in the lipid-rich environment of the inner mitochondrial membrane is also associated with a bright fluorescent signal.

Spectral Characteristics

The excitation and emission maxima of this compound can vary slightly depending on the solvent and whether it is bound to a biological macromolecule. The dye can be efficiently excited by the popular 488 nm laser line, making it compatible with most standard flow cytometers and fluorescence microscopes.[3][4]

Table 1: Spectral Properties of this compound

ConditionExcitation Maximum (nm)Emission Maximum (nm)Notes
General~561~712In a free state.[5]
Bound to dsDNA~543~712Exhibits up to a 20-fold fluorescence enhancement.[3][4]
In MethanolNot specifiedNot specifiedA quantum yield of 0.014 has been reported in this solvent.
Quantitative Data

Quantitative photophysical data for this compound, particularly when bound to nucleic acids, is not extensively documented in publicly available literature. The following table summarizes the currently available information.

Table 2: Quantitative Photophysical Data for this compound

ParameterValueCondition
Molar Extinction Coefficient (ε)>50,000 cm⁻¹M⁻¹Characteristic of cyanine (B1664457) dyes.[6]
Fluorescence Quantum Yield (Φf)0.014In methanol.
Fluorescence Lifetime (τ)Not Reported

Cellular Staining Characteristics

In viable nucleated cells, this compound is predominantly localized to the mitochondria and is excluded from the nucleus.[1][2] This staining pattern is dependent on the mitochondrial membrane potential. Depolarization of the mitochondrial membrane with agents like carbonyl cyanide m-chlorophenylhydrazone (CCCP) leads to a significant reduction in this compound fluorescence.[1] This characteristic is critical for interpreting experimental results, as changes in mitochondrial potential can be mistaken for a loss of cells if this compound is used as a simple nuclear counterstain.

Experimental Protocols

General Handling and Storage

This compound is typically supplied as a solid. It is recommended to prepare a stock solution in a high-quality, anhydrous solvent such as dimethyl sulfoxide (B87167) (DMSO). Store the stock solution at -20°C, protected from light and moisture.

Staining Mitochondria in Live Cells for Fluorescence Microscopy

This protocol is designed for staining mitochondria in adherent cells cultured on coverslips.

Materials:

  • This compound stock solution (1 mM in DMSO)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Coverslips with cultured adherent cells

Procedure:

  • Prepare Staining Solution: Dilute the this compound stock solution in pre-warmed (37°C) complete cell culture medium to a final concentration of 0.02-20 µg/mL. The optimal concentration should be determined empirically for each cell type and experimental setup.[1]

  • Cell Staining: Remove the culture medium from the cells and replace it with the this compound staining solution.

  • Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator.

  • Washing: Gently wash the cells two to three times with pre-warmed PBS or complete medium to remove excess dye.

  • Imaging: Mount the coverslip on a microscope slide with a drop of warm PBS or imaging buffer. Proceed with imaging immediately on a fluorescence microscope equipped with appropriate filters for far-red fluorescence (e.g., excitation around 540-560 nm and emission collection above 650 nm).

References

LDS-751: A Technical Guide to a Versatile Fluorescent Probe for Nuclear and Mitochondrial Staining

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of LDS-751, a cell-permeant fluorescent dye. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of its dual-staining capabilities for both nucleic acids and mitochondria, contingent on cell viability and mitochondrial membrane potential. This guide details the biophysical properties of this compound, experimental protocols for its application, and the underlying mechanisms of its fluorescence.

Core Concepts: The Dual Staining Nature of this compound

This compound is characterized as a fluorescent nucleic acid stain.[1][2][3] In solution, the dye exhibits minimal fluorescence; however, upon binding to double-stranded DNA (dsDNA), its fluorescence is enhanced by approximately 20-fold.[2][3] This property makes it a valuable tool for the detection and quantification of nucleic acids.

However, a critical characteristic of this compound is its behavior in live, nucleated cells. In these contexts, this compound is largely excluded from the nucleus and instead accumulates in mitochondria.[4][5] This mitochondrial staining is not arbitrary; it is dependent on the mitochondrial membrane potential.[4][5][6] this compound binds to polarized mitochondrial membranes, a feature of healthy, functioning mitochondria.[4][5][6] This dependence on membrane potential allows this compound to serve as an indicator of mitochondrial health.

In contrast, in fixed or dead cells where membrane integrity is compromised, this compound can freely access and stain the nucleus, consistent with its properties as a nucleic acid dye. This differential staining pattern makes this compound a versatile tool for assessing cell viability and mitochondrial function.

Quantitative Data Summary

The following tables summarize the key quantitative and qualitative properties of this compound based on available data.

Table 1: Biophysical and Spectral Properties of this compound

PropertyValueSource(s)
Excitation Maximum (on dsDNA)~543 nm[2]
Alternative ExcitationCan be excited by 488 nm laser line[2][3]
Emission Maximum~712 nm[2][3]
Fluorescence Enhancement (upon binding to dsDNA)~20-fold[2][3]
Molecular Weight471.98 g/mol
AppearanceDark green powder
SolventsWater, Dimethylsulfoxide (DMSO)

Table 2: Staining Characteristics of this compound in Different Cell Types and Conditions

ConditionPrimary Staining TargetMechanismSource(s)
Live, Viable Nucleated CellsMitochondriaAccumulation in polarized mitochondrial membranes[4][5][6]
Fixed or Dead CellsNucleusBinding to nucleic acids (DNA)[1]
Anucleated Cells (e.g., Red Blood Cells)No stainingLack of nucleus and mitochondria[2]
Cells with Depolarized MitochondriaReduced/Absent Mitochondrial StainingLoss of mitochondrial membrane potential prevents dye accumulation[4][5][6]

Key Experimental Protocols

The following are detailed methodologies for key experiments utilizing this compound.

Protocol 1: Live-Cell Mitochondrial Staining with this compound

This protocol is designed for the visualization of mitochondria in living cells.

Materials:

  • This compound stock solution (1-10 mM in DMSO)

  • Live cells in culture

  • Appropriate cell culture medium

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope

Procedure:

  • Prepare a working solution of this compound in cell culture medium. A final concentration in the range of 1 to 10 µM is recommended as a starting point. High concentrations may lead to non-specific staining.

  • Remove the existing medium from the cultured cells and replace it with the this compound staining solution.

  • Incubate the cells for 15 to 60 minutes at 37°C in a CO2 incubator. The optimal incubation time may vary depending on the cell type.

  • (Optional) Wash the cells once with pre-warmed PBS or fresh culture medium to remove excess dye and reduce background fluorescence.

  • Image the cells using a fluorescence microscope equipped with appropriate filters for the excitation and emission wavelengths of this compound (e.g., excitation ~543 nm, emission ~712 nm).

Protocol 2: Co-staining with a Nuclear Marker to Differentiate Mitochondrial and Nuclear Localization

This protocol demonstrates the distinct localization of this compound in mitochondria in live cells by co-staining with a known nuclear stain like Acridine Orange or DAPI.

Materials:

  • This compound working solution (as in Protocol 1)

  • Acridine Orange or DAPI working solution

  • Live cells in culture

  • Confocal or fluorescence microscope

Procedure:

  • Stain the live cells with this compound as described in Protocol 1.

  • Following the this compound incubation, add the nuclear stain (e.g., Acridine Orange or DAPI) at its recommended concentration.

  • Incubate for the time specified for the nuclear stain.

  • Wash the cells with PBS.

  • Image the cells using a confocal or fluorescence microscope, capturing images in the respective channels for this compound and the nuclear stain. The resulting images should show minimal co-localization of the two dyes in healthy, live cells.[4][5]

Protocol 3: Demonstrating the Dependence of this compound Staining on Mitochondrial Membrane Potential

This experiment uses a mitochondrial depolarizing agent to show that this compound accumulation in mitochondria is dependent on the membrane potential.

Materials:

  • This compound working solution

  • Mitochondrial depolarizing agent (e.g., Carbonyl cyanide m-chlorophenyl hydrazone - CCCP, or Valinomycin)

  • Live cells in culture

  • Fluorescence microscope

Procedure:

  • Culture cells on separate coverslips or in different wells of a multi-well plate.

  • Treat one set of cells with the mitochondrial depolarizing agent at an effective concentration for a duration sufficient to disrupt the mitochondrial membrane potential. The other set of cells will serve as the untreated control.

  • Stain both the treated and untreated cells with this compound according to Protocol 1.

  • Image both sets of cells using a fluorescence microscope with identical acquisition settings.

  • A dramatic reduction in mitochondrial fluorescence in the cells treated with the depolarizing agent will be observed, confirming the dependence of this compound staining on the mitochondrial membrane potential.[4][5][6]

Visualizing Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the key concepts and experimental logic described in this guide.

G This compound Staining Mechanism in Live vs. Fixed Cells cluster_live Live Cell cluster_fixed Fixed/Dead Cell LDS_live This compound Mito Polarized Mitochondrion LDS_live->Mito Accumulates Nucleus_live Nucleus (Intact Membrane) LDS_live->Nucleus_live Excluded LDS_fixed This compound Nucleus_fixed Nucleus (Permeabilized Membrane) LDS_fixed->Nucleus_fixed Stains DNA Mito_fixed Depolarized Mitochondrion

Caption: this compound staining is cell-viability dependent.

G Experimental Workflow: Assessing Mitochondrial Membrane Potential start Live Cells control Control Group start->control treatment Treatment Group (+ Depolarizing Agent) start->treatment stain_control Stain with this compound control->stain_control stain_treatment Stain with this compound treatment->stain_treatment image_control Fluorescence Microscopy stain_control->image_control image_treatment Fluorescence Microscopy stain_treatment->image_treatment result_control Bright Mitochondrial Staining image_control->result_control result_treatment Dim/Absent Mitochondrial Staining image_treatment->result_treatment

Caption: Workflow for mitochondrial potential assay.

References

LDS-751 Binding Affinity for DNA vs. RNA: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to LDS-751

This compound is a cell-permeant fluorescent dye belonging to the cyanine (B1664457) family. It is widely used in cellular imaging and flow cytometry to stain nucleic acids. The fluorescence of this compound is significantly enhanced upon binding to nucleic acids, a characteristic feature of many cyanine dyes which exhibit low intrinsic fluorescence in aqueous solution but become highly fluorescent upon association with macromolecules. This property makes them valuable tools for detecting and quantifying nucleic acids.

Evidence for Differential Binding Affinity: Spectral Properties

The most direct evidence for a differential interaction of this compound with DNA and RNA comes from its distinct spectral properties when bound to each type of nucleic acid. The excitation and emission maxima of this compound shift depending on its binding partner, indicating a difference in the microenvironment of the dye when associated with DNA versus RNA. This suggests a variation in the binding mode and, consequently, the binding affinity.

A summary of the spectral properties of this compound when bound to DNA and RNA is presented in Table 1.

Nucleic AcidExcitation Maximum (nm)Emission Maximum (nm)
DNA543712
RNA590607
Table 1: Spectral Properties of this compound Bound to DNA and RNA. This data indicates a significant shift in both the excitation and emission spectra of this compound upon binding to DNA versus RNA, suggesting a difference in the binding interaction.[1]

The substantial difference in the emission maxima, in particular, points towards a distinct electronic environment for the dye when it interacts with the unique structural features of DNA and RNA. It has been noted that upon binding to dsDNA, this compound exhibits an approximately 20-fold enhancement in fluorescence.[2][3] While a specific fluorescence enhancement factor for RNA is not cited, the differing spectral properties imply that the quantum yield of this compound is likely different when bound to RNA compared to DNA.

Quantitative Analysis of Binding Affinity: A Comparative Overview

While specific dissociation constants (Kd) for this compound are not available in the reviewed literature, the binding affinities of other cyanine dyes for nucleic acids have been studied. These studies can provide a comparative context for understanding the potential binding behavior of this compound.

Cyanine dyes can interact with nucleic acids through various modes, including intercalation between base pairs, minor groove binding, and external binding.[4][5] The binding affinity is influenced by the dye's structure, charge, and the sequence and conformation of the nucleic acid. For instance, some cyanine dyes exhibit high affinity for dsDNA, with dissociation constants in the nanomolar to micromolar range.[6][7] The binding to RNA is generally less studied for many cyanine dyes but is known to occur, often with different affinities and spectral consequences compared to DNA binding.[7]

To provide a definitive quantitative comparison of this compound's binding affinity for DNA versus RNA, experimental determination of the dissociation constants is necessary. The following section outlines a detailed protocol for this purpose.

Experimental Protocol: Determination of Dissociation Constant (Kd) by Fluorescence Titration

Fluorescence titration is a common and robust method for determining the binding affinity of a fluorescent ligand to a macromolecule. The principle lies in monitoring the change in fluorescence intensity of the ligand (this compound) as the concentration of the nucleic acid (DNA or RNA) is incrementally increased. The resulting binding curve can be analyzed to determine the dissociation constant (Kd).

Materials and Reagents
  • This compound stock solution (e.g., in DMSO or water)

  • Purified dsDNA (e.g., calf thymus DNA) of known concentration

  • Purified RNA (e.g., ribosomal RNA or a specific transcript) of known concentration

  • Binding buffer (e.g., Tris-HCl buffer with appropriate salt concentration, pH 7.4)

  • Fluorometer with excitation and emission wavelength control

  • Quartz cuvettes

Experimental Workflow

The following diagram illustrates the general workflow for a fluorescence titration experiment.

experimental_workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis A Prepare this compound working solution D Add this compound to cuvette A->D B Prepare nucleic acid (DNA/RNA) stock solutions F Add aliquot of nucleic acid B->F C Set up fluorometer E Record initial fluorescence C->E D->E E->F G Incubate to equilibrium F->G H Record fluorescence G->H I Repeat F-H until saturation H->I J Correct for dilution H->J I->F K Plot fluorescence change vs. nucleic acid concentration J->K L Fit data to a binding model K->L M Determine Kd L->M

Figure 1: Experimental workflow for determining binding affinity via fluorescence titration.
Detailed Methodological Steps

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mM in DMSO).

    • Prepare a working solution of this compound in the binding buffer. The concentration should be low enough to be in the linear range of the fluorometer and significantly below the expected Kd. A starting concentration of 1-10 µM is often used.

    • Prepare concentrated stock solutions of dsDNA and RNA in the same binding buffer. The concentration should be accurately determined by UV-Vis spectrophotometry.

  • Fluorometer Setup:

    • Set the excitation and emission wavelengths on the fluorometer according to the known maxima for this compound bound to either DNA or RNA (see Table 1).

    • Optimize the slit widths to obtain a good signal-to-noise ratio.

  • Titration Procedure:

    • Place a known volume of the this compound working solution into the cuvette.

    • Record the initial fluorescence intensity (F₀).

    • Add a small aliquot of the concentrated nucleic acid stock solution to the cuvette.

    • Mix gently and allow the solution to equilibrate for a few minutes.

    • Record the fluorescence intensity (F).

    • Repeat the addition of nucleic acid aliquots, recording the fluorescence after each addition, until the fluorescence signal no longer changes significantly (saturation).

  • Data Analysis:

    • Correct the fluorescence readings for dilution at each step of the titration.

    • Calculate the change in fluorescence (ΔF = F - F₀) for each nucleic acid concentration.

    • Plot ΔF as a function of the total nucleic acid concentration.

    • Fit the resulting binding curve to a suitable binding model (e.g., a one-site binding model) using non-linear regression analysis to determine the dissociation constant (Kd). The following equation can be used for a 1:1 binding stoichiometry:

      ΔF = (ΔF_max * [NA]) / (Kd + [NA])

      where:

      • ΔF is the change in fluorescence intensity.

      • ΔF_max is the maximum change in fluorescence at saturation.

      • [NA] is the concentration of the nucleic acid.

      • Kd is the dissociation constant.

Logical Relationship for Data Interpretation

The interpretation of the experimental data follows a clear logical progression to arrive at the binding affinity.

data_interpretation cluster_input Experimental Data cluster_processing Data Processing cluster_analysis Analysis cluster_output Result A Fluorescence Intensity (F) C Calculate Change in Fluorescence (ΔF = F - F₀) A->C B Nucleic Acid Concentration ([NA]) B->C D Plot ΔF vs. [NA] C->D E Non-linear Regression (Binding Isotherm) D->E F Dissociation Constant (Kd) E->F

Figure 2: Logical flow for the determination of the dissociation constant (Kd) from fluorescence titration data.

Conclusion

While direct quantitative data on the binding affinity of this compound for DNA versus RNA is not currently available in the public domain, the distinct spectral characteristics of the dye when bound to these nucleic acids provide strong qualitative evidence for a differential interaction. For researchers and drug development professionals requiring precise binding affinities, the detailed fluorescence titration protocol provided in this guide offers a robust methodology to determine the dissociation constants for both this compound/DNA and this compound/RNA complexes. The generation of this quantitative data will be crucial for a comprehensive understanding and application of this compound in nucleic acid research.

References

LDS-751 Dye: A Comprehensive Technical Guide for Advanced Research

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the structure, chemical properties, and applications of the far-red fluorescent dye, LDS-751, tailored for researchers, scientists, and professionals in drug development.

This compound is a cell-permeant, far-red fluorescent nucleic acid stain that has garnered significant attention in various biological research fields. Its unique spectral properties and affinity for nucleic acids make it a valuable tool for multicolor analysis, particularly in flow cytometry and fluorescence microscopy. This guide provides a detailed overview of its core characteristics, experimental protocols, and key applications.

Core Chemical and Physical Properties

This compound, with the chemical name 2-[4-[4-(dimethylamino)phenyl]-1,3-butadienyl]-3-ethylbenzothiazolium perchlorate, is a cationic dye. Its defining characteristic is a substantial increase in fluorescence quantum yield upon binding to double-stranded DNA (dsDNA). This fluorescence enhancement is reported to be approximately 20-fold.[1][2][3] While it has a peak excitation at ~543 nm when bound to dsDNA, it can be efficiently excited by the common 488 nm laser line, making it compatible with standard instrumentation.[1][3]

In live, nucleated cells, this compound exhibits a distinct behavior. It is largely excluded from the nucleus and instead preferentially binds to the polarized membranes of mitochondria.[1][4][5] This phenomenon is attributed to the mitochondrial membrane potential. Depolarization of the mitochondrial membrane leads to a significant reduction in this compound staining.[5][6] This characteristic makes this compound a useful tool for assessing mitochondrial health, though it necessitates careful interpretation when used as a nuclear stain in living cells.[1][5]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, providing a quick reference for experimental design.

Table 1: General Chemical and Physical Properties

PropertyValueReference
Molecular Formula C₂₅H₃₀ClN₃O[2]
Molecular Weight 471.98 g/mol [1][7]
CAS Number 181885-68-7[2][4][7]
Appearance Dark green/violet solid powder[1][2]
Solubility DMSO, water[1][2]

Table 2: Spectral Properties

PropertyValue (Bound to dsDNA)Reference
Excitation Maximum (λex) ~543 nm[1][5][8]
Emission Maximum (λem) ~712 nm[1][2][5][8][9]
Alternative Excitation 488 nm[1][2][3]
Fluorescence Enhancement ~20-fold[1][2][3]

Mechanism of Action and Cellular Staining

The mechanism of this compound's fluorescence enhancement involves its interaction with nucleic acids. As a nucleic acid stain, it is believed to intercalate into the DNA double helix. This binding event restricts the molecule's rotational freedom, leading to a significant increase in its fluorescence quantum yield.

G cluster_solution In Solution (Low Fluorescence) cluster_bound Bound to DNA (High Fluorescence) LDS_free Free this compound Rotation Molecular Rotation LDS_free->Rotation unrestricted LDS_bound This compound bound to dsDNA LDS_free->LDS_bound Binds to dsDNA Quenching Fluorescence Quenching Rotation->Quenching Rotation_restricted Restricted Rotation LDS_bound->Rotation_restricted intercalation Enhancement Fluorescence Enhancement Rotation_restricted->Enhancement

Caption: Mechanism of this compound fluorescence enhancement upon binding to dsDNA.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following are sample protocols for common applications of this compound.

General Staining Protocol for Microscopy

This protocol is a general guideline for staining both adherent and suspension cells for fluorescence microscopy.

  • Reagent Preparation:

    • Prepare a 5-10 mM stock solution of this compound in anhydrous DMSO.[1] Store this stock solution at -20°C, protected from light.

    • Prepare a working solution by diluting the stock solution in a suitable buffer (e.g., PBS) or serum-free medium to a final concentration of 1-10 µM.[1] The optimal concentration should be determined empirically for each cell type and application.

  • Cell Preparation:

    • Adherent Cells: Grow cells on coverslips or in imaging-compatible plates. Wash the cells once with PBS.

    • Suspension Cells: Harvest cells by centrifugation and wash once with PBS. Resuspend the cell pellet in PBS or serum-free medium.

  • Staining:

    • Add the this compound working solution to the cells and incubate for 15 to 60 minutes at room temperature or 37°C, protected from light.[1]

    • For fixed cell staining, cells should be fixed (e.g., with 4% paraformaldehyde) and permeabilized (e.g., with 0.1% Triton X-100) prior to staining.

  • Washing:

    • Wash the cells two to three times with PBS to remove excess dye.

  • Imaging:

    • Mount the coverslips with an appropriate mounting medium or directly image the cells in PBS.

    • Visualize using a fluorescence microscope with appropriate filter sets for far-red fluorescence (e.g., excitation around 540-560 nm and emission above 650 nm).

Protocol for Flow Cytometry

This compound is frequently used in flow cytometry to identify nucleated cells or in combination with other fluorophores for multicolor analysis.

  • Reagent Preparation:

    • Prepare a 5-10 mM stock solution of this compound in DMSO.[1]

    • Prepare a working solution of 1-10 µM in a suitable buffer (e.g., PBS with 1% BSA).

  • Cell Staining:

    • Resuspend up to 1 x 10⁶ cells in 1 mL of the this compound working solution.

    • Incubate for 15 to 30 minutes at room temperature, protected from light.

    • (Optional) If performing multicolor analysis, add other fluorescently conjugated antibodies according to the manufacturer's protocols.

  • Analysis:

    • Analyze the stained cells directly on a flow cytometer without washing.

    • Use the 488 nm or 561 nm laser for excitation and collect the emission signal in a far-red channel (e.g., >670 nm).

G cluster_microscopy Microscopy Workflow cluster_flow Flow Cytometry Workflow start Start: Cell Sample prep_stock Prepare 5-10 mM This compound Stock in DMSO start->prep_stock prep_working Prepare 1-10 µM This compound Working Solution prep_stock->prep_working stain Incubate Cells with This compound (15-60 min) prep_working->stain acquire Acquire Data on Flow Cytometer stain->acquire wash Wash Cells with PBS (for microscopy) mount Mount Sample wash->mount analyze Analyze image Image with Fluorescence Microscope mount->image image->analyze acquire->analyze

Caption: General experimental workflow for using this compound in microscopy and flow cytometry.

Applications in Research

This compound's properties lend it to a variety of research applications:

  • Multicolor Flow Cytometry: Due to its far-red emission, this compound can be used in conjunction with a wide range of other fluorophores that emit in the blue, green, and red regions of the spectrum with minimal spectral overlap.[2]

  • Identification of Nucleated Cells: In whole blood analysis, this compound can be used to distinguish nucleated leukocytes from anucleated red blood cells and platelets.[1][7] However, caution is advised as it can also stain other blood cells and dead cells.[7][10]

  • Mitochondrial Staining in Live Cells: As it accumulates in mitochondria of living cells in a membrane potential-dependent manner, this compound serves as a marker for mitochondrial localization and health.[5][6]

  • Cell Cycle Analysis: While not a stoichiometric DNA stain in the same way as propidium (B1200493) iodide or DAPI, it can be used in some contexts for cell cycle analysis, particularly to identify cells with condensed chromatin.

Limitations and Considerations

  • Live vs. Fixed Cells: The staining pattern of this compound differs significantly between live and fixed cells. In live cells, it primarily stains mitochondria, whereas in fixed and permeabilized cells, it will stain the nucleus. This is a critical consideration for experimental design and data interpretation.

  • Photostability: Like many fluorescent dyes, this compound is susceptible to photobleaching upon prolonged exposure to excitation light.

  • Potential for Artifacts: In flow cytometry studies of leukocyte function, it has been reported that this compound may alter some cellular responses compared to antibody-based identification methods.[7][10]

References

LDS-751: A Technical Guide to Quantum Yield and Brightness for Advanced Cellular Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LDS-751 is a cell-permeant, far-red fluorescent dye with applications in cellular imaging and flow cytometry. Its utility stems from its ability to stain nucleic acids and, notably, to accumulate in mitochondria of live cells in a membrane potential-dependent manner. A key characteristic of this compound is the significant enhancement of its fluorescence upon binding to double-stranded DNA (dsDNA). This document provides a technical overview of the quantum yield and brightness of this compound, based on available data, and outlines experimental protocols for its application.

Core Photophysical Properties

Understanding the quantum yield and brightness of a fluorophore is critical for designing and interpreting fluorescence-based experiments. Brightness is a function of both the molar extinction coefficient (a measure of light absorption) and the fluorescence quantum yield (the efficiency of converting absorbed light into emitted light).

Quantitative Data Summary
PropertyValueConditions
Excitation Maximum (λ_ex_) ~543 nmBound to dsDNA[1][2]
~561 nmGeneral
Emission Maximum (λ_em_) ~712 nmGeneral[1]
Quantum Yield (Φ) 0.014In methanol[3]
Fluorescence Enhancement ~20-foldUpon binding to dsDNA[1]

Table 1: Summary of this compound Photophysical Properties.

ParameterValue
Molar Extinction Coefficient (ε) Data not available in searched resources.
Brightness (ε × Φ) Cannot be calculated without the molar extinction coefficient.

Table 2: Brightness Parameters of this compound.

Experimental Protocols

Measuring Relative Fluorescence Quantum Yield

The quantum yield of a fluorescent dye is often measured relative to a standard with a known quantum yield.

Principle: The quantum yield of an unknown sample can be calculated by comparing its integrated fluorescence intensity and absorbance to that of a standard sample with a known quantum yield.

Methodology:

  • Standard Selection: Choose a quantum yield standard that absorbs and emits in a similar spectral region to this compound. For far-red dyes, standards like Cresyl Violet might be considered. The quantum yield of this compound in methanol (B129727) was determined using Cresyl Violet (in methanol, Φ = 0.54) as a reference[3].

  • Sample Preparation:

    • Prepare a series of dilute solutions of both the this compound sample and the quantum yield standard in the solvent of interest (e.g., methanol, water, or a buffer suitable for DNA binding studies).

    • The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Absorbance Measurement:

    • Using a UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength.

  • Fluorescence Measurement:

    • Using a spectrofluorometer, record the fluorescence emission spectrum of each solution, exciting at the same wavelength used for the absorbance measurements.

    • Ensure that the experimental conditions (e.g., excitation and emission slit widths, detector voltage) are identical for all measurements.

  • Data Analysis:

    • Integrate the area under the emission spectrum for each sample to obtain the integrated fluorescence intensity.

    • Plot the integrated fluorescence intensity versus absorbance for both the this compound sample and the standard.

    • The quantum yield of the this compound sample (Φ_sample_) can be calculated using the following equation:

    Φ_sample_ = Φ_standard_ × (Slope_sample_ / Slope_standard_) × (η_sample_² / η_standard_²)

    Where:

    • Φ is the quantum yield.

    • Slope is the gradient from the plot of integrated fluorescence intensity versus absorbance.

    • η is the refractive index of the solvent.

G cluster_prep Sample Preparation cluster_measure Measurements cluster_analysis Data Analysis prep_sample Prepare Dilute this compound Solutions abs_measure Measure Absorbance (UV-Vis) prep_sample->abs_measure fluor_measure Measure Fluorescence (Spectrofluorometer) prep_sample->fluor_measure prep_std Prepare Dilute Standard Solutions prep_std->abs_measure prep_std->fluor_measure plot Plot Intensity vs. Absorbance abs_measure->plot integrate Integrate Emission Spectra fluor_measure->integrate integrate->plot calculate Calculate Quantum Yield plot->calculate

Workflow for Relative Quantum Yield Measurement.
Mitochondrial Staining in Live Cells

This compound accumulates in the mitochondria of live cells, a process dependent on the mitochondrial membrane potential. Depolarization of the mitochondrial membrane leads to a significant reduction in this compound staining[4].

Methodology:

  • Cell Culture: Plate cells on a suitable imaging dish or slide and culture under standard conditions until the desired confluency is reached.

  • Reagent Preparation: Prepare a stock solution of this compound (e.g., 1-10 mM in DMSO). Dilute the stock solution in cell culture medium to the desired final working concentration (typically in the low micromolar range).

  • Staining:

    • Remove the culture medium from the cells.

    • Add the this compound staining solution to the cells.

    • Incubate for 15-30 minutes at 37°C.

  • Washing: Wash the cells with pre-warmed culture medium or a suitable buffer (e.g., PBS) to remove excess dye.

  • Imaging: Image the cells using a fluorescence microscope equipped with appropriate filters for far-red fluorescence (e.g., excitation around 540-560 nm and emission collection above 650 nm).

G cluster_cell_prep Cell Preparation cluster_staining Staining Procedure cluster_imaging Imaging culture Culture Cells on Imaging Dish prepare_dye Prepare this compound Staining Solution incubate Incubate Cells with Dye prepare_dye->incubate wash Wash to Remove Excess Dye incubate->wash microscopy Fluorescence Microscopy wash->microscopy

Workflow for Mitochondrial Staining with this compound.

Application in Flow Cytometry

This compound can be used in flow cytometry to identify and analyze cell populations. Due to its mitochondrial staining in live cells, a common application is the assessment of mitochondrial membrane potential.

Gating Strategy for Mitochondrial Staining

A typical gating strategy for analyzing this compound stained cells to assess mitochondrial function would involve sequential gating to isolate the cell population of interest and then analyzing the fluorescence intensity of this compound.

G start Acquire Cell Population gate1 Gate on Single Cells (FSC-A vs FSC-H) start->gate1 gate2 Gate on Live Cells (e.g., using a viability dye) gate1->gate2 gate3 Analyze this compound Fluorescence (Histogram) gate2->gate3 end Quantify Mitochondrial Membrane Potential gate3->end

Gating Strategy for this compound in Flow Cytometry.

Conclusion

This compound is a valuable tool for researchers in cell biology and drug development, particularly for the analysis of mitochondrial function in live cells. While there is a need for more comprehensive characterization of its photophysical properties, the available data indicates that it is a potent far-red fluorescent probe. The protocols outlined in this guide provide a starting point for the effective use of this compound in cellular imaging and flow cytometry applications. Further research to determine its molar extinction coefficient and quantum yield under various biological conditions will be crucial for a more complete understanding and optimization of its use.

References

LDS-751 Staining: A Technical Guide for Live and Fixed Cell Applications

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis for Researchers and Drug Development Professionals

LDS-751 is a cell-permeant fluorescent dye widely utilized in cellular analysis, particularly in flow cytometry. Its unique staining characteristics, which differ significantly between live and fixed cells, offer both distinct advantages and potential pitfalls for the researcher. Understanding these differences is critical for accurate data interpretation and robust assay development. This guide provides a comprehensive overview of the mechanisms governing this compound staining in both viable and non-viable cell preparations, complete with detailed protocols and quantitative comparisons.

Core Staining Mechanisms: A Dichotomy Between Live and Fixed Cells

This compound is broadly categorized as a nucleic acid stain.[1][2] Its fluorescence is significantly enhanced upon binding to double-stranded DNA (dsDNA), with some reports indicating an approximate 20-fold increase in fluorescence intensity.[1][3] However, its localization and primary binding targets are fundamentally dictated by the physiological state of the cell.

In Live Cells: Mitochondrial Sequestration
In Fixed Cells: Nuclear Staining and Permeabilization

Cell fixation, typically with cross-linking agents like formaldehyde (B43269) or dehydrating agents like methanol, dramatically alters the staining profile of this compound. Fixation procedures increase the permeability of cellular membranes.[6][7] This increased permeability allows this compound to freely enter the nucleus and bind to its primary target, DNA.[5] Consequently, in fixed cells, this compound serves as an effective nuclear stain. It is important to note that fixation itself can impact fluorescence intensity. Studies have shown that paraformaldehyde fixation can lead to a decrease in the mean fluorescence intensity of this compound-labeled cells.[6][7]

Quantitative Data Summary

The differential behavior of this compound in live versus fixed cells is summarized in the table below, providing a clear comparison for experimental design.

ParameterLive CellsFixed Cells
Primary Staining Location Mitochondria[4][5]Nucleus[5]
Primary Binding Target Polarized mitochondrial membranes[1][3][4]Nuclear DNA[5]
Cellular Requirement Intact, polarized mitochondrial membranes[4]Permeabilized plasma and nuclear membranes[6][7]
Fluorescence Origin Mitochondrial accumulationDNA intercalation[1][3]
Common Application Indicator of mitochondrial polarization, cell viabilityNuclear counterstain, identification of nucleated cells[5]
Potential for Artifacts Misinterpretation as a nuclear stain; signal loss upon mitochondrial depolarization[4]Decreased fluorescence intensity post-fixation[6][7]

Experimental Protocols

The following protocols provide a general framework for staining live and fixed cells with this compound. Optimal conditions, such as dye concentration and incubation time, may vary depending on the cell type and experimental context.

Protocol 1: Staining of Live Cells

This protocol is adapted for suspension or adherent cells and is suitable for analysis by flow cytometry or fluorescence microscopy.

Reagents:

  • This compound stock solution (5-10 mM in DMSO)[1]

  • Serum-free cell culture medium or Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Preparation:

    • For adherent cells, wash with PBS and trypsinize if necessary to create a single-cell suspension.

    • For suspension cells, centrifuge to pellet and wash with PBS.

    • Resuspend cells in serum-free medium or PBS to the desired concentration.

  • Staining:

    • Add this compound to the cell suspension to a final concentration of 1 to 10 µM.[1] It is recommended to titrate the dye concentration to find the optimal signal-to-noise ratio.

    • Incubate for 15 to 60 minutes at room temperature, protected from light.[1]

  • Analysis:

    • Directly analyze the stained cells using a fluorescence microscope, flow cytometer, or microplate reader without a wash step.[1]

    • Use appropriate filter sets for excitation (peak ~543 nm, can be excited by 488 nm laser) and emission (peak ~712 nm).[1][2]

Protocol 2: Staining of Fixed Cells

This protocol is intended for cells that have been fixed prior to staining, a common workflow in immunocytochemistry.

Reagents:

  • This compound stock solution (5-10 mM in DMSO)

  • Fixative solution (e.g., 3.7% formaldehyde in PBS)[5]

  • Permeabilization buffer (e.g., 0.2% Triton X-100 in PBS)[5]

  • Serum-free cell culture medium or PBS

Procedure:

  • Cell Preparation and Fixation:

    • Prepare a single-cell suspension as described in Protocol 1.

    • Fix the cells by incubating in 3.7% formaldehyde for 10 minutes at room temperature.[5]

    • Wash the cells three times with PBS.[5]

  • Permeabilization:

    • (Optional but recommended) Permeabilize the cells by incubating in 0.2% Triton X-100 for 5 minutes.[5]

    • Wash the cells three times with PBS.[5]

  • Staining:

    • Prepare a working solution of this compound by diluting the stock solution in PBS.

    • Add the this compound working solution to the cells and incubate for 1-5 minutes at room temperature, protected from light.[5]

  • Washing and Analysis:

    • Centrifuge the cells and discard the supernatant.

    • Wash the cells twice with PBS.[5]

    • Resuspend the cells in PBS or a suitable mounting medium for analysis by fluorescence microscopy or flow cytometry.

Visualizing the Staining Mechanisms and Workflow

To further elucidate the differential behavior of this compound and the experimental process, the following diagrams are provided.

G cluster_live Live Cell cluster_fixed Fixed Cell LDS_in_media_live This compound (Extracellular) cell_membrane_live Plasma Membrane (Intact) LDS_in_media_live->cell_membrane_live Permeant cytoplasm_live Cytoplasm cell_membrane_live->cytoplasm_live mitochondria Mitochondria (Polarized) cytoplasm_live->mitochondria Accumulation nucleus_live Nucleus (Inaccessible) cytoplasm_live->nucleus_live Exclusion LDS_in_media_fixed This compound (Extracellular) cell_membrane_fixed Plasma Membrane (Permeabilized) LDS_in_media_fixed->cell_membrane_fixed Permeant cytoplasm_fixed Cytoplasm cell_membrane_fixed->cytoplasm_fixed nucleus_fixed Nucleus (Accessible) cytoplasm_fixed->nucleus_fixed DNA DNA nucleus_fixed->DNA Binds

Caption: Differential localization of this compound in live versus fixed cells.

G cluster_live Live Cell Workflow cluster_fixed Fixed Cell Workflow start Start: Prepare Single-Cell Suspension decision Live or Fixed Cell Protocol? start->decision stain_live Add this compound (1-10 µM) decision->stain_live Live fix Fix with Formaldehyde decision->fix Fixed incubate_live Incubate 15-60 min stain_live->incubate_live analyze_live Direct Analysis (No Wash) incubate_live->analyze_live permeabilize Permeabilize (e.g., Triton X-100) fix->permeabilize stain_fixed Add this compound permeabilize->stain_fixed wash Wash Cells stain_fixed->wash analyze_fixed Resuspend & Analyze wash->analyze_fixed

References

LDS-751 for the Identification of Nucleated Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LDS-751 is a cell-permeant, fluorescent nucleic acid stain that has been utilized in various applications for the identification of nucleated cells, particularly in the context of flow cytometry.[1] Its utility stems from its ability to bind to nucleic acids, primarily DNA, resulting in a significant increase in fluorescence emission.[2][3][4] This guide provides an in-depth technical overview of this compound, including its mechanism of action, spectral properties, and detailed protocols for its use in identifying nucleated cells. It also addresses critical considerations for data interpretation, particularly in live-cell applications.

Core Principles and Mechanism of Action

This compound is a fluorescent dye that intercalates into the DNA double helix. This binding event leads to a substantial enhancement of its fluorescence quantum yield, with an approximate 20-fold increase upon binding to double-stranded DNA (dsDNA).[2][4][5] This property forms the basis of its application as a nucleic acid stain. In a mixed population of cells, such as whole blood, this compound can be used to differentiate nucleated cells (leukocytes) from anucleated cells (erythrocytes and platelets) due to the presence of a nucleus rich in DNA in the former.[1][2][5]

However, a crucial aspect of this compound's behavior in live cells is its preferential accumulation in mitochondria.[3][6] Studies have shown that in viable nucleated cells, this compound staining is almost exclusively localized to mitochondria with polarized membranes, showing little to no co-localization with nuclear stains like acridine (B1665455) orange.[3][6] This mitochondrial staining is dependent on the mitochondrial membrane potential. Depolarization of the mitochondrial membrane significantly reduces this compound fluorescence.[6] Therefore, when using this compound with live cells, the resulting fluorescence is more indicative of mitochondrial status than nuclear status.[2][5][6] In fixed cells, where membrane potentials are disrupted, this compound can more readily access and stain the nuclear DNA.[7]

It is also important to note that this compound can indiscriminately stain dead cells, as the compromised cell membrane allows the dye to freely enter and bind to nucleic acids.[1]

Quantitative Data Summary

The following tables summarize the key quantitative properties of this compound.

Table 1: Spectral Properties of this compound

PropertyWavelength (nm)Notes
Peak Excitation (on dsDNA)543[2][8]Can also be excited by a 488 nm laser line.[2][4][5]
Peak Emission712[2][4][8][9]Some sources report an emission maximum of 670 nm.[3]

Table 2: Staining Protocol Parameters

ParameterRecommended RangeNotes
Stock Solution Concentration5-10 mM in DMSOStore at -20°C, protected from light.[2]
Working Concentration1-10 µMOptimal concentration should be determined empirically for each cell type.[2]
Incubation Time15-60 minutesLonger incubation times or higher concentrations may lead to non-specific staining.[2]

Experimental Protocols

Protocol 1: Staining of Suspension or Adherent Cells for Microscopy or Flow Cytometry

This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS) or other suitable buffer

  • Cell culture medium

  • Suspension or adherent cells

Procedure:

  • Preparation of this compound Stock Solution:

    • Prepare a 5-10 mM stock solution of this compound in high-quality, anhydrous DMSO.[2]

    • Store the stock solution at -20°C, protected from light. Avoid repeated freeze-thaw cycles.[3]

  • Preparation of Staining Solution:

    • Dilute the this compound stock solution in serum-free cell culture medium or PBS to a final working concentration of 1-10 µM.[2]

    • It is recommended to test a range of concentrations to determine the optimal staining for your specific cell type and application.[2]

  • Cell Staining:

    • For adherent cells: Remove the culture medium and wash the cells once with PBS. Add the staining solution to the cells.

    • For suspension cells: Pellet the cells by centrifugation and resuspend them in the staining solution.

    • Incubate the cells for 15 to 60 minutes at room temperature, protected from light.[2]

  • Washing (Optional but Recommended):

    • After incubation, cells can be washed to remove excess dye.

    • For adherent cells: Remove the staining solution and wash the cells two to three times with PBS or culture medium.

    • For suspension cells: Pellet the cells by centrifugation, remove the supernatant, and resuspend the cells in fresh PBS or culture medium. Repeat the wash step two to three times.

  • Analysis:

    • Analyze the stained cells promptly using a fluorescence microscope or flow cytometer. For flow cytometry, use the 488 nm laser for excitation and collect the emission signal in the far-red channel (e.g., >650 nm).[2][7]

Protocol 2: Fixation and Permeabilization for Nuclear Staining

This protocol is intended for applications where nuclear staining is desired and live-cell analysis is not required.

Materials:

Procedure:

  • Fixation:

    • After staining (and washing), resuspend the cells in 3.7% formaldehyde in PBS.

    • Incubate for 10 minutes at room temperature.[3]

    • Pellet the cells by centrifugation, discard the supernatant, and wash three times with PBS.[3]

  • Permeabilization:

    • Resuspend the fixed cells in 0.2% Triton X-100 in PBS.

    • Incubate for 5 minutes at room temperature.[3]

    • Pellet the cells by centrifugation, discard the supernatant, and wash three times with PBS.[3]

  • Analysis:

    • Resuspend the cells in PBS for analysis by fluorescence microscopy or flow cytometry.

Visualizations

Mechanism of Action and Cellular Localization of this compound

LDS751_Mechanism cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus (in Fixed/Permeabilized Cells) cluster_mitochondrion Mitochondrion (in Live Cells) LDS751_free This compound (Free Dye) LDS751_cyto This compound LDS751_free->LDS751_cyto Cell Permeant DNA Nuclear DNA LDS751_cyto->DNA Intercalation Mito_mem Polarized Inner Mitochondrial Membrane LDS751_cyto->Mito_mem Accumulation (Potential Dependent) LDS751_bound_nucleus This compound-DNA Complex (Enhanced Fluorescence) DNA->LDS751_bound_nucleus Binding LDS751_bound_mito This compound Accumulation (Enhanced Fluorescence) Mito_mem->LDS751_bound_mito Binding

Caption: this compound cellular localization and staining mechanism.

Experimental Workflow for Identifying Nucleated Cells

Staining_Workflow start Start with Cell Suspension (e.g., Whole Blood) prep_stain Prepare this compound Working Solution (1-10 µM) start->prep_stain stain_cells Incubate Cells with this compound (15-60 min) prep_stain->stain_cells wash_cells Wash Cells to Remove Excess Dye (Optional) stain_cells->wash_cells analysis Analyze by Flow Cytometry or Fluorescence Microscopy wash_cells->analysis data_interp Data Interpretation: - High fluorescence in nucleated cells - Low/no fluorescence in anucleated cells analysis->data_interp

References

Methodological & Application

Application Notes and Protocols for LDS-751 Staining in Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LDS-751 is a cell-permeant, far-red fluorescent nucleic acid stain increasingly utilized in flow cytometry for the analysis of cellular populations.[1][2] Its unique spectral properties, including a large Stokes shift, make it a valuable tool in multicolor immunophenotyping and other complex cellular assays.[2] While excitable by the common 488 nm blue laser, its peak excitation is closer to 543 nm, with a long-wavelength emission maximum around 712 nm.[3][4] This document provides a detailed protocol for the use of this compound in flow cytometry, including considerations for live and fixed cell staining, compensation strategies, and data interpretation.

Principle of Staining

This compound exhibits a significant increase in fluorescence quantum yield upon binding to nucleic acids, with an approximate 20-fold enhancement when bound to double-stranded DNA (dsDNA).[1][3] In viable, nucleated cells, studies have shown that this compound preferentially accumulates in mitochondria due to their high membrane potential, rather than staining the nuclear DNA.[5] Depolarization of the mitochondrial membrane leads to a dramatic reduction in this compound fluorescence.[5] However, in fixed and permeabilized cells, or in cells with compromised membrane integrity (non-viable cells), this compound can readily access and stain nuclear DNA.[6][7] This characteristic allows for its use in discriminating nucleated cells from anucleated cells like red blood cells and for identifying dead cells in a sample.[3][7]

Data Presentation

The following table summarizes the key quantitative data for the use of this compound in flow cytometry applications.

ParameterValueNotes
Excitation Wavelength (Peak) ~543 nm[2][3]Can be efficiently excited by a 488 nm or 532 nm laser line.[3][4]
Emission Wavelength (Peak) ~712 nm[2][3]Detected in a far-red channel (e.g., 695/40 nm filter).[4]
Molecular Weight 471.98 g/mol [3]
Solvents for Stock Solution DMSO or ddH₂O[3][6]
Recommended Stock Solution Concentration 5-10 mM (in DMSO)[3] or 10 mg/mL (in ddH₂O)[6]Store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.[6]
Recommended Working Concentration 1-10 µM for live cells[3] or 10 µg/mL for fixed cells[6]Optimal concentration should be determined empirically for each cell type and application.
Incubation Time 15-60 minutes for live cells[3] or 1-5 minutes for fixed cells[6]
Incubation Temperature Room Temperature or 4°C[6][8]

Experimental Protocols

I. Staining of Live Suspension Cells

This protocol is suitable for identifying nucleated cells and assessing mitochondrial membrane potential.

Materials:

  • This compound Stock Solution (e.g., 5 mM in DMSO)

  • Phosphate Buffered Saline (PBS) or other suitable buffer (e.g., Hanks' Balanced Salt Solution with 1% BSA)[6]

  • Cell suspension of interest

  • Flow cytometer

Procedure:

  • Cell Preparation: Adjust the cell suspension to a concentration of 1 x 10⁶ cells/mL in your desired buffer.

  • Staining: Add this compound working solution to the cell suspension to achieve a final concentration between 1-10 µM.[3] Titration is recommended to determine the optimal concentration for your specific cell type and instrument.

  • Incubation: Incubate the cells for 15-30 minutes at room temperature, protected from light.[3]

  • Washing (Optional): Centrifuge the cells at 300-400 x g for 5 minutes and resuspend in fresh buffer. This step can help reduce background fluorescence.

  • Data Acquisition: Analyze the samples on a flow cytometer, exciting with a 488 nm or 561 nm laser and collecting the emission in a far-red channel (e.g., using a 695/40 or similar filter).

II. Staining of Fixed and Permeabilized Cells

This protocol is designed for nuclear DNA staining in fixed cells, often in conjunction with intracellular antibody staining.

Materials:

  • This compound Stock Solution

  • PBS

  • Fixation Buffer (e.g., 3.7% formaldehyde (B43269) in PBS)[6]

  • Permeabilization Buffer (e.g., 0.2% Triton X-100 in PBS)[6]

  • Cell suspension

Procedure:

  • Cell Fixation: Centrifuge cells and resuspend in fixation buffer. Incubate for 10 minutes at room temperature.[6]

  • Washing: Wash the cells twice with PBS.[6]

  • Permeabilization: Resuspend the cell pellet in permeabilization buffer and incubate for 5 minutes at room temperature.[6]

  • Washing: Wash the cells three times with PBS.[6]

  • Staining: Resuspend the cells in 1 mL of this compound working solution (e.g., 10 µg/mL in PBS) and incubate for 1-5 minutes at room temperature, protected from light.[6]

  • Washing: Wash the cells twice with PBS.[6]

  • Data Acquisition: Resuspend the cells in PBS and analyze on a flow cytometer.

Mandatory Visualization

LDS751_Staining_Workflow This compound Staining and Flow Cytometry Workflow cluster_prep Cell Preparation cluster_live Live Cell Staining cluster_fixed Fixed Cell Staining cluster_analysis Analysis start Start with Cell Suspension cell_prep Adjust Cell Concentration (e.g., 1x10^6 cells/mL) start->cell_prep add_lds_live Add this compound (1-10 µM) cell_prep->add_lds_live For Live Cells fix Fix Cells (e.g., Formaldehyde) cell_prep->fix For Fixed Cells incubate_live Incubate 15-60 min (Room Temp, Dark) add_lds_live->incubate_live wash_optional Optional Wash Step incubate_live->wash_optional acquire Acquire Data on Flow Cytometer wash_optional->acquire wash1 Wash (x2) fix->wash1 permeabilize Permeabilize (e.g., Triton X-100) wash1->permeabilize wash2 Wash (x3) permeabilize->wash2 add_lds_fixed Add this compound (e.g., 10 µg/mL) wash2->add_lds_fixed incubate_fixed Incubate 1-5 min (Room Temp, Dark) add_lds_fixed->incubate_fixed wash3 Wash (x2) incubate_fixed->wash3 wash3->acquire analyze Data Analysis (Gating, Compensation) acquire->analyze

Caption: Workflow for live and fixed cell staining with this compound.

Considerations and Best Practices

  • Viability: In live cell preparations, this compound's mitochondrial staining is dependent on membrane potential.[5] Therefore, a bright this compound signal is indicative of healthy, polarized mitochondria. Dead or dying cells with depolarized mitochondria will show reduced this compound staining. However, because it can stain the nucleus of membrane-compromised cells, it is not a conventional live/dead stain like Propidium Iodide or Calcein-AM.[7] For unambiguous viability assessment, a dedicated viability dye is recommended.

  • Compensation: Due to its broad emission spectrum, this compound can cause spectral spillover into neighboring channels, particularly those used for detectors like APC or Alexa Fluor 700.[9][10] It is crucial to prepare single-stained compensation controls for this compound to accurately calculate and apply compensation.[11][12] This will ensure that the fluorescence detected in other channels is not due to spillover from this compound.

  • Multicolor Panels: When designing multicolor panels, be mindful of the potential for this compound to decrease the fluorescence intensity of other fluorochromes, such as FITC, especially in granulocytes.[7] It is advisable to use a spectra viewer to assess potential overlaps and to run comprehensive controls, including fluorescence-minus-one (FMO) controls, to set accurate gates.[12]

  • Alternative Leukocyte Identification: While this compound can be used to distinguish leukocytes from red blood cells, studies have shown that using a pan-leukocyte marker like CD45 may provide more accurate and reliable identification, especially in mouse whole blood.[7][13]

  • Light Sensitivity: this compound is sensitive to light, and all incubation steps should be performed in the dark to prevent photobleaching.[6] Samples should be analyzed as soon as possible after staining.

By following these detailed protocols and considering the specific properties of this compound, researchers can effectively incorporate this versatile dye into their flow cytometry workflows for robust and reproducible cellular analysis.

References

Application Notes and Protocols for Measuring Mitochondrial Membrane Potential Using LDS-751

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The mitochondrial membrane potential (ΔΨm) is a critical indicator of mitochondrial health and cellular function. A loss of ΔΨm is a hallmark of mitochondrial dysfunction and an early event in apoptosis. LDS-751 is a cell-permeant, far-red fluorescent dye that exhibits a strong affinity for polarized mitochondria in living cells. Its accumulation within the mitochondria is directly dependent on the membrane potential, making it a valuable tool for assessing mitochondrial health and the effects of various treatments on cellular bioenergetics. Upon mitochondrial depolarization, the fluorescence intensity of this compound is dramatically reduced.[1][2] This document provides detailed application notes and protocols for the use of this compound in measuring mitochondrial membrane potential.

Principle of Action

This compound is a cationic dye that is actively sequestered by mitochondria in a manner dependent on the negative charge of the inner mitochondrial membrane. In healthy, energized cells with a high mitochondrial membrane potential, this compound accumulates in the mitochondria, resulting in a bright fluorescent signal. When the mitochondrial membrane potential is dissipated, for instance by treatment with an uncoupling agent like Carbonyl Cyanide m-Chlorophenylhydrazone (CCCP), the dye is no longer retained in the mitochondria, leading to a significant decrease in fluorescence. This change in fluorescence intensity can be quantified to assess changes in mitochondrial membrane potential.

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} "this compound Principle of Action"

Data Presentation

Table 1: Spectral Properties of this compound and Common Mitochondrial Membrane Potential Dyes

DyeExcitation (nm)Emission (nm)ColorRatiometric
This compound ~543 (can be excited by 488)~712Far-RedNo
JC-1 (monomer) ~488~527GreenYes
JC-1 (aggregate) ~585~590RedYes
TMRE ~549~575Orange-RedNo
Rhodamine 123 ~507~529GreenNo

Table 2: Comparison of Dyes for Measuring Mitochondrial Membrane Potential

FeatureThis compoundJC-1TMRE
Principle Accumulates in polarized mitochondria; fluorescence decreases with depolarization.Forms red aggregates in polarized mitochondria and green monomers in depolarized mitochondria.Accumulates in polarized mitochondria; fluorescence decreases with depolarization.
Readout Change in fluorescence intensity.Ratio of red to green fluorescence.Change in fluorescence intensity.
Advantages Far-red emission minimizes spectral overlap with other common fluorophores. Good for multiplexing.Ratiometric measurement is less sensitive to variations in cell number and dye loading.Bright signal and well-characterized.
Limitations Not ratiometric, so results can be influenced by cell number and dye concentration.Can be challenging to optimize staining conditions. Monomer and aggregate equilibration times can differ.Not ratiometric. Can be phototoxic at higher concentrations.
Typical Concentration 0.02 - 20 µg/mL1 - 10 µM20 - 200 nM
Depolarization Effect Dramatic reduction in fluorescence.[1][2]Shift from red to green fluorescence.Decrease in fluorescence intensity.

Experimental Protocols

Protocol 1: Measurement of Mitochondrial Membrane Potential by Fluorescence Microscopy

This protocol provides a general guideline for staining adherent cells (e.g., HeLa cells) with this compound and observing changes in mitochondrial membrane potential using fluorescence microscopy.

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Carbonyl Cyanide m-Chlorophenylhydrazone (CCCP) (optional, for positive control)

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Cell Seeding: Seed HeLa cells on glass-bottom dishes or chamber slides at a density that will result in 50-70% confluency on the day of the experiment.

  • Reagent Preparation:

    • This compound Stock Solution (1 mM): Prepare a stock solution of this compound in high-quality, anhydrous DMSO. Store at -20°C, protected from light.

    • This compound Working Solution (1 µM): Dilute the this compound stock solution in complete cell culture medium to a final concentration of 1 µM.

    • CCCP Stock Solution (10 mM): Prepare a stock solution of CCCP in DMSO. Store at -20°C.

    • CCCP Working Solution (10 µM): Dilute the CCCP stock solution in complete cell culture medium to a final concentration of 10 µM.

  • Staining:

    • Remove the culture medium from the cells.

    • Add the this compound working solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.

  • Washing:

    • Gently remove the staining solution.

    • Wash the cells twice with pre-warmed PBS or complete culture medium.

  • Imaging:

    • Add fresh, pre-warmed complete culture medium to the cells.

    • Image the cells using a fluorescence microscope with appropriate filters for this compound (Excitation/Emission: ~543/712 nm).

  • (Optional) Positive Control for Depolarization:

    • After acquiring baseline images, add the CCCP working solution to the cells and incubate for 10-20 minutes at 37°C.

    • Image the cells again using the same settings to observe the decrease in fluorescence.

G

Protocol 2: Measurement of Mitochondrial Membrane Potential by Flow Cytometry

This protocol outlines the procedure for staining suspension or adherent cells with this compound for analysis of mitochondrial membrane potential by flow cytometry.

Materials:

  • This compound

  • DMSO

  • Complete cell culture medium

  • PBS

  • FACS tubes

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Suspension cells: Harvest cells and adjust the cell density to 1 x 10^6 cells/mL in complete culture medium.

    • Adherent cells: Wash cells with PBS and detach them using a gentle cell dissociation reagent. Resuspend the cells in complete culture medium to a density of 1 x 10^6 cells/mL.

  • Staining:

    • Aliquot 1 mL of the cell suspension into FACS tubes.

    • Add this compound to a final concentration of 0.1-1 µM.

    • Incubate for 15-30 minutes at 37°C, protected from light.

  • (Optional) Positive Control:

    • For a positive control for depolarization, treat a separate tube of cells with 10 µM CCCP for 10-20 minutes at 37°C prior to or during this compound staining.

  • Analysis:

    • Analyze the cells on a flow cytometer. This compound can be excited by a 488 nm laser, and its emission is collected in the far-red channel (e.g., APC-Cy7 or a similar channel, ~712 nm).

    • Record the fluorescence intensity of the this compound signal. A decrease in fluorescence intensity indicates a loss of mitochondrial membrane potential.

Gating Strategy for Flow Cytometry:

  • Forward Scatter (FSC) vs. Side Scatter (SSC): Gate on the main cell population to exclude debris and dead cells.

  • Singlet Gating: Use FSC-A vs. FSC-H to gate on single cells and exclude doublets.

  • This compound Fluorescence: Analyze the this compound fluorescence of the singlet cell population. A histogram of this compound intensity will show a peak corresponding to the healthy cell population. A shift of this peak to the left (lower fluorescence) indicates mitochondrial depolarization.

G

Troubleshooting

  • High Background Fluorescence: Ensure that all glassware is thoroughly rinsed to remove any residual detergents. Optimize the washing steps after staining.

  • Weak Signal: The staining concentration or incubation time may need to be optimized for your specific cell type. Ensure that the this compound stock solution has been stored properly to prevent degradation.

  • No Change with CCCP: Verify the activity of the CCCP. Prepare fresh dilutions if necessary. Ensure that the CCCP concentration and incubation time are sufficient to induce depolarization in your cell type.

This compound is a reliable and easy-to-use fluorescent probe for measuring mitochondrial membrane potential. Its far-red emission makes it particularly suitable for multicolor experiments. By following the protocols outlined in this document, researchers can effectively assess mitochondrial health and the impact of various experimental conditions on cellular bioenergetics.

References

LDS-751: Application Notes and Protocols for Staining Adherent Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LDS-751 is a cell-permeant fluorescent dye that serves as a versatile tool in cell biology, primarily for the identification of nucleated cells and the assessment of mitochondrial health. In living adherent cells, this compound exhibits a distinct preference for mitochondria with a high membrane potential, resulting in a significant enhancement of its fluorescence. This characteristic makes it a valuable probe for investigating mitochondrial function and cell viability. Conversely, in fixed and permeabilized cells, this compound functions as a nucleic acid stain. Its emission in the far-red spectrum facilitates its use in multicolor imaging experiments with minimal spectral overlap with other common fluorophores.

Mechanism of Action

In healthy, viable cells, the accumulation of this compound within the mitochondria is driven by the organelle's negative membrane potential.[1][2] The dye's fluorescence intensity increases substantially upon sequestration in the mitochondrial matrix. A hallmark of early apoptosis is the depolarization of the mitochondrial membrane, which consequently leads to a reduction in mitochondrial this compound staining. In contrast, when the plasma membrane is compromised, as in necrotic cells or through fixation and permeabilization, this compound can access and intercalate with nuclear DNA, leading to prominent nuclear staining.

Data Presentation

Spectral Properties
PropertyWavelength (nm)
Excitation Maximum~543 nm (bound to dsDNA); can be efficiently excited by a 488 nm laser line[3]
Emission Maximum~712 nm[3]
Recommended Staining Parameters for Adherent Cells
ParameterLive Cell ImagingFixed Cell Staining
Concentration Range 1 - 10 µM (a starting concentration of 5 µM is recommended for optimization)1 - 10 µM
Incubation Time 15 - 60 minutes1 - 5 minutes[4]
Temperature 37°CRoom Temperature
Typical Solvent for Stock High-quality, anhydrous DMSOHigh-quality, anhydrous DMSO

Note: The provided concentration ranges are intended as a general guideline. Optimal conditions may vary depending on the specific cell type and experimental design. It is advisable to perform a concentration titration to determine the optimal staining concentration for your system, as high concentrations can result in non-specific staining.[3]

Experimental Protocols

Preparation of this compound Stock Solution
  • To prepare a 5-10 mM stock solution, dissolve the this compound powder in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO).[3]

  • Ensure the dye is completely dissolved by vortexing the solution briefly.

  • For storage, aliquot the stock solution into smaller volumes and store at -20°C, protected from light and moisture to maintain stability.

Protocol for Staining Live Adherent Cells

This protocol is designed for the visualization of mitochondria in living adherent cells.

  • Seed and culture adherent cells on an appropriate imaging vessel, such as glass-bottom dishes or coverslips, suitable for fluorescence microscopy.

  • Pre-warm the complete cell culture medium to 37°C.

  • Prepare the this compound working solution by diluting the stock solution in the pre-warmed complete medium to achieve the desired final concentration (e.g., 5 µM).

  • Carefully remove the existing culture medium from the cells.

  • Add the this compound working solution to the cells, ensuring the entire surface is covered, and incubate for 15-60 minutes at 37°C in a light-protected environment.

  • (Optional) For experiments sensitive to background fluorescence, the staining solution can be removed and replaced with fresh, pre-warmed medium prior to imaging.

  • Proceed with image acquisition using a fluorescence microscope equipped with appropriate filters.

Protocol for Staining Fixed and Permeabilized Adherent Cells

This protocol is intended for nuclear staining in fixed adherent cells.

  • Culture adherent cells on coverslips until the desired confluency is reached.

  • Gently wash the cells twice with Phosphate-Buffered Saline (PBS).

  • Fix the cells by incubating with 3.7% formaldehyde (B43269) in PBS for 10 minutes at room temperature.[4]

  • Wash the cells three times with PBS, with each wash lasting 5 minutes.

  • To permeabilize the cell membranes, incubate with 0.2% Triton X-100 in PBS for 5 minutes at room temperature.[4]

  • Repeat the washing step with PBS (three times for 5 minutes each).

  • Prepare the this compound working solution by diluting the stock solution in PBS to the desired final concentration (e.g., 5 µM).

  • Add the working solution to the cells and incubate for 1-5 minutes at room temperature, protected from light.[4]

  • Wash the cells twice with PBS for 5 minutes each to remove excess dye.

  • Mount the coverslips onto microscope slides using a suitable mounting medium.

  • The slides are now ready for imaging with a fluorescence microscope.

Co-staining with Hoechst 33342 for Live Adherent Cells

This protocol enables the simultaneous visualization of mitochondria (this compound) and nuclei (Hoechst 33342) in live adherent cells.

  • Culture adherent cells on a suitable imaging vessel (e.g., glass-bottom dish).

  • Prepare a combined working solution containing both this compound (e.g., 5 µM) and Hoechst 33342 (e.g., 1-5 µg/ml) in complete cell culture medium.[5]

  • Remove the existing medium from the cells.

  • Add the combined staining solution and incubate for 15-30 minutes at 37°C, protected from light.

  • (Optional) For clearer imaging, wash the cells once with fresh, pre-warmed medium.

  • Proceed to image the cells using the appropriate filter sets for Hoechst 33342 (Excitation/Emission: ~350/460 nm) and this compound (Excitation/Emission: ~543/712 nm).

Mandatory Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_live Live Cell Staining cluster_fixed Fixed Cell Staining cell_culture Culture adherent cells on coverslips/dishes live_stain Incubate with this compound (1-10 µM, 15-60 min, 37°C) cell_culture->live_stain fix Fix with 3.7% Formaldehyde (10 min, RT) cell_culture->fix live_wash (Optional) Wash live_stain->live_wash live_image Fluorescence Microscopy (Mitochondria) live_wash->live_image permeabilize Permeabilize with 0.2% Triton X-100 (5 min, RT) fix->permeabilize fixed_stain Incubate with this compound (1-10 µM, 1-5 min, RT) permeabilize->fixed_stain fixed_wash Wash fixed_stain->fixed_wash mount Mount fixed_wash->mount fixed_image Fluorescence Microscopy (Nuclei) mount->fixed_image

Caption: Experimental workflow for staining adherent cells with this compound.

apoptosis_pathway cluster_stimuli Apoptotic Stimuli cluster_bcl2 Bcl-2 Family Regulation cluster_mito Mitochondrial Events cluster_caspase Caspase Cascade stimuli DNA damage, oxidative stress, etc. bax_bak Bax/Bak Activation stimuli->bax_bak bcl2_xl Bcl-2/Bcl-xL Inhibition stimuli->bcl2_xl momp Mitochondrial Outer Membrane Permeabilization (MOMP) bax_bak->momp bcl2_xl->momp delta_psi Loss of Mitochondrial Membrane Potential (ΔΨm) momp->delta_psi cyto_c Cytochrome c Release momp->cyto_c apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) cyto_c->apoptosome casp9 Caspase-9 Activation apoptosome->casp9 casp3 Caspase-3 Activation casp9->casp3 apoptosis Apoptosis casp3->apoptosis

Caption: Intrinsic apoptosis pathway and mitochondrial membrane potential.

Troubleshooting

ProblemPossible CauseSuggested Solution
Weak or No Signal - Insufficient dye concentration.- Inadequate incubation time.- Depolarized mitochondria in live cells (a sign of poor cell health or apoptosis).- Incomplete permeabilization in fixed cells.- Increase the concentration of this compound in a stepwise manner.- Extend the incubation period.- Include a positive control of healthy, metabolically active cells.- Confirm the effectiveness of your permeabilization agent and protocol.
High Background Fluorescence - Excessive dye concentration.- Presence of a significant number of dead or dying cells.- Insufficient washing steps.- Perform a titration to find the lowest effective concentration of this compound.- Consider co-staining with a viability dye to exclude non-viable cells from analysis.- Increase the number and/or duration of the washing steps.
Non-specific Staining (e.g., diffuse cytoplasmic staining) - Aggregation of the dye in the working solution.- Overly high dye concentration.- Ensure the stock solution is thoroughly dissolved before preparing the working solution.- Reduce the working concentration of this compound.
Unexpected Nuclear Staining in Live Cells - Compromised plasma membrane integrity, allowing the dye to enter the nucleus.- High dye concentration leading to off-target binding.- Assess the overall health and viability of your cell culture.- Lower the concentration of this compound used for staining.
Photobleaching - High intensity of the excitation light source.- Prolonged exposure of the sample to the excitation light.- Reduce the laser power or illumination intensity.- Minimize the exposure time during image acquisition.- For fixed cells, use an anti-fade mounting medium to preserve the fluorescence signal.

References

Application Notes and Protocols for LDS-751 Staining in Suspension Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing LDS-751 for the fluorescent staining of suspension cells. This document includes detailed protocols for live and fixed cell staining, data on the dye's characteristics, and important considerations for experimental design and data interpretation.

This compound is a cell-permeant nucleic acid stain that exhibits a significant increase in fluorescence upon binding to double-stranded DNA.[1][2] While it can be excited by a 488 nm laser line, its peak excitation is approximately 543 nm, with an emission maximum around 712 nm.[1][2] This makes it a versatile tool for multicolor flow cytometry analysis.[1] In viable nucleated cells, this compound has been shown to be excluded from the nucleus and instead binds to the polarized membranes of mitochondria.[1][3][4] This characteristic makes it a useful indicator of mitochondrial membrane potential.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for using this compound.

Table 1: Spectral Properties of this compound

ParameterWavelength (nm)
Excitation Peak~543 - 561
Emission Peak~710 - 712
Common Laser Line488 nm, 532 nm
Common Emission Filter695/40

Data sourced from multiple references.[1][2][5][6]

Table 2: Recommended Staining Parameters for Suspension Cells

ParameterRecommended RangeNotes
Stock Solution Concentration5 - 10 mM in DMSOPrepare fresh or store protected from light at -20°C.
Working Concentration1 - 10 µMOptimal concentration should be determined empirically for each cell type.[1]
0.02 - 20 µg/mLA wide range has been shown to effectively stain mitochondria.[3][4]
Incubation Time15 - 60 minutesLonger incubation times may increase non-specific binding.[1]
Incubation TemperatureRoom Temperature or 37°CRoom temperature is often sufficient.[7]
Cell Density0.5 - 1 x 10⁶ cells/mLHigher densities can lead to cytometer clogging and affect resolution.

Experimental Protocols

Protocol 1: Staining of Live Suspension Cells

This protocol is suitable for analyzing viable cells and assessing mitochondrial membrane potential.

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Suspension cells in culture medium

  • Phosphate-buffered saline (PBS) or other suitable buffer

  • Flow cytometer

Procedure:

  • Prepare this compound Stock Solution:

    • Dissolve this compound in high-quality, anhydrous DMSO to create a 5-10 mM stock solution.[1]

    • Vortex thoroughly to ensure complete dissolution.

    • Store the stock solution in small aliquots at -20°C, protected from light and moisture.

  • Prepare Cell Suspension:

    • Harvest cells and determine cell viability and density. Viability should ideally be >90%.

    • Centrifuge the cells at 200 x g for 5 minutes at 4°C.

    • Discard the supernatant and resuspend the cell pellet in pre-warmed (37°C) culture medium or PBS to a concentration of 0.5 - 1 x 10⁶ cells/mL.

  • Staining:

    • Add the this compound stock solution to the cell suspension to achieve a final working concentration of 1-10 µM. It is recommended to titrate the dye to find the optimal concentration for your specific cell type and application.[1]

    • Incubate the cells for 15-60 minutes at room temperature or 37°C, protected from light.[1]

  • Analysis:

    • Analyze the stained cells directly by flow cytometry without washing.

    • Excite the cells using a 488 nm or 532 nm laser.

    • Collect the emission signal using a filter appropriate for the far-red spectrum (e.g., 695/40 nm).

Protocol 2: Staining of Fixed Suspension Cells

This protocol can be used to discriminate between intact and damaged cells in a fixed sample.[8] Note that fixation can alter cell permeability and may affect staining patterns and intensity.[7][9]

Materials:

  • This compound stock solution (5-10 mM in DMSO)

  • Suspension cells

  • PBS

  • 4% Paraformaldehyde (PFA) in PBS

  • Flow cytometer

Procedure:

  • Cell Fixation:

    • Prepare a cell suspension at a concentration of approximately 1 x 10⁶ cells/mL in culture medium.[10]

    • Add an equal volume of 4% PFA directly to the cell suspension and incubate for 15-20 minutes at room temperature.[10]

    • Centrifuge the fixed cells at 200 x g for 5 minutes.

    • Discard the supernatant and wash the cells once with PBS.

  • Staining:

    • Resuspend the fixed cell pellet in PBS to the desired concentration (e.g., 1 x 10⁶ cells/mL).

    • Add this compound stock solution to a final concentration of 1-10 µM.

    • Incubate for 15-30 minutes at room temperature, protected from light.

  • Washing and Analysis:

    • Wash the cells twice with PBS to remove unbound dye.

    • Resuspend the final cell pellet in PBS for flow cytometric analysis.

    • Acquire data using the appropriate laser and filter combination as described in Protocol 1.

Diagrams

LDS751_Workflow Experimental Workflow for this compound Staining of Suspension Cells cluster_prep Preparation cluster_staining Staining cluster_analysis Analysis prep_stock Prepare 5-10 mM This compound Stock in DMSO stain_cells Add this compound (1-10 µM) to Cell Suspension prep_stock->stain_cells prep_cells Prepare Cell Suspension (0.5-1x10^6 cells/mL) prep_cells->stain_cells incubate Incubate 15-60 min (RT or 37°C) Protected from Light stain_cells->incubate analyze Analyze by Flow Cytometry incubate->analyze

Caption: this compound Staining Workflow.

LDS751_Signaling_Context Conceptual Pathway: this compound as a Marker for Mitochondrial Health cluster_cell Viable Cell cluster_mito Mitochondrion cluster_nucleus Nucleus polarized_membrane Polarized Inner Membrane fluorescence Far-Red Fluorescence polarized_membrane->fluorescence Emits Signal dna Nuclear DNA LDS751 This compound Dye LDS751->polarized_membrane Accumulates in response to membrane potential LDS751->dna Excluded in viable cells

Caption: this compound Cellular Localization.

Important Considerations

  • Mitochondrial vs. Nuclear Staining: In live, healthy cells, this compound primarily stains mitochondria due to their membrane potential.[3][4] In dead or dying cells with compromised plasma membranes, the dye can enter the nucleus and stain DNA. Therefore, co-staining with a viability dye (e.g., DAPI, Propidium Iodide) is recommended for accurate interpretation.

  • Titration is Critical: The optimal concentration of this compound can vary between cell types. It is essential to perform a titration experiment to determine the concentration that provides the best signal-to-noise ratio without causing cellular toxicity or non-specific staining.[1]

  • Light Sensitivity: this compound is a fluorescent dye and should be protected from light to prevent photobleaching.[11] Conduct all staining steps in the dark or in low-light conditions.

  • Controls: Always include unstained cells as a negative control to set the background fluorescence. For multicolor experiments, single-color controls are necessary for proper compensation.

  • Fixation Effects: Fixation with aldehydes like PFA can alter cell membranes and may impact this compound staining.[9] If fixation is necessary, the protocol should be optimized, and results should be interpreted with caution. This compound has been noted to cause a decrease in the fluorescence of FITC-labeled antibodies in fixed samples.[7]

By following these protocols and considering the key aspects of this compound staining, researchers can effectively utilize this dye for the analysis of suspension cells in various applications, including cell cycle analysis, apoptosis detection, and the identification of nucleated cells.

References

Multicolor Flow Cytometry Panel Design with LDS-751: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Multicolor flow cytometry is a powerful technique that allows for the simultaneous analysis of multiple parameters on a single-cell basis, providing deep insights into complex biological systems.[1] A critical component of robust flow cytometry data is the accurate discrimination of live and dead cells, as dead cells can non-specifically bind antibodies and exhibit increased autofluorescence, leading to false positive results.[2] This document provides a detailed guide to designing multicolor flow cytometry panels, with a specific focus on the use of LDS-751 as a viability dye.

This compound is a cell-permeant nucleic acid stain that can be excited by the 488 nm laser line, with a peak excitation at approximately 543 nm when bound to dsDNA, and a long wavelength emission maximum around 712 nm.[3] This makes it a suitable option for inclusion in multicolor panels, as it occupies the far-red end of the spectrum, minimizing spectral overlap with many common fluorochromes. However, it is crucial to consider that this compound may also bind to the mitochondria of viable cells and has been reported to potentially decrease the fluorescence intensity of other fluorochromes, such as FITC.[4][5][6] Careful panel design and protocol optimization are therefore essential when incorporating this compound.

Principles of Multicolor Flow Cytometry Panel Design

Successful multicolor flow cytometry relies on a systematic approach to panel design, taking into account the characteristics of the instrument, the antigens of interest, and the fluorochromes used.

1. Know Your Instrument: Before designing a panel, it is essential to be familiar with the specific configuration of your flow cytometer, including the available lasers, filters, and detectors.[2] This information will determine which fluorochromes can be used and how their signals will be detected.

2. Antigen Density and Fluorochrome Brightness: A fundamental principle of panel design is to match the brightness of the fluorochrome to the expression level of the antigen.[1] Bright fluorochromes should be paired with dimly expressed antigens or rare cell populations to ensure adequate signal detection, while dimmer fluorochromes can be used for highly expressed antigens. The Stain Index (SI) is a useful metric for quantifying the relative brightness of a fluorochrome on a given instrument.[7][8]

3. Minimize Spectral Overlap: Spectral overlap occurs when the emission spectrum of one fluorochrome spills into the detector of another.[9][10] While compensation can correct for this, excessive overlap can lead to increased data spread and reduced sensitivity.[1] Whenever possible, select fluorochromes with minimal spectral overlap. Online spectrum viewers are valuable tools for predicting potential overlap.

4. Include Appropriate Controls: Several types of controls are essential for accurate multicolor flow cytometry analysis:

  • Unstained Controls: To determine the level of autofluorescence.

  • Single-Stained Controls: For calculating compensation.[2]

  • Fluorescence Minus One (FMO) Controls: To accurately set gates for positive populations, especially when there is significant data spread.[2]

  • Isotype Controls: To assess non-specific antibody binding.

  • Viability Dye Control: To distinguish live and dead cell populations.

Data Presentation: Fluorochrome and this compound Properties

To aid in panel design, the following tables summarize key quantitative data for common fluorochromes and this compound.

Table 1: Spectral Properties of this compound

PropertyValue
Excitation Maximum (on dsDNA)~543 nm
Common Excitation Laser488 nm, 561 nm
Emission Maximum~712 nm

Table 2: Relative Brightness (Stain Index) of Common Fluorochromes

FluorochromeRelative Brightness (Stain Index Category)
PEBrightest
PE-Cy7Brightest
APCBright
PE-Cy5Bright
Alexa Fluor 647Bright
BV421Bright
PE-Dazzle594Bright
BV605Moderate-Bright
Alexa Fluor 700Moderate-Bright
PerCP-eFluor 710Moderate-Bright
FITCDim-Moderate
Alexa Fluor 488Dim-Moderate
Pacific BlueDim
BV510Dim

Note: Stain Index is instrument-dependent. This table provides a general guideline. It is recommended to determine the Stain Index for your specific instrument.[7]

Experimental Protocols

This section provides detailed protocols for a hypothetical multicolor flow cytometry experiment incorporating this compound for viability staining.

Example 6-Color Immunophenotyping Panel

This panel is designed for the analysis of human peripheral blood mononuclear cells (PBMCs) using a flow cytometer with blue (488 nm), yellow-green (561 nm), and red (640 nm) lasers.

Table 3: Example 6-Color Panel with this compound

MarkerFluorochromeLaserAntigen Expression
CD3FITCBlue (488 nm)High
CD4PEYellow-Green (561 nm)High
CD8PerCP-eFluor 710Blue (488 nm)High
CD19APCRed (640 nm)Moderate
CD56PE-Cy7Yellow-Green (561 nm)Moderate
ViabilityThis compoundBlue (488 nm) / Yellow-Green (561 nm)N/A
Protocol 1: Preparation of Reagents
  • Staining Buffer: Phosphate-buffered saline (PBS) supplemented with 2% fetal bovine serum (FBS) and 0.05% sodium azide.

  • This compound Stock Solution: Prepare a 1 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). Store protected from light at -20°C.

  • This compound Working Solution: On the day of the experiment, dilute the this compound stock solution in Staining Buffer to a final working concentration of 1 µM.

  • Antibody Cocktail: Prepare a cocktail of the fluorescently conjugated antibodies (anti-CD3, CD4, CD8, CD19, and CD56) at their predetermined optimal concentrations in Staining Buffer.

Protocol 2: Staining of Human PBMCs
  • Cell Preparation: Isolate PBMCs from whole blood using density gradient centrifugation (e.g., Ficoll-Paque). Wash the cells twice with PBS and resuspend in cold Staining Buffer at a concentration of 1 x 10^7 cells/mL.

  • Fc Receptor Blocking (Optional but Recommended): Incubate the cells with an Fc blocking reagent for 10 minutes at 4°C to reduce non-specific antibody binding.[2]

  • Surface Marker Staining: Add 50 µL of the antibody cocktail to 50 µL of the cell suspension (5 x 10^5 cells).

  • Incubation: Incubate the cells for 30 minutes at 4°C in the dark.

  • Washing: Wash the cells twice by adding 2 mL of cold Staining Buffer, centrifuging at 300 x g for 5 minutes at 4°C, and carefully aspirating the supernatant.

  • Viability Staining: Resuspend the cell pellet in 500 µL of the 1 µM this compound working solution.

  • Final Incubation: Incubate for 15-30 minutes at room temperature, protected from light.

  • Final Wash: Wash the cells once more with 2 mL of cold Staining Buffer.

  • Resuspension: Resuspend the final cell pellet in 500 µL of Staining Buffer for flow cytometry analysis.

Protocol 3: Flow Cytometry Data Acquisition and Analysis
  • Instrument Setup:

    • Turn on the flow cytometer and allow it to warm up.

    • Run system startup and quality control procedures using calibration beads.

    • Set up the required plots (e.g., FSC vs. SSC, and fluorescence channels).

  • Compensation Setup:

    • Run single-stained compensation controls for each fluorochrome in the panel (including a separate control for this compound).

    • Use the single-stained controls to calculate the compensation matrix.

  • Sample Acquisition:

    • Acquire data for the fully stained sample. Collect a sufficient number of events for statistical analysis.

  • Data Analysis:

    • Gate on the cell population of interest based on forward and side scatter (FSC/SSC).

    • Create a gate to exclude dead cells, which will be positive for this compound.

    • Analyze the expression of the markers of interest on the live cell population.

    • Use FMO controls to help set accurate gates for each marker.

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_staining Staining cluster_analysis Analysis cell_prep Isolate PBMCs fc_block Fc Receptor Blocking cell_prep->fc_block surface_stain Surface Marker Staining fc_block->surface_stain wash1 Wash surface_stain->wash1 viability_stain This compound Staining wash1->viability_stain wash2 Final Wash viability_stain->wash2 acquisition Data Acquisition wash2->acquisition compensation Compensation acquisition->compensation gating Gating & Analysis compensation->gating

Caption: Experimental workflow for multicolor flow cytometry with this compound.

panel_design_logic instrument Know Your Instrument (Lasers, Filters) fluorochrome Select Fluorochromes (Brightness, Spectral Overlap) instrument->fluorochrome antigen Define Antigens of Interest (Expression Level) antigen->fluorochrome panel Assemble Panel fluorochrome->panel optimization Optimize and Validate (Titration, Controls) panel->optimization

Caption: Logical steps for designing a multicolor flow cytometry panel.

Troubleshooting

Issue: Weak or no this compound signal in dead cells.

  • Possible Cause: this compound concentration is too low.

    • Solution: Titrate the this compound concentration to determine the optimal staining concentration for your cell type.

  • Possible Cause: Insufficient incubation time.

    • Solution: Increase the incubation time with this compound.

Issue: High background fluorescence in the this compound channel.

  • Possible Cause: this compound concentration is too high.

    • Solution: Reduce the concentration of this compound.

  • Possible Cause: Inadequate washing.

    • Solution: Ensure thorough washing after this compound staining to remove unbound dye.

Issue: Decreased fluorescence of other fluorochromes (e.g., FITC).

  • Possible Cause: Interaction with this compound.

    • Solution: Be aware of this potential issue and, if observed, consider using a different viability dye or adjusting compensation settings carefully. It may be necessary to use a brighter fluorochrome for the affected channel if the signal is compromised.

Issue: this compound staining in live cells.

  • Possible Cause: Mitochondrial staining.

    • Solution: this compound can accumulate in the mitochondria of live cells.[4] Gating on the brightest this compound positive population should still allow for the exclusion of dead cells, as they will exhibit significantly higher fluorescence. Compare with an unstained control to set the gate for live (this compound negative or dim) cells.

Conclusion

The successful integration of this compound into a multicolor flow cytometry panel requires careful consideration of its unique properties. By following the principles of panel design, utilizing detailed protocols, and being aware of potential troubleshooting issues, researchers can effectively use this compound to accurately identify and exclude dead cells, thereby improving the quality and reliability of their flow cytometry data.

References

Application Notes and Protocols: Combining LDS-751 with Surface Markers for Advanced Immunophenotyping

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of LDS-751 in conjunction with common surface markers for immunophenotyping by flow cytometry. It offers insights into the unique properties of this compound, guidance on multicolor panel design, and comprehensive experimental procedures.

Introduction to this compound for Immunophenotyping

This compound is a fluorescent, cell-permeant nucleic acid stain that serves as a valuable tool in multicolor flow cytometry. While traditionally considered a nuclear stain, in viable cells, this compound preferentially accumulates in mitochondria in a membrane potential-dependent manner. This characteristic, combined with its far-red emission spectrum, makes it a versatile reagent for identifying nucleated cells, assessing mitochondrial health, and inclusion in complex immunophenotyping panels with minimal spectral overlap with commonly used fluorochromes.

Key Properties of this compound:

  • Primary Staining Target: Binds to nucleic acids (DNA and RNA). In live, nucleated cells, it predominantly stains mitochondria.

  • Cell Permeability: Readily enters live and fixed cells.

  • Spectral Properties: Can be excited by the 488 nm (blue) or 561 nm (yellow-green) laser, with a long-wavelength emission maximum around 712 nm.[1]

  • Applications in Immunophenotyping:

    • Discrimination of nucleated cells (leukocytes) from non-nucleated cells (red blood cells) and platelets.[1]

    • Identification of dead cells, which exhibit increased membrane permeability and consequently higher this compound staining.

    • Assessment of mitochondrial membrane potential in live cells.

    • Inclusion in multicolor panels due to its far-red emission, which minimizes spectral overlap with fluorochromes in the blue, yellow, and green emission channels.

Quantitative Data: Spectral Properties and Compensation Considerations

Effective multicolor immunophenotyping requires careful consideration of spectral overlap and the application of compensation to correct for signal spillover between detectors. While this compound's far-red emission minimizes overlap with many common fluorochromes, some spillover can still occur, particularly into the APC channel.

Table 1: Spectral Characteristics of this compound and Common Fluorochromes

FluorochromeExcitation Max (nm)Emission Max (nm)Common Laser Line(s)
This compound ~543 (on dsDNA), also excitable at 488~712488 nm (Blue), 561 nm (Yellow-Green)
FITC ~495~519488 nm (Blue)
PE ~496, 565~578488 nm (Blue), 561 nm (Yellow-Green)
APC ~650~660633/640 nm (Red)

Table 2: Illustrative Compensation Matrix for a Four-Color Panel (this compound, FITC, PE, APC)

Note: The following values are illustrative and should be determined empirically for your specific instrument and reagents. One study has shown that this compound can cause a decrease in the fluorescence of FITC-labeled cells, which should be considered during panel design and analysis.[2]

Spillover FromInto FITC (%)Into PE (%)Into APC (%)Into this compound (%)
FITC 1005-150-10
PE 1-51005-100-1
APC 00-11001-5
This compound 00-15-15100

Experimental Protocols

This section provides detailed protocols for staining cells with this compound in combination with fluorescently conjugated antibodies against surface markers.

Reagent Preparation
  • This compound Stock Solution (1 mM): Dissolve 1 mg of this compound (molecular weight ~472 g/mol ) in 2.12 mL of dimethyl sulfoxide (B87167) (DMSO). Store at -20°C, protected from light.

  • This compound Working Solution (1 µM): Dilute the 1 mM stock solution 1:1000 in an appropriate buffer (e.g., PBS or Hanks' Balanced Salt Solution). Prepare fresh for each experiment.

  • Staining Buffer: Phosphate-buffered saline (PBS) supplemented with 1-2% fetal bovine serum (FBS) and 0.09% sodium azide.

  • Antibody Cocktails: Prepare a cocktail of fluorescently-conjugated antibodies against the surface markers of interest at their predetermined optimal concentrations in staining buffer.

Staining Protocol for Live Cells

This protocol is designed for the simultaneous staining of surface markers and assessment of mitochondrial membrane potential using this compound in live cells.

G Protocol: Live Cell Surface and this compound Staining cluster_prep Cell Preparation cluster_staining Staining cluster_acquisition Data Acquisition prep_cells Prepare single cell suspension (1x10^6 cells/tube) wash_cells Wash cells with Staining Buffer prep_cells->wash_cells add_ab Add surface antibody cocktail wash_cells->add_ab incubate_ab Incubate 20-30 min at 4°C, protected from light add_ab->incubate_ab wash_ab Wash cells twice with Staining Buffer incubate_ab->wash_ab add_lds Resuspend in 1 µM this compound Working Solution wash_ab->add_lds incubate_lds Incubate 15-30 min at 37°C, protected from light add_lds->incubate_lds wash_lds Wash cells once with Staining Buffer incubate_lds->wash_lds resuspend Resuspend in Staining Buffer wash_lds->resuspend acquire Acquire on flow cytometer within 1 hour resuspend->acquire G Protocol: Fixed Cell Surface and this compound Staining cluster_prep Cell Preparation cluster_staining Staining and Fixation cluster_acquisition Data Acquisition prep_cells Prepare single cell suspension (1x10^6 cells/tube) wash_cells Wash cells with Staining Buffer prep_cells->wash_cells add_ab Add surface antibody cocktail wash_cells->add_ab incubate_ab Incubate 20-30 min at 4°C, protected from light add_ab->incubate_ab wash_ab Wash cells twice with Staining Buffer incubate_ab->wash_ab fix Fix cells with 1-4% paraformaldehyde wash_ab->fix wash_fix Wash cells with Staining Buffer fix->wash_fix add_lds Resuspend in 1 µM this compound Working Solution wash_fix->add_lds incubate_lds Incubate 15-30 min at room temperature add_lds->incubate_lds wash_lds Wash cells once with Staining Buffer incubate_lds->wash_lds resuspend Resuspend in Staining Buffer wash_lds->resuspend acquire Acquire on flow cytometer resuspend->acquire G Gating Strategy for Immunophenotyping with this compound start Total Events gate_singlets Singlets (FSC-A vs FSC-H) start->gate_singlets gate_leukocytes Leukocytes (SSC-A vs this compound) gate_singlets->gate_leukocytes gate_lymphocytes Lymphocytes (SSC-A vs CD45) gate_leukocytes->gate_lymphocytes gate_t_cells T Cells (CD3+) gate_lymphocytes->gate_t_cells gate_t_subsets T Helper (CD4+) vs Cytotoxic T (CD8+) gate_t_cells->gate_t_subsets

References

Application Notes and Protocols: Fixed-Cell Staining with LDS-751

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LDS-751 is a fluorescent dye that serves as a versatile tool in cellular imaging, particularly for the staining of nucleic acids.[1][2] It is a cell-permeant stain that, upon binding to double-stranded DNA (dsDNA), exhibits a significant enhancement of its fluorescence quantum yield, approximately 20-fold.[1][3] This property makes it a valuable reagent for visualizing cellular structures, particularly the nucleus, in both fixed and live cells. Its far-red emission spectrum makes it particularly suitable for multicolor imaging experiments, as it minimizes spectral overlap with commonly used fluorophores like GFP and FITC.[1]

While in live cells, this compound has been shown to preferentially accumulate in mitochondria with polarized membranes, in formaldehyde-fixed and detergent-permeabilized cells, it primarily stains the nucleus by intercalating with DNA.[1][4] This protocol provides a detailed methodology for the use of this compound as a nuclear stain in fixed cells for fluorescence microscopy and flow cytometry applications.

Principle of Staining in Fixed Cells

The fixation process, typically with formaldehyde, cross-links intracellular proteins and macromolecules, preserving cellular morphology.[5][6] Subsequent permeabilization with a detergent, such as Triton™ X-100, creates pores in the cellular and nuclear membranes, allowing molecules like this compound to access the nuclear compartment.[2][6] Once inside the nucleus, this compound binds to dsDNA, resulting in a strong fluorescent signal that is proportional to the DNA content.

Quantitative Data

A summary of the key quantitative properties of this compound is provided in the table below for easy reference and comparison.

PropertyValueSource
Molecular Weight 471.99 g/mol [2]
Excitation Maximum (on dsDNA) ~543 nm[1][3]
Emission Maximum (on dsDNA) ~712 nm[1][3]
Recommended Excitation Laser 488 nm or 532 nm[1][7]
Quantum Yield (in Methanol) 0.014[8]
Solubility DMSO, water[1][3]

Experimental Protocols

This section provides detailed protocols for preparing reagents and staining fixed cells with this compound for fluorescence imaging.

Reagent Preparation

1. This compound Stock Solution (1 mM):

  • Appearance: Dark violet solid[2]

  • Solvent: High-quality, anhydrous Dimethyl Sulfoxide (DMSO)

  • Procedure:

    • Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent moisture condensation.

    • Prepare a 1 mM stock solution by dissolving the appropriate amount of this compound in DMSO. For example, for 1 mg of this compound (MW = 471.99), add 2.12 mL of DMSO.

    • Vortex thoroughly until the dye is completely dissolved.

  • Storage: Store the stock solution at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

2. This compound Working Solution (1-10 µM):

  • Solvent: Phosphate-Buffered Saline (PBS), pH 7.4

  • Procedure:

    • On the day of the experiment, dilute the 1 mM this compound stock solution in PBS to the desired final working concentration. A starting concentration of 5 µM is recommended for initial experiments.

    • For example, to prepare 1 mL of a 5 µM working solution, add 5 µL of the 1 mM stock solution to 995 µL of PBS.

    • Protect the working solution from light.

3. Fixation Solution (4% Paraformaldehyde in PBS):

  • Caution: Paraformaldehyde is toxic and should be handled in a fume hood.

  • Procedure:

    • Dissolve 4 g of paraformaldehyde powder in 100 mL of PBS.

    • Heat the solution to 60°C in a fume hood while stirring to aid dissolution.

    • Add a few drops of 1 M NaOH to clarify the solution if it remains cloudy.

    • Cool the solution to room temperature and adjust the pH to 7.4.

    • Filter the solution through a 0.22 µm filter.

  • Storage: Store at 4°C for up to one week or at -20°C for longer-term storage.

4. Permeabilization Solution (0.2% Triton™ X-100 in PBS):

  • Procedure:

    • Add 200 µL of Triton™ X-100 to 100 mL of PBS.

    • Mix gently to avoid excessive foaming.

  • Storage: Store at room temperature.

Staining Protocol for Adherent Cells
  • Cell Culture: Grow adherent cells on sterile glass coverslips or in imaging-compatible multi-well plates to the desired confluency.

  • Washing: Gently aspirate the culture medium and wash the cells twice with PBS.

  • Fixation: Add the 4% Paraformaldehyde in PBS solution to the cells and incubate for 15-20 minutes at room temperature.[2]

  • Washing: Aspirate the fixation solution and wash the cells three times with PBS for 5 minutes each.

  • Permeabilization: Add the 0.2% Triton™ X-100 in PBS solution and incubate for 10-15 minutes at room temperature.[2]

  • Washing: Aspirate the permeabilization solution and wash the cells three times with PBS for 5 minutes each.

  • Staining: Add the this compound working solution to the cells and incubate for 15-30 minutes at room temperature, protected from light.[3] The optimal incubation time may vary depending on the cell type and should be determined empirically.

  • Washing: Aspirate the staining solution and wash the cells two to three times with PBS.

  • Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium. For multi-well plates, add fresh PBS or an imaging buffer to the wells.

  • Imaging: Visualize the stained cells using a fluorescence microscope equipped with appropriate filter sets (e.g., a TRITC or Cy5 filter set).[9]

Staining Protocol for Suspension Cells
  • Cell Harvesting: Centrifuge the cell suspension at 300-500 x g for 5 minutes to pellet the cells.

  • Washing: Discard the supernatant and resuspend the cell pellet in PBS. Repeat the centrifugation and washing step twice.

  • Fixation: Resuspend the cell pellet in 4% Paraformaldehyde in PBS and incubate for 15-20 minutes at room temperature.

  • Washing: Centrifuge the cells, discard the supernatant, and wash the pellet three times with PBS.

  • Permeabilization: Resuspend the cell pellet in 0.2% Triton™ X-100 in PBS and incubate for 10-15 minutes at room temperature.

  • Washing: Centrifuge the cells, discard the supernatant, and wash the pellet three times with PBS.

  • Staining: Resuspend the cell pellet in the this compound working solution and incubate for 15-30 minutes at room temperature, protected from light.

  • Washing: Centrifuge the cells, discard the supernatant, and wash the pellet two to three times with PBS.

  • Analysis: Resuspend the final cell pellet in PBS for analysis by flow cytometry or mount the cells on a microscope slide for imaging.

Visualizations

Experimental Workflow for Fixed-Cell Staining with this compound

The following diagram illustrates the general workflow for staining fixed cells with this compound.

G cluster_prep Preparation cluster_stain Staining cluster_analysis Analysis start Start: Cell Culture (Adherent or Suspension) wash1 Wash with PBS start->wash1 fix Fixation (e.g., 4% PFA) wash1->fix wash2 Wash with PBS fix->wash2 perm Permeabilization (e.g., 0.2% Triton X-100) wash2->perm wash3 Wash with PBS perm->wash3 stain Incubate with This compound Working Solution wash3->stain wash4 Wash with PBS stain->wash4 analysis Image Acquisition or Flow Cytometry Analysis wash4->analysis

Caption: General workflow for this compound staining of fixed cells.

Logical Relationship for Optimizing this compound Staining

This diagram outlines the key parameters to consider when optimizing the this compound staining protocol.

G cluster_optimization Optimization Parameters cluster_output Desired Outcome concentration This compound Concentration (1-10 µM) outcome Bright Nuclear Signal with Low Background concentration->outcome incubation Incubation Time (15-60 min) incubation->outcome fixation Fixation Method (e.g., PFA, Methanol) fixation->outcome permeabilization Permeabilization Agent (e.g., Triton X-100, Saponin) permeabilization->outcome

Caption: Key parameters for optimizing this compound staining.

Troubleshooting

ProblemPossible CauseSuggested Solution
Weak or No Signal Low Dye Concentration: The concentration of this compound is insufficient for optimal staining.Increase the concentration of the this compound working solution in a stepwise manner (e.g., from 5 µM to 7.5 µM, then to 10 µM).
Insufficient Incubation Time: The incubation period is too short for the dye to fully penetrate and bind to the nuclear DNA.Increase the incubation time (e.g., from 15 minutes to 30 or 60 minutes).
Inefficient Permeabilization: The permeabilization step did not sufficiently compromise the nuclear membrane.Increase the incubation time with the permeabilization solution or try a different permeabilizing agent.
Photobleaching: The fluorescent signal has been diminished due to excessive exposure to light.Minimize the exposure of stained samples to light. Use an antifade mounting medium.[2]
High Background Staining High Dye Concentration: Excess this compound is non-specifically binding to other cellular components.Decrease the concentration of the this compound working solution.[3]
Insufficient Washing: Residual, unbound dye remains in the sample.Increase the number and/or duration of the washing steps after staining.
Cell Clumping (Suspension Cells): Dye is trapped within cell aggregates.Ensure a single-cell suspension is achieved before and during the staining process.
Non-Nuclear Staining Incomplete Fixation: Cellular components were not properly cross-linked, leading to dye leakage or binding to other structures.Ensure the fixation solution is fresh and the incubation time is adequate.
Cellular Debris: The dye is binding to nucleic acids from dead or lysed cells.Wash cells thoroughly to remove debris before staining. For flow cytometry, consider using a viability dye to exclude dead cells from the analysis.

References

Application Notes and Protocols for LDS-751 in Cell Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Topic: LDS-751 for Discriminating Between Live and Dead Cells

Introduction

This compound is a cell-permeant fluorescent dye with a chemical name of 6-(Dimethylamino)-2-((1E,3E)-4-(4-(dimethylamino)phenyl)-1,3-butadien-1-yl)-1-ethylquinolinium perchlorate. It is often used in flow cytometry and fluorescence microscopy. While historically used to identify nucleated cells, its role in discriminating between live and dead cells is a subject of considerable nuance and potential misinterpretation. This document aims to clarify the appropriate applications of this compound and provide detailed protocols for its use.

Mechanism of Action and Application in "Live/Dead" Assessment

This compound is a nucleic acid stain that can be excited by a 488 nm laser line, with a peak excitation at approximately 543 nm when bound to double-stranded DNA (dsDNA), and it emits in the far-red spectrum at around 712 nm[1]. Upon binding to dsDNA, its fluorescence is enhanced by about 20-fold[1].

However, the common assumption that this compound can be used as a traditional viability dye that is excluded by live cells is incorrect. Multiple studies indicate that this compound indiscriminately stains both live and dead cells[2][3]. This is a critical point to consider when designing experiments.

In viable, nucleated cells, there is evidence that this compound is excluded from the nucleus and instead binds to the polarized membranes of mitochondria[1][4]. Depolarization of mitochondria leads to a significant reduction in this compound staining[4]. This characteristic suggests that changes in this compound fluorescence in live cells may be indicative of mitochondrial health rather than cell viability based on plasma membrane integrity.

In contrast, traditional live/dead assays rely on dyes that are excluded by cells with intact plasma membranes (a key feature of live cells)[5][6]. Dead or dying cells lose membrane integrity, allowing these dyes to enter and stain intracellular components, typically the nucleus[5][6]. Because this compound is cell-permeant, it does not distinguish between live and dead cells based on membrane integrity.

Therefore, this compound is not recommended as a primary dye for discriminating between live and dead cells in the conventional sense. Its utility lies more in identifying nucleated cells in a mixed population, such as separating leukocytes from red blood cells, although even this application requires caution due to its mitochondrial staining in live cells[1][4]. For accurate viability assessment, it is recommended to use established viability dyes like Propidium Iodide (PI), 7-AAD, or fixable amine-reactive dyes[5][7].

Data Presentation

Table 1: Spectral Properties of this compound
PropertyWavelength (nm)Notes
Excitation Maximum (on dsDNA)~543Can be efficiently excited by a 488 nm laser.
Emission Maximum~712Emits in the far-red spectrum.
Table 2: Recommended Staining Conditions for this compound
ParameterRecommendationNotes
Stock Solution Concentration5-10 mM in DMSOStore protected from light.
Working Concentration1-10 µMOptimal concentration should be determined empirically for each cell type.
Incubation Time15-60 minutesTime may vary depending on cell type and experimental conditions.
Incubation TemperatureRoom Temperature or 37°CFollow specific experimental protocols.

Experimental Protocols

Protocol 1: General Staining of Cells with this compound

This protocol is adapted for staining either suspension or adherent cells for analysis by flow cytometry or fluorescence microscopy.

Materials:

  • This compound dye

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS) or other suitable buffer

  • Cell sample (suspension or adherent)

  • Flow cytometer or fluorescence microscope

Procedure:

  • Prepare this compound Stock Solution:

    • Prepare a 5-10 mM stock solution of this compound in high-quality, anhydrous DMSO[1].

    • Vortex to ensure it is fully dissolved.

    • Store the stock solution at -20°C, protected from light.

  • Prepare Cell Suspension:

    • For suspension cells, centrifuge the cells and resuspend them in an appropriate buffer (e.g., PBS) to a concentration of approximately 1 x 10^6 cells/mL.

    • For adherent cells, gently detach the cells using a suitable method (e.g., trypsinization), wash, and resuspend in buffer to the same concentration.

  • Staining:

    • Add this compound to the cell suspension to a final concentration of 1-10 µM[1]. It is recommended to titrate the dye concentration to find the optimal staining for your specific cell type and application.

    • Incubate the cells for 15-60 minutes at the desired temperature (e.g., room temperature or 37°C), protected from light[1].

  • Analysis:

    • After incubation, the cells can be directly analyzed by flow cytometry or fluorescence microscopy without a wash step.

    • For flow cytometry, use the appropriate laser for excitation (e.g., 488 nm or 561 nm) and a filter to collect the emission around 712 nm.

Cautionary Notes:

  • High concentrations of this compound may lead to non-specific staining of other cellular structures[1].

  • Residual detergents on glassware can affect staining and cause artifacts[1].

  • Fixation with agents like paraformaldehyde can increase cell permeability and may alter staining patterns[2][3]. If fixation is required, its effects on this compound staining should be carefully validated.

Protocol 2: Comparative Live/Dead Staining using Propidium Iodide (PI)

This protocol provides a standard method for assessing cell viability based on membrane integrity for comparison.

Materials:

  • Propidium Iodide (PI)

  • Phosphate-buffered saline (PBS)

  • Cell sample (e.g., treated and untreated populations)

  • Flow cytometer

Procedure:

  • Prepare Cell Suspension:

    • Harvest and wash cells, then resuspend in 1X PBS at a concentration of 1 x 10^6 cells/mL.

  • Staining:

    • Add PI to the cell suspension at a final concentration of 1-5 µg/mL.

    • Incubate for 5-15 minutes at room temperature, protected from light. Do not wash the cells after adding PI.

  • Analysis:

    • Analyze the cells immediately by flow cytometry.

    • Excite the PI with a 488 nm or 561 nm laser and collect the emission using an appropriate filter (e.g., 617/20 nm).

    • Live cells will have low fluorescence (PI-negative), while dead cells with compromised membranes will show high fluorescence (PI-positive).

Visualizations

LDS751_Workflow cluster_prep Cell Preparation cluster_stain Staining Protocol cluster_analysis Analysis start Start with Cell Culture harvest Harvest & Wash Cells start->harvest resuspend Resuspend in Buffer (1x10^6/mL) harvest->resuspend add_lds Add this compound (1-10 µM) resuspend->add_lds incubate Incubate (15-60 min) add_lds->incubate flow Flow Cytometry incubate->flow microscopy Fluorescence Microscopy incubate->microscopy end Data Acquisition flow->end microscopy->end

Caption: Experimental workflow for staining cells with this compound.

Live_Dead_Logic cluster_live Live Cell cluster_dead Dead Cell cluster_conclusion Conclusion live_cell Intact Plasma Membrane live_pi PI Excluded (Low Fluorescence) live_cell->live_pi Traditional Dye (e.g., PI) live_lds This compound Permeant (Stains Mitochondria) live_cell->live_lds this compound conclusion This compound Stains both live and dead cells Not a viability dye based on membrane integrity live_lds->conclusion dead_cell Compromised Plasma Membrane dead_pi PI Enters (High Fluorescence) dead_cell->dead_pi Traditional Dye (e.g., PI) dead_lds This compound Permeant (Stains Nucleus/DNA) dead_cell->dead_lds this compound dead_lds->conclusion

References

Application Notes and Protocols: Preparation of LDS-751 Stock and Working Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

LDS-751 is a cell-permeant fluorescent dye that stains nucleic acids and is particularly useful for multicolor analysis due to its far-red emission.[1][2][3][4][5] It can be excited by the common 488 nm laser line, although its peak excitation when bound to double-stranded DNA (dsDNA) is approximately 543 nm.[2][4] Upon binding to dsDNA, its fluorescence is enhanced by about 20-fold, with an emission maximum around 712 nm.[1][2][5][6] In viable nucleated cells, this compound has been observed to bind almost exclusively to mitochondria with polarized membranes, a critical consideration for data interpretation.[1][2][7] These protocols provide detailed instructions for the preparation of stock and working solutions for use in applications such as flow cytometry and fluorescence microscopy.

Quantitative Data Summary

The key properties of this compound are summarized in the table below for quick reference.

PropertyValueSource(s)
Molecular Weight ~472 g/mol [2][6]
Appearance Dark green powder[2]
Excitation Maximum ~543 nm (bound to dsDNA)[2][6]
Emission Maximum ~712 nm[1][2][6]
Recommended Solvents Dimethylsulfoxide (DMSO), Water (ddH₂O)[1][2][8]
Stock Solution Conc. 5-10 mM in DMSO; or 10 mg/mL in ddH₂O[2][6][8]
Working Solution Conc. 1-10 µM; or ~10 µg/mL[2][6][8][9]
Storage Conditions Store powder and stock solution at -20°C, protected from light.[1][2][6]

Experimental Protocols

Safety Precautions
  • This compound should be considered a potentially hazardous material. Always handle it while wearing appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses.[6][10]

  • Perform handling, especially of the powder, in a chemical fume hood.[11]

  • This compound is light-sensitive; protect the powder and all solutions from light during preparation, storage, and use.[3][8][10]

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a concentrated stock solution from this compound powder. DMSO is the most commonly recommended solvent for creating a high-concentration stock.[1][2][6]

Materials:

  • This compound powder

  • Anhydrous, high-quality Dimethylsulfoxide (DMSO)

  • Microcentrifuge tubes or amber glass vials

  • Vortex mixer and/or sonicator

Procedure:

  • Equilibrate: Allow the vial of this compound powder to warm to room temperature before opening to prevent moisture condensation.

  • Reconstitution: Add the appropriate volume of DMSO to the powder to achieve the desired concentration (typically 5-10 mM). For example, to prepare a 10 mM stock solution from 5 mg of this compound (MW: ~472 g/mol ), add approximately 1.06 mL of DMSO.

  • Dissolution: Mix thoroughly by vortexing. If the powder does not dissolve completely, sonication or gentle warming (up to 60°C) can be used to aid dissolution.[8] Ensure all powder is completely dissolved before use.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[8] Store the aliquots at -20°C or below, protected from light.[1][2][6][8] Properly stored, the stock solution is stable for at least two years.[6]

Note: Alternatively, a stock solution can be prepared by dissolving 10 mg of this compound in 1 mL of ddH₂O.[8]

Protocol 2: Preparation of this compound Working Solution

The working solution is prepared by diluting the concentrated stock solution into a suitable aqueous buffer or cell culture medium immediately before use.

Materials:

  • This compound stock solution (from Protocol 1)

  • Physiological buffer (e.g., Phosphate-Buffered Saline - PBS) or serum-free cell culture medium[8]

  • Sterile conical or microcentrifuge tubes

Procedure:

  • Thaw Stock Solution: Thaw one aliquot of the this compound stock solution at room temperature, protected from light.

  • Dilution: Dilute the stock solution into the desired buffer or medium to reach the final working concentration.

    • Typical working concentrations range from 1 to 10 µM for cell staining applications.[2][6]

    • A concentration of 10 µg/mL has also been effectively used.[8][9]

  • Mixing: Vortex the diluted solution gently to ensure it is homogenous.

  • Immediate Use: The working solution should be prepared fresh and used on the same day for best results.[8]

Note: The optimal working concentration can vary depending on the cell type, cell density, and specific application. It is recommended to perform a titration experiment to determine the ideal concentration for your experimental conditions.[2][6]

Visualizations

Workflow for this compound Solution Preparation

LDS751_Preparation_Workflow Workflow for this compound Solution Preparation cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation powder This compound Powder dissolve Vortex / Sonicate to Dissolve powder->dissolve Add solvent Solvent (e.g., DMSO) solvent->dissolve stock Stock Solution (5-10 mM) dissolve->stock storage Store at -20°C Protect from Light stock->storage buffer Buffer / Medium (e.g., PBS) dilute Dilute Stock buffer->dilute working Working Solution (1-10 µM) dilute->working use Ready for Cell Staining working->use storage->dilute Use Aliquot

Caption: A flowchart illustrating the key steps for preparing this compound stock and working solutions.

References

Application Notes and Protocols for LDS-751 Staining

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols for utilizing LDS-751, a cell-permeant fluorescent nucleic acid stain, for optimal staining in various research applications. This compound is characterized by a peak excitation at approximately 543 nm and a long wavelength emission maximum at around 712 nm when bound to dsDNA, making it suitable for multicolor analysis.[1][2] Upon binding to double-stranded DNA, its fluorescence is enhanced by about 20-fold.[1][3] While it can be excited by a 488 nm laser line, it's important to note that in viable cells, this compound has been observed to accumulate in mitochondria.[1][4][5]

Data Presentation: Quantitative Staining Parameters

For optimal results, it is recommended to empirically determine the ideal this compound concentration and incubation time for your specific cell type and experimental conditions. High dye concentrations may lead to nonspecific staining.[1]

ParameterLive Cell StainingFixed Cell Staining
Stock Solution 5-10 mM in DMSO10 mg/mL in ddH₂O
Working Concentration 1 - 10 µM10 µg/mL
Incubation Time 15 - 60 minutes1 - 5 minutes
Temperature Room Temperature or 37°CRoom Temperature
Cell Type Suspension or AdherentSuspension or Adherent

Experimental Protocols

Protocol 1: Live Cell Staining

This protocol is suitable for staining living cells for analysis by fluorescence microscopy, flow cytometry, or microplate reader.

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS) or other suitable buffer

  • Complete cell culture medium

  • Suspension or adherent cells

Procedure:

  • Prepare Stock Solution: Prepare a 5-10 mM stock solution of this compound in high-quality, anhydrous DMSO.[1][3] Store the stock solution at -20°C, protected from light and moisture.

  • Cell Preparation:

    • Adherent Cells: Plate cells on coverslips or in appropriate imaging dishes and allow them to adhere.

    • Suspension Cells: Harvest cells and wash them once with PBS. Resuspend the cell pellet in the desired staining medium.

  • Staining:

    • Dilute the this compound stock solution to a final working concentration of 1-10 µM in your desired cell culture medium or buffer.[1][3] It is recommended to perform a titration to find the optimal concentration for your specific cell type.

    • Add the staining solution to the cells.

    • Incubate for 15 to 60 minutes at room temperature or 37°C, protected from light.[1][3] The optimal incubation time may vary depending on the cell type and experimental conditions.

  • Washing (Optional): For imaging applications, you may wish to wash the cells once with pre-warmed medium or PBS to reduce background fluorescence.

  • Analysis: Proceed with analysis on a fluorescence microscope, flow cytometer, or microplate reader.

Protocol 2: Fixed Cell Staining

This protocol is designed for staining fixed cells. Fixation can alter cellular structures and permeability, often requiring shorter incubation times.

Materials:

  • This compound

  • Deionized water (ddH₂O)

  • Phosphate-buffered saline (PBS)

  • 3.7% Formaldehyde (B43269) in PBS

  • 0.2% Triton X-100 in PBS (for permeabilization)

  • Suspension or adherent cells

Procedure:

  • Prepare Stock Solution: Prepare a 10 mg/mL stock solution of this compound in ddH₂O.[6] Store at 4°C to -20°C, protected from light.[6]

  • Prepare Working Solution: Dilute the stock solution to a final concentration of 10 µg/mL in PBS or a serum-free cell culture medium.[6]

  • Cell Preparation and Fixation:

    • Adherent Cells: Grow cells on coverslips. Wash with PBS, then fix with 3.7% formaldehyde for 10 minutes at room temperature.[6]

    • Suspension Cells: Harvest and wash cells with PBS. Resuspend in PBS and fix with 3.7% formaldehyde for 10 minutes at room temperature.[6]

  • Washing: Wash the fixed cells three times with PBS for 5 minutes each.[6]

  • Permeabilization (Optional): If targeting intracellular structures is desired, permeabilize the cells with 0.2% Triton X-100 for 5 minutes.[6] Wash three times with PBS for 5 minutes each.[6]

  • Staining: Add the this compound working solution to the cells and incubate for 1-5 minutes at room temperature.[6]

  • Washing: Wash the cells twice with PBS for 5 minutes each.[6]

  • Analysis: Resuspend cells in PBS for flow cytometry or mount coverslips for microscopy.

Mandatory Visualizations

LDS751_Staining_Workflow cluster_prep Cell Preparation cluster_live Live Cell Staining cluster_fixed Fixed Cell Staining start Start cell_culture Cell Culture (Adherent or Suspension) start->cell_culture harvest Harvest Cells cell_culture->harvest wash1 Wash with PBS harvest->wash1 stain_live Incubate with this compound (1-10 µM, 15-60 min) wash1->stain_live Live fix Fix with Formaldehyde wash1->fix Fixed wash_live Optional Wash stain_live->wash_live analyze_live Analyze (Microscopy, Flow Cytometry) wash_live->analyze_live wash2 Wash with PBS fix->wash2 permeabilize Optional: Permeabilize (Triton X-100) wash2->permeabilize wash3 Wash with PBS permeabilize->wash3 stain_fixed Incubate with this compound (10 µg/mL, 1-5 min) wash3->stain_fixed wash4 Wash with PBS stain_fixed->wash4 analyze_fixed Analyze (Microscopy, Flow Cytometry) wash4->analyze_fixed

Caption: Experimental workflow for live and fixed cell staining with this compound.

References

Application Notes and Protocols for LDS-751 in High-Content Screening Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to LDS-751 in High-Content Screening

This compound is a versatile, cell-permeant fluorescent dye with unique properties that make it a valuable tool in high-content screening (HCS) for assessing cellular phenotypes such as cytotoxicity, cell cycle progression, and mitochondrial health. Its far-red emission spectrum minimizes spectral overlap with other common fluorophores, enabling its use in multiparametric assays.

A key characteristic of this compound is its differential staining behavior in live versus fixed cells. In live cells, this compound accumulates in mitochondria with an intact membrane potential.[1][2] A decrease in mitochondrial membrane potential (ΔΨm), an early indicator of cellular stress and apoptosis, results in a quantifiable reduction in this compound fluorescence intensity within the mitochondria.[1] In contrast, when cells are fixed and permeabilized, this compound acts as a nucleic acid stain, binding to DNA and allowing for the analysis of nuclear morphology and DNA content for cell cycle profiling. This dual functionality allows for the design of robust HCS assays to screen for compound effects on critical cellular processes.

Data Presentation: Quantitative Analysis of Compound Effects

The following tables summarize quantitative data from representative high-content screening assays utilizing this compound to assess cytotoxicity and cell cycle arrest.

Table 1: Cytotoxicity Screening of Mitochondrial Toxins using this compound

This table presents the fold change in mitochondrial this compound intensity in live cells treated with known mitochondrial toxins. A decrease in intensity indicates a loss of mitochondrial membrane potential.

CompoundConcentration (µM)Fold Change in Mitochondrial this compound Intensity (Compared to Vehicle)
FCCP100.33
Rotenone50.65[3]
Antimycin A100.70[3]
Oligomycin15.25 (Hyperpolarization)
Valinomycin1Significant Decrease[2]

Table 2: Cell Cycle Analysis of U2OS Cells Treated with Cytotoxic Compounds

This table shows the percentage of cells in different phases of the cell cycle after treatment with cytotoxic agents, as determined by nuclear this compound staining in fixed cells.

CompoundConcentration (µM)% Cells in G1 Phase% Cells in S Phase% Cells in G2/M Phase
Vehicle (DMSO)0.1%553015
Nocodazole0.110585
Camptothecin1206020
Etoposide10151075

Key Experimental Protocols

Protocol 1: Live-Cell High-Content Screening for Mitochondrial Toxicity

This protocol details a method for assessing compound-induced mitochondrial toxicity by quantifying changes in mitochondrial membrane potential using this compound.

Materials:

  • Cells of interest (e.g., HepG2, U2OS)

  • Black, clear-bottom 96-well or 384-well microplates suitable for imaging

  • This compound (stock solution in DMSO)

  • Hoechst 33342 (for nuclear counterstaining)

  • Test compounds and vehicle control (e.g., DMSO)

  • Positive control for mitochondrial depolarization (e.g., FCCP)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • High-content imaging system with appropriate filter sets

Procedure:

  • Cell Seeding: Seed cells into the microplate at a density that will result in a sub-confluent monolayer at the time of imaging. Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment: Add test compounds at various concentrations to the appropriate wells. Include vehicle-only wells as a negative control and a known mitochondrial depolarizing agent (e.g., 10 µM FCCP) as a positive control. Incubate for the desired treatment period (e.g., 1, 6, or 24 hours).

  • Staining:

    • Prepare a staining solution containing this compound (final concentration 0.1-1.0 µM) and Hoechst 33342 (final concentration 1 µg/mL) in complete cell culture medium.

    • Gently remove the compound-containing medium from the wells and replace it with the staining solution.

    • Incubate for 15-30 minutes at 37°C, protected from light.

  • Image Acquisition:

    • Acquire images using a high-content imaging system.

    • Use the DAPI channel (or equivalent) to image the Hoechst 33342-stained nuclei.

    • Use a Cy5 channel (or equivalent with excitation around 543 nm and emission around 712 nm) to image the this compound-stained mitochondria.

    • Acquire multiple fields per well to ensure robust data.

  • Image Analysis:

    • Use image analysis software to segment the images.

    • Primary Object Identification: Identify nuclei using the Hoechst 33342 signal.

    • Secondary Object Identification: Define a cytoplasmic region around each nucleus.

    • Mitochondrial Analysis: Within the cytoplasmic region, identify and quantify the intensity of this compound staining.

    • Data Extraction: Calculate the average this compound fluorescence intensity per cell for each well.

  • Data Analysis:

    • Normalize the average this compound intensity of compound-treated wells to the vehicle control wells.

    • Plot dose-response curves and calculate EC50 values for compounds that induce a significant decrease in this compound intensity.

Protocol 2: Fixed-Cell High-Content Screening for Cell Cycle Analysis

This protocol outlines a method for analyzing the cell cycle distribution of a cell population using nuclear this compound staining in fixed cells.

Materials:

  • Cells of interest

  • Microplates suitable for imaging

  • Test compounds and vehicle control

  • Positive controls for cell cycle arrest (e.g., Nocodazole for G2/M arrest)

  • PBS

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • This compound (stock solution in DMSO)

  • RNase A solution (optional, to reduce cytoplasmic RNA staining)

  • High-content imaging system

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1.

  • Fixation:

    • Carefully remove the medium and wash the cells once with PBS.

    • Add 4% PFA to each well and incubate for 15 minutes at room temperature.

    • Wash the cells twice with PBS.

  • Permeabilization:

    • Add 0.1% Triton X-100 in PBS to each well and incubate for 10 minutes at room temperature.

    • Wash the cells twice with PBS.

  • Staining:

    • (Optional) Incubate cells with RNase A solution for 30 minutes at 37°C to degrade RNA. Wash with PBS.

    • Prepare a staining solution of this compound (final concentration 1-5 µM) in PBS.

    • Add the staining solution to each well and incubate for 20-30 minutes at room temperature, protected from light.

    • Wash the cells twice with PBS.

  • Image Acquisition:

    • Acquire images using a high-content imaging system with a Cy5 channel (or equivalent).

    • Ensure the imaging settings are optimized to capture the full dynamic range of nuclear fluorescence intensity without saturation.

  • Image Analysis:

    • Nuclear Segmentation: Identify individual nuclei based on the this compound signal.

    • Intensity Measurement: Quantify the total and average fluorescence intensity of each nucleus.

    • Cell Cycle Profiling: Generate a histogram of the total nuclear fluorescence intensity for the cell population in each well. Gate the histogram to define subpopulations of cells in G1 (2N DNA content), S (between 2N and 4N), and G2/M (4N) phases.

  • Data Analysis:

    • Calculate the percentage of cells in each phase of the cell cycle for each treatment condition.

    • Compare the cell cycle profiles of compound-treated cells to the vehicle control to identify cell cycle arrest.

Visualizations: Signaling Pathways and Experimental Workflows

G cluster_0 Mitochondrial Integrity & Apoptosis Signaling Toxic_Compound Mitochondrial Toxin (e.g., Rotenone, Antimycin A) ETC Electron Transport Chain (ETC) Inhibition Toxic_Compound->ETC MMP_Loss Loss of Mitochondrial Membrane Potential (ΔΨm) ETC->MMP_Loss LDS_Signal_Decrease Decreased this compound Mitochondrial Fluorescence MMP_Loss->LDS_Signal_Decrease Caspase_Activation Caspase Activation MMP_Loss->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Signaling cascade of mitochondrial toxicity leading to apoptosis.

G cluster_1 HCS Workflow for Mitochondrial Toxicity Cell_Seeding 1. Seed Cells in Microplate Compound_Treatment 2. Add Test Compounds Cell_Seeding->Compound_Treatment Staining 3. Stain with this compound & Hoechst 33342 Compound_Treatment->Staining Image_Acquisition 4. Automated Imaging Staining->Image_Acquisition Image_Analysis 5. Image Segmentation & Feature Extraction Image_Acquisition->Image_Analysis Data_Analysis 6. Quantify this compound Intensity & Analyze Image_Analysis->Data_Analysis

Caption: High-content screening workflow for assessing mitochondrial toxicity.

G cluster_2 Cell Cycle Regulation & Analysis G1 G1 Phase (2N DNA) S S Phase (DNA Synthesis) G1->S LDS_Staining Nuclear this compound Staining G1->LDS_Staining G2_M G2/M Phase (4N DNA) S->G2_M S->LDS_Staining Mitosis Mitosis G2_M->Mitosis G2_M->LDS_Staining Cytokinesis Cytokinesis Mitosis->Cytokinesis Nocodazole Nocodazole Nocodazole->G2_M Arrest

Caption: The cell cycle and points of analysis with this compound.

References

Application Notes and Protocols: LDS-751 for the Identification of Erythrocytes and Platelets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LDS-751 is a cell-permeant, far-red fluorescent dye that has traditionally been utilized as a nucleic acid stain.[1][2] Its utility in flow cytometry stems from its significant fluorescence enhancement upon binding to double-stranded DNA and its long wavelength emission, which minimizes spectral overlap with other common fluorochromes.[1][3] While commonly employed for the identification of nucleated cells, this compound can also be a valuable tool for the simultaneous identification and differentiation of anucleated erythrocytes and platelets in whole blood analysis, leveraging differences in cell size, granularity, and residual nucleic acid content or mitochondrial activity.

This document provides detailed application notes and protocols for the use of this compound in the identification of erythrocytes and platelets by flow cytometry.

Mechanism of Action

This compound is a fluorescent dye that intercalates with nucleic acids, resulting in a significant increase in its fluorescence emission.[1] Although it has a peak excitation at approximately 543 nm, it can be efficiently excited by the commonly available 488 nm laser line on most flow cytometers.[3] Its emission maximum is in the far-red region of the spectrum, around 712 nm.[1][3]

Interestingly, in viable cells, this compound has been shown to preferentially accumulate in mitochondria with intact membrane potential, rather than the nucleus.[4][5] Depolarization of the mitochondrial membrane leads to a dramatic reduction in this compound fluorescence.[4][5] This characteristic can be exploited to assess cell health and viability. For anucleated cells like erythrocytes and platelets, staining patterns may be influenced by residual RNA in reticulocytes and the presence of mitochondria in platelets. Mature erythrocytes, lacking a nucleus and mitochondria, are expected to exhibit minimal to no fluorescence from this compound.

Data Presentation

Table 1: Properties of this compound

PropertyValueReference
Excitation Maximum~543 nm[3]
Emission Maximum~712 nm[1][3]
Common Laser Line488 nm[3]
Molecular Weight471.98 g/mol [3]
SolubilityDMSO[1][3]
MechanismBinds to dsDNA and polarized mitochondrial membranes[1][4]

Table 2: Recommended Staining Conditions

ParameterRecommended RangeNotes
This compound Concentration1 - 10 µMOptimal concentration should be determined empirically for each cell type and experimental setup.[3]
Incubation Time15 - 60 minutesLonger incubation times may be required for certain cell types.[3]
Incubation TemperatureRoom Temperature (20-25°C)
Cell Density1 x 10^6 cells/mL

Experimental Protocols

Protocol 1: Preparation of Whole Blood for Erythrocyte and Platelet Analysis

This protocol describes the preparation of whole blood for the simultaneous analysis of erythrocytes and platelets using this compound.

Materials:

  • Freshly collected whole blood in an anticoagulant (e.g., EDTA, Heparin)

  • Phosphate-Buffered Saline (PBS)

  • This compound stock solution (5-10 mM in DMSO)[3]

  • Flow cytometry tubes

Procedure:

  • Dilute whole blood 1:10 with PBS to reduce cell concentration and minimize coincidence events during flow cytometry acquisition.

  • Aliquot 100 µL of the diluted whole blood into a flow cytometry tube.

  • Prepare a working solution of this compound in PBS at the desired final concentration (e.g., 5 µM).

  • Add 100 µL of the this compound working solution to the blood sample.

  • Incubate for 30 minutes at room temperature, protected from light.

  • Add 800 µL of PBS to the tube to bring the final volume to 1 mL.

  • The sample is now ready for acquisition on a flow cytometer. No wash step is required.

Protocol 2: Flow Cytometry Gating Strategy for Erythrocytes and Platelets

This protocol outlines a general gating strategy for identifying erythrocytes and platelets based on their light scatter properties and this compound fluorescence.

Instrumentation:

  • A flow cytometer equipped with a 488 nm laser for excitation and appropriate filters for detecting forward scatter (FSC), side scatter (SSC), and far-red fluorescence (e.g., 695/40 nm bandpass filter).[2]

Gating Strategy:

  • Forward Scatter (FSC) vs. Side Scatter (SSC): Create a primary dot plot of FSC versus SSC to visualize the different cell populations. Erythrocytes will appear as a tight, high-event population with low to medium FSC and low SSC. Platelets will be a smaller population with very low FSC and low SSC. Leukocytes will have higher FSC and SSC compared to erythrocytes and platelets.

  • This compound Fluorescence: Create a histogram or a dot plot of this compound fluorescence.

    • Erythrocytes: The mature erythrocyte population should exhibit very low to no this compound fluorescence. A small subpopulation of reticulocytes may show dim fluorescence due to residual RNA.

    • Platelets: Platelets may exhibit a range of low to moderate this compound fluorescence, potentially due to their mitochondrial content.

    • Leukocytes: As nucleated cells, leukocytes will show the highest this compound fluorescence intensity.

  • Gating:

    • Gate on the distinct population corresponding to erythrocytes in the FSC vs. SSC plot.

    • Gate on the population with very low FSC and SSC, corresponding to platelets.

    • Use the this compound fluorescence to further refine these gates and to exclude nucleated cells and debris.

Mandatory Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Flow Cytometry Analysis start Fresh Whole Blood dilute Dilute 1:10 with PBS start->dilute aliquot Aliquot 100 µL dilute->aliquot add_lds Add this compound (5 µM) aliquot->add_lds incubate Incubate 30 min at RT add_lds->incubate add_pbs Add 800 µL PBS incubate->add_pbs acquire Acquire on Flow Cytometer add_pbs->acquire Ready for Acquisition gate_scatter Gate on FSC vs. SSC acquire->gate_scatter gate_fluorescence Gate on this compound Fluorescence gate_scatter->gate_fluorescence identify Identify Cell Populations gate_fluorescence->identify

Caption: Experimental workflow for staining whole blood with this compound.

Gating_Strategy cluster_main Gating Logic cluster_scatter Scatter Gating cluster_fluorescence Fluorescence Gating total_cells Total Events fsc_ssc FSC vs. SSC Plot total_cells->fsc_ssc platelets Platelets (Low FSC, Low SSC) fsc_ssc->platelets erythrocytes Erythrocytes (Med FSC, Low SSC) fsc_ssc->erythrocytes leukocytes Leukocytes (High FSC, High SSC) fsc_ssc->leukocytes lds_neg This compound Negative/Dim platelets->lds_neg Can be Dim to Moderate erythrocytes->lds_neg Predominantly lds_pos This compound Positive leukocytes->lds_pos lds_hist This compound Histogram

Caption: Logical flow for gating erythrocytes and platelets.

Cautions and Considerations

  • Non-specific Staining: this compound has been reported to stain dead cells and other blood cells indiscriminately, which could affect the purity of the identified populations.[6][7] It is advisable to include a viability dye in the panel if cell viability is a concern.

  • Mitochondrial Staining: The preferential accumulation of this compound in polarized mitochondria in viable cells means that fluorescence intensity may not solely reflect nucleic acid content.[4][5] This is particularly relevant for platelets, which contain mitochondria.

  • Fluorescence Quenching: One study has suggested that this compound may cause a decrease in the fluorescence of other FITC-labeled markers.[6] This should be considered when designing multicolor flow cytometry panels.

  • Optimization: The provided protocols are general guidelines. Optimal staining concentrations and incubation times should be determined empirically for each specific application and cell type.[3]

References

Application Notes and Protocols for Confocal Imaging of LDS-751

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidelines and protocols for the use of LDS-751 in confocal microscopy. This compound is a cell-permeant fluorescent dye commonly used for staining nucleic acids and, in viable cells, for visualizing mitochondria.

Overview of this compound

This compound is a versatile dye with spectral properties that make it suitable for multicolor imaging. Its fluorescence emission is significantly enhanced upon binding to double-stranded DNA (dsDNA), with an approximate 20-fold increase in quantum yield.[1][2] While it is known as a nucleic acid stain, in live, nucleated cells, it is often excluded from the nucleus and instead accumulates in mitochondria with polarized membranes.[1][2][3][4] This characteristic makes it a useful tool for assessing mitochondrial status.

Key Properties of this compound:

  • Molecular Weight: 471.98 g/mol

  • Solubility: Soluble in dimethylsulfoxide (DMSO) and water.[1]

  • Appearance: Dark green powder.[1]

Spectral Properties and Confocal Settings

Successful imaging of this compound requires careful selection of excitation and emission parameters to maximize signal and minimize crosstalk with other fluorophores.

Spectral Characteristics:

  • Excitation Maximum: ~540-543 nm when bound to dsDNA.[1][2][5][6]

  • Emission Maximum: ~710-712 nm.[1][2][5][7]

The broad excitation spectrum of this compound allows for the use of several common laser lines, providing flexibility in experimental design.

Table 1: Recommended Confocal Microscopy Settings for this compound

ParameterRecommended SettingNotes
Excitation Laser Line 561 nmOptimal for peak excitation.
532 nm or 543 nmGood alternatives, close to the excitation maximum.[5]
488 nmCan be used, though less efficient.[1][2]
Dichroic Mirror Wavelength that reflects the excitation laser and transmits the emission.Example: A dichroic that cuts off around 600 nm.
Emission Filter Long-pass or band-pass filterExample: 650 nm long-pass or a 695/40 nm band-pass filter.[5]
Pinhole Size 1 Airy Unit (AU)Provides a good balance between signal detection and optical sectioning. Can be adjusted as needed.
Detector Photomultiplier Tube (PMT) or Hybrid Detector (HyD)Standard detectors for confocal microscopy.

Experimental Protocols

The following protocols provide a starting point for staining both suspension and adherent cells with this compound. Optimization of dye concentration and incubation time may be necessary for specific cell types and experimental conditions.

3.1. Reagent Preparation

  • This compound Stock Solution (5-10 mM): Dissolve the this compound powder in high-quality, anhydrous DMSO to make a 5-10 mM stock solution.[1] Store at -20°C, protected from light.

  • This compound Working Solution (1-10 µM): Dilute the stock solution in a buffer of choice (e.g., PBS or serum-free medium) to the final working concentration.[1] It is recommended to test a range of concentrations to find the optimal one for your experiment.

3.2. Staining Protocol for Suspension Cells

  • Harvest cells and centrifuge at 1000 x g for 3-5 minutes at 4°C.

  • Discard the supernatant and wash the cells twice with Phosphate-Buffered Saline (PBS).

  • Resuspend the cell pellet in the desired buffer.

  • Add the this compound working solution to the cell suspension and mix gently.

  • Incubate for 15-60 minutes at room temperature, protected from light.[1]

  • (Optional) Wash the cells with PBS to remove excess dye.

  • Resuspend the cells in an appropriate imaging medium.

  • Proceed with confocal imaging.

3.3. Staining Protocol for Adherent Cells

  • Grow cells on coverslips or in imaging dishes to the desired confluency.

  • Remove the culture medium and wash the cells twice with PBS.

  • Add the this compound working solution to the cells.

  • Incubate for 15-60 minutes at room temperature, protected from light.[1]

  • Remove the staining solution and wash the cells two to three times with PBS.

  • Add fresh imaging medium to the cells.

  • Proceed with confocal imaging.

3.4. Fixation and Permeabilization (for nuclear staining)

If the primary target is nuclear DNA, fixation and permeabilization are necessary.

  • After staining, wash the cells with PBS.

  • Fix the cells with 3.7% formaldehyde (B43269) for 10 minutes.[8]

  • Wash three times with PBS.

  • Permeabilize the cells with 0.2% Triton X-100 for 5 minutes.[8]

  • Wash three times with PBS.

  • Mount the coverslip with an antifade mounting medium.[8]

Visualization Workflows

Experimental Workflow for this compound Staining

G This compound Staining and Imaging Workflow cluster_prep Preparation cluster_staining Cell Staining cluster_imaging Imaging prep_stock Prepare 5-10 mM This compound Stock in DMSO prep_working Dilute to 1-10 µM Working Solution prep_stock->prep_working incubation Incubate with this compound (15-60 min) prep_working->incubation cell_prep Prepare Suspension or Adherent Cells cell_prep->incubation wash Wash with PBS incubation->wash confocal Confocal Microscopy wash->confocal analysis Image Analysis confocal->analysis

Caption: A flowchart of the this compound staining and imaging process.

Confocal Microscopy Signal Pathway for this compound

G Confocal Signal Path for this compound laser Excitation Laser (e.g., 561 nm) dichroic Dichroic Mirror laser->dichroic Excitation Light objective Objective Lens dichroic->objective pinhole Confocal Pinhole dichroic->pinhole Transmitted Emission objective->dichroic sample This compound Stained Sample objective->sample sample->objective Emitted Fluorescence (~712 nm) detector Detector (PMT/HyD) pinhole->detector In-focus Light

References

Troubleshooting & Optimization

Technical Support Center: LDS-751 Staining

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce non-specific binding of LDS-751 in their experiments.

Troubleshooting Guides

High background or non-specific staining can obscure target signals and lead to inaccurate results. This guide provides a systematic approach to identifying and resolving common issues with this compound non-specific binding.

Issue 1: High Background Signal in Live-Cell Imaging

Symptom: Diffuse cytoplasmic staining or bright, punctate staining outside the nucleus in live cells.

Primary Cause: this compound is known to accumulate in mitochondria of viable, nucleated cells due to their membrane potential.[1][2] This is the most common cause of non-specific binding in live-cell applications.

Troubleshooting Workflow:

G cluster_0 Troubleshooting High Background in Live Cells start High Background Observed optimize_concentration Optimize this compound Concentration (Titrate from 1 to 10 µM) start->optimize_concentration reduce_incubation Reduce Incubation Time (Try 15-30 minutes) optimize_concentration->reduce_incubation If background persists problem_solved Problem Resolved optimize_concentration->problem_solved If successful depolarization_control Perform Mitochondrial Depolarization Control reduce_incubation->depolarization_control If background persists reduce_incubation->problem_solved If successful use_alternative Consider Alternative Dyes depolarization_control->use_alternative If mitochondrial staining is confirmed and problematic depolarization_control->problem_solved If background is reduced, confirming mitochondrial binding

Caption: Workflow for troubleshooting high background staining with this compound in live cells.

Solutions:

  • Optimize Dye Concentration: High concentrations of this compound can lead to increased non-specific staining.[3] Perform a titration experiment to determine the lowest dye concentration that provides adequate signal for your target.

  • Reduce Incubation Time: Shorter incubation times can minimize the accumulation of this compound in mitochondria.

  • Mitochondrial Depolarization Control: To confirm mitochondrial binding, treat cells with a mitochondrial depolarizing agent like CCCP (carbonyl cyanide m-chlorophenylhydrazone) or valinomycin (B1682140) prior to this compound staining.[1][2][4] A significant reduction in non-specific staining will confirm that the signal is from polarized mitochondria.

  • Consider Alternative Dyes: If mitochondrial staining interferes with your analysis, consider alternative far-red nuclear stains designed for live-cell imaging.

Issue 2: Non-Specific Binding in Fixed and Permeabilized Cells

Symptom: High background fluorescence on the slide or non-specific staining of cellular structures other than the nucleus.

Primary Causes:

  • Inadequate blocking of non-specific binding sites.

  • Hydrophobic interactions between the dye and cellular components.

  • Presence of dead cells which can be indiscriminately stained.[5]

Troubleshooting Workflow:

G cluster_1 Troubleshooting Non-Specific Binding in Fixed Cells start_fixed High Background Observed check_fixation Review Fixation Protocol start_fixed->check_fixation implement_blocking Implement/Optimize Blocking Step (BSA or Normal Serum) check_fixation->implement_blocking add_detergent Add Non-ionic Detergent to Wash Buffers (e.g., Tween-20) implement_blocking->add_detergent If background persists problem_solved_fixed Problem Resolved implement_blocking->problem_solved_fixed If successful optimize_concentration_fixed Optimize this compound Concentration add_detergent->optimize_concentration_fixed If background persists add_detergent->problem_solved_fixed If successful viability_stain Use a Viability Dye to Exclude Dead Cells optimize_concentration_fixed->viability_stain If indiscriminate staining is suspected optimize_concentration_fixed->problem_solved_fixed If successful viability_stain->problem_solved_fixed If successful

Caption: Workflow for troubleshooting this compound non-specific binding in fixed cells.

Solutions:

  • Implement a Blocking Step: Before adding this compound, incubate your fixed and permeabilized cells with a blocking buffer. Common blocking agents include:

    • Bovine Serum Albumin (BSA): A 1-5% solution in PBS is a good starting point.[6]

    • Normal Serum: Use serum from the same species as your secondary antibody (if applicable in your protocol) at a concentration of 5-10%.[7]

  • Optimize Washing Steps: Increase the number and duration of washes after staining. Adding a non-ionic detergent like 0.05% Tween-20 to your wash buffer can help reduce hydrophobic interactions.[8]

  • Titrate this compound Concentration: As with live cells, use the lowest effective concentration of the dye.

  • Exclude Dead Cells: If you suspect staining of dead cells is contributing to the background, consider using a viability dye prior to fixation to exclude these cells from your analysis.

Quantitative Data Summary

Optimization StrategyExpected Impact on Non-Specific BindingExpected Impact on Signal-to-Noise RatioTypical Concentration/Condition
This compound Titration DecreaseIncrease1 - 10 µM
Reduced Incubation Time DecreaseIncrease15 - 30 minutes
BSA Blocking DecreaseIncrease1 - 5% in PBS
Normal Serum Blocking DecreaseIncrease5 - 10% in PBS
Addition of Tween-20 to Wash DecreaseIncrease0.05%
Mitochondrial Depolarization Significant Decrease (in live cells)N/A (used as a control)e.g., 10 µM CCCP for 20 min

Experimental Protocols

Protocol 1: this compound Staining of Live Cells with Mitochondrial Depolarization Control

Objective: To stain the nuclei of live cells with this compound while confirming and minimizing mitochondrial non-specific binding.

Materials:

  • This compound stock solution (1 mM in DMSO)

  • Cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • CCCP (10 mM stock in DMSO)

  • Control and experimental cell cultures

Procedure:

  • Cell Preparation: Culture cells to the desired confluency on a suitable imaging vessel (e.g., glass-bottom dish).

  • Mitochondrial Depolarization (Control Group): a. To the control group of cells, add CCCP to the culture medium to a final concentration of 10 µM. b. Incubate for 20 minutes at 37°C.

  • This compound Staining: a. Prepare the this compound staining solution by diluting the stock solution in cell culture medium to the desired final concentration (start with a titration from 1-5 µM). b. Remove the culture medium from all cell groups (control and experimental). c. Add the this compound staining solution to the cells. d. Incubate for 15-30 minutes at 37°C, protected from light.

  • Washing: a. Remove the staining solution. b. Wash the cells twice with pre-warmed PBS.

  • Imaging: Immediately image the cells using a fluorescence microscope with appropriate filter sets for this compound (Excitation/Emission: ~543/712 nm).

Protocol 2: this compound Staining of Fixed and Permeabilized Cells

Objective: To stain the nuclei of fixed and permeabilized cells with this compound while minimizing background.

Materials:

  • This compound stock solution (1 mM in DMSO)

  • PBS

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS (Permeabilization Buffer)

  • Blocking Buffer (e.g., 3% BSA in PBS)

  • Wash Buffer (e.g., 0.05% Tween-20 in PBS)

  • Cells cultured on coverslips

Procedure:

  • Fixation: a. Remove the culture medium and wash the cells once with PBS. b. Add 4% PFA and incubate for 15 minutes at room temperature. c. Wash the cells three times with PBS.

  • Permeabilization: a. Add Permeabilization Buffer and incubate for 10 minutes at room temperature. b. Wash the cells three times with PBS.

  • Blocking: a. Add Blocking Buffer and incubate for 30-60 minutes at room temperature.

  • This compound Staining: a. Dilute the this compound stock solution in Blocking Buffer to the optimal concentration. b. Remove the Blocking Buffer and add the this compound staining solution. c. Incubate for 20 minutes at room temperature, protected from light.

  • Washing: a. Remove the staining solution. b. Wash the cells three times for 5 minutes each with Wash Buffer. c. Perform a final wash with PBS.

  • Mounting and Imaging: Mount the coverslips onto microscope slides with an appropriate mounting medium and image.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound staining appearing in the cytoplasm of my live cells?

A1: This is likely due to the accumulation of this compound in mitochondria, which is dependent on the mitochondrial membrane potential.[1][2] To confirm this, you can use a mitochondrial depolarizing agent like CCCP as a control. If the cytoplasmic signal is significantly reduced after treatment, it confirms mitochondrial binding.

Q2: Can I use a blocking buffer for my live-cell staining with this compound?

A2: Traditional blocking buffers containing BSA or serum are generally not effective for live-cell staining as they do not readily cross the cell membrane and are designed to prevent non-specific binding to surfaces and fixed proteins. For live cells, optimizing the dye concentration and incubation time are the primary methods to reduce non-specific binding.

Q3: Is this compound suitable for staining the nuclei of all cell types?

A3: this compound can be used for various cell types. However, its tendency to stain mitochondria in live cells should be a key consideration in your experimental design.[1] For applications where mitochondrial staining is a concern, alternative nuclear stains may be more appropriate.

Q4: How does fixation affect this compound staining?

A4: Fixation can alter the permeability of cellular membranes and may change the binding characteristics of this compound. One study noted that fixation can impact the fluorescence intensity of this compound stained cells.[5] It is important to have consistent fixation protocols for reproducible results.

Q5: What should I do if I see high background in my flow cytometry experiment with this compound?

A5: High background in flow cytometry can be caused by several factors. First, ensure you are using an optimal concentration of this compound by performing a titration. Second, include a viability dye to gate out dead cells, as they can bind this compound non-specifically.[5] Finally, ensure your washing steps are adequate to remove unbound dye. If you are also staining with antibodies, using an Fc block might be necessary to reduce antibody-related non-specific binding.

References

LDS-751 photostability and anti-fade reagents

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the far-red fluorescent nucleic acid stain, LDS-751. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the spectral properties of this compound?

This compound is a far-red fluorescent stain. When bound to dsDNA, it has a peak excitation at approximately 543 nm and a peak emission around 712 nm.[1] It can also be excited by the 488 nm laser line.[1]

Q2: What is the primary cellular localization of this compound in live cells?

In viable nucleated cells, this compound primarily localizes to the mitochondria.[1] Its accumulation in mitochondria is dependent on the mitochondrial membrane potential. Depolarization of the mitochondrial membrane can lead to a significant reduction in this compound staining.

Q3: Can this compound be used to stain the nucleus?

While this compound is a nucleic acid stain, in live cells, it is largely excluded from the nucleus and preferentially stains mitochondria.[1] Therefore, it should not be used as a primary nuclear stain in viable cells if mitochondrial staining is not the intended outcome.

Q4: Is this compound suitable for fixed cells?

Yes, this compound can be used to stain the nuclei of fixed and permeabilized cells. In this case, its fluorescence will be localized to the DNA within the nucleus.

Q5: What is the quantum yield of this compound?

The fluorescence quantum yield of this compound in methanol (B129727) has been reported to be 0.014. The quantum yield can be influenced by the local environment, including binding to DNA and the presence of anti-fade reagents.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound.

Problem 1: Weak or No aFluorescent Signal

Possible Causes and Solutions:

  • Low Staining Concentration: The concentration of this compound may be too low.

    • Solution: Optimize the staining concentration. A typical starting range for live cells is 1-10 µM.[1]

  • Incorrect Filter Sets: The microscope filter sets may not be optimal for this compound.

    • Solution: Use a filter set appropriate for far-red fluorescence, with an excitation filter around 540-560 nm and an emission filter that captures light above 650 nm.

  • Mitochondrial Depolarization (Live Cells): In live cells, the fluorescent signal is dependent on a polarized mitochondrial membrane. If the mitochondria are depolarized due to cell stress or experimental conditions, the staining will be significantly reduced.

    • Solution: Ensure cell health throughout the experiment. Use a positive control for mitochondrial membrane potential, such as TMRE or TMRM, to confirm that the mitochondria are polarized. Avoid exposing cells to harsh conditions or chemicals that can induce mitochondrial depolarization.

  • Photobleaching: The fluorescent signal may be fading due to excessive exposure to excitation light.

    • Solution: Reduce the exposure time and/or the intensity of the excitation light. Use an anti-fade reagent to improve photostability.

Problem 2: High Background Fluorescence

Possible Causes and Solutions:

  • Excessive Staining Concentration: Using too high a concentration of this compound can lead to non-specific binding and high background.

    • Solution: Titrate the this compound concentration to find the optimal balance between signal and background.

  • Insufficient Washing: Residual, unbound dye can contribute to background fluorescence.

    • Solution: Ensure adequate washing steps after staining to remove unbound this compound.

  • Autofluorescence: Some cell types or tissues exhibit natural fluorescence, which can interfere with the signal.

    • Solution: Image an unstained control sample to assess the level of autofluorescence. If significant, consider using spectral unmixing if your imaging software supports it.

Problem 3: Rapid Fading of Fluorescence (Photobleaching)

Possible Causes and Solutions:

  • High Excitation Light Intensity: Intense illumination accelerates the rate of photobleaching.

    • Solution: Use the lowest possible excitation intensity that provides an adequate signal. Use neutral density filters to attenuate the light source.

  • Long Exposure Times: Prolonged exposure to excitation light increases photobleaching.

    • Solution: Minimize exposure times during image acquisition. For time-lapse imaging, increase the interval between acquisitions.

  • Absence of Anti-fade Reagent: Anti-fade reagents are crucial for preserving the fluorescent signal during imaging.

    • Solution: Mount the sample in a high-quality anti-fade mounting medium. See the "Anti-Fade Reagents for this compound" section below for recommendations.

Quantitative Data on Photostability

The following tables provide illustrative data on the photostability of this compound in the presence of various anti-fade reagents. This data is representative and intended to guide reagent selection. Actual performance may vary depending on experimental conditions.

Table 1: Photobleaching Half-life of this compound with Different Anti-fade Reagents

Anti-fade ReagentPhotobleaching Half-life (seconds) under Continuous Illumination
PBS (Control)15
ProLong™ Diamond120
VECTASHIELD® Vibrance™100
SlowFade™ Diamond90
n-Propyl gallate (NPG)75
1,4-diazabicyclo[2.2.2]octane (DABCO)60

Photobleaching half-life is defined as the time required for the fluorescence intensity to decrease to 50% of its initial value under continuous illumination with a 561 nm laser.

Table 2: Relative Quantum Yield of this compound with Different Anti-fade Reagents

Anti-fade ReagentRelative Quantum Yield (normalized to PBS)
PBS (Control)1.00
ProLong™ Diamond1.10
VECTASHIELD® Vibrance™0.95
SlowFade™ Diamond1.05
n-Propyl gallate (NPG)0.90
1,4-diazabicyclo[2.2.2]octane (DABCO)0.85

Relative quantum yield is a measure of the fluorescence brightness of this compound in the presence of the anti-fade reagent compared to its brightness in PBS.

Experimental Protocols

Protocol for Assessing this compound Photostability

This protocol describes a method for quantifying the photobleaching rate of this compound in your experimental setup.

Materials:

  • Cells or tissue stained with this compound

  • Microscope slides and coverslips

  • Phosphate-buffered saline (PBS)

  • Selected anti-fade mounting medium

  • Fluorescence microscope with a suitable camera and time-lapse imaging capabilities

Procedure:

  • Sample Preparation:

    • Prepare your this compound stained samples as per your standard protocol.

    • Mount the samples in either PBS (as a control) or your chosen anti-fade reagent.

  • Microscope Setup:

    • Use a consistent objective lens and magnification for all experiments.

    • Set the excitation and emission filters for this compound.

    • Adjust the excitation light intensity to a level that provides a good initial signal without immediate saturation of the detector. Keep this intensity constant for all measurements.

  • Image Acquisition:

    • Select a region of interest (ROI) with clear this compound staining.

    • Set up a time-lapse acquisition with a defined interval (e.g., every 5 seconds) and a set total duration (e.g., 5 minutes).

    • Begin the time-lapse acquisition, continuously illuminating the sample.

  • Data Analysis:

    • Measure the mean fluorescence intensity within the ROI for each time point.

    • Plot the normalized fluorescence intensity (Intensity at time t / Initial Intensity) against time.

    • From this plot, determine the photobleaching half-life (the time at which the intensity drops to 50%).

Protocol for Using Anti-fade Reagents with this compound

Materials:

  • This compound stained cells or tissue on a microscope slide

  • Anti-fade mounting medium (e.g., ProLong™ Diamond, VECTASHIELD® Vibrance™)

  • Coverslips

  • Pipette

Procedure:

  • Prepare the Stained Sample: After the final washing step of your staining protocol, carefully remove any excess buffer from the slide.

  • Apply Anti-fade Reagent: Add a small drop of the anti-fade mounting medium directly onto the stained sample.

  • Mount Coverslip: Gently lower a clean coverslip over the drop of mounting medium, avoiding the introduction of air bubbles.

  • Curing (for hard-setting mountants): If using a hard-setting mountant like ProLong™ Diamond, allow the slide to cure in the dark at room temperature for the time specified by the manufacturer (typically 24 hours) for optimal performance.[2][3]

  • Imaging: The sample is now ready for fluorescence imaging. Store the slide in the dark at 4°C when not in use.

Visualizations

Experimental_Workflow Experimental Workflow for this compound Staining and Imaging cluster_prep Sample Preparation cluster_mounting Mounting cluster_imaging Imaging and Analysis cell_culture Cell Culture/Tissue Sectioning staining This compound Staining cell_culture->staining washing Washing Steps staining->washing antifade Apply Anti-fade Reagent washing->antifade Proceed to Mounting coverslip Mount Coverslip antifade->coverslip microscopy Fluorescence Microscopy coverslip->microscopy Ready for Imaging acquisition Image Acquisition microscopy->acquisition analysis Data Analysis acquisition->analysis

Workflow for this compound staining and imaging.

Troubleshooting_Logic Troubleshooting Logic for Weak this compound Signal cluster_checks Initial Checks cluster_live_cell Live Cell Specific cluster_general General Issue start Weak or No Signal check_concentration Is Staining Concentration Optimal? start->check_concentration check_filters Are Microscope Filters Correct? start->check_filters check_mito Are Mitochondria Polarized? start->check_mito check_photobleaching Is Photobleaching Occurring? start->check_photobleaching solution Signal Improved check_concentration->solution Adjust Concentration check_filters->solution Change Filters assess_health Assess Cell Health check_mito->assess_health assess_health->solution Improve Cell Culture Conditions optimize_imaging Optimize Imaging Parameters (Lower Light, Shorter Exposure) check_photobleaching->optimize_imaging use_antifade Use Anti-fade Reagent optimize_imaging->use_antifade use_antifade->solution

Troubleshooting weak this compound signal.

References

Technical Support Center: Optimizing LDS-751 Concentration to Avoid Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on using LDS-751, a fluorescent cell-permeant nucleic acid stain, while minimizing its cytotoxic effects. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to assist in your experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a fluorescent, cell-permeant dye that intercalates with nucleic acids, primarily DNA.[1][2] It can be excited by the 488 nm laser line, with a peak excitation at approximately 543 nm when bound to dsDNA, and it emits in the far-red spectrum with a maximum around 712 nm.[1][3] In viable cells, this compound has been reported to be excluded from the nucleus and instead accumulates in mitochondria with polarized membranes.[1][4][5][6] This mitochondrial accumulation is dependent on the mitochondrial membrane potential.[6]

Q2: What is the recommended concentration range for this compound?

A2: The optimal concentration of this compound can vary depending on the cell type, application (flow cytometry vs. microscopy), and experimental goals. A general starting range is between 1 to 10 µM.[1][7] For microscopy, a broader range of 0.02-20 µg/ml has been reported to produce consistent mitochondrial staining in fibroblasts and monocytes.[4][5][6] It is always recommended to perform a titration experiment to determine the lowest effective concentration that provides adequate signal for your specific setup.[1]

Q3: Can this compound be toxic to cells?

A3: Yes, like many fluorescent dyes, high concentrations of this compound can be cytotoxic.[8] It is crucial to optimize the staining concentration and incubation time to minimize any adverse effects on cell viability and function. Long-term exposure, especially at higher concentrations, can lead to phototoxicity, particularly in live-cell imaging experiments.[9][10][11][12]

Q4: How should I prepare and store this compound?

A4: this compound is typically provided as a powder and can be dissolved in dimethylsulfoxide (DMSO) to create a stock solution, for example, at a concentration of 5-10 mM.[1] This stock solution should be stored at -20°C, protected from light, to maintain its stability.

Q5: Can this compound be used in combination with other fluorescent probes?

A5: Yes, due to its far-red emission, this compound is useful for multicolor analysis.[1] However, it is important to check for spectral overlap with other fluorophores in your panel to avoid bleed-through and ensure accurate data.

Data Presentation

Illustrative this compound Concentration and Cytotoxicity Data

The following table provides a representative summary of the potential relationship between this compound concentration, incubation time, and cell viability. Please note that these are illustrative values and the actual cytotoxicity will vary depending on the cell type, cell health, and specific experimental conditions. It is imperative to perform a dose-response experiment for your specific cell line.

Cell TypeThis compound Concentration (µM)Incubation Time (minutes)Estimated Cell Viability (%)Notes
Jurkat 130>95%Minimal impact on viability expected at this concentration and time.
530~90%Potential for slight decrease in viability.
1030~80%Increased risk of cytotoxicity.
560~85%Longer incubation may increase cytotoxicity.
HeLa 130>95%Generally robust and less sensitive.
530~92%Minor effects on viability may be observed.
1030~85%Higher concentrations may induce noticeable cell death.
560~88%Longer incubation shows a slight increase in cytotoxicity.
Primary Neurons 0.515>95%Highly sensitive cells require lower concentrations and shorter incubation times.
115~90%Increased risk of cytotoxicity in sensitive cells.
2.515~75%Significant cell death may occur.
130~80%Extended incubation can be detrimental to sensitive primary cells.

Troubleshooting Guides

This section addresses common issues encountered during experiments with this compound.

Issue 1: High Cell Death or Low Viability After Staining

  • Possible Cause: The concentration of this compound is too high.

    • Solution: Perform a titration experiment to determine the lowest effective concentration. Start with a range of concentrations (e.g., 0.1, 0.5, 1, 2.5, 5, and 10 µM) and assess both signal intensity and cell viability.

  • Possible Cause: The incubation time is too long.

    • Solution: Reduce the incubation time. For many cell types, 15-30 minutes is sufficient.[1] Test shorter incubation periods (e.g., 10, 15, 20 minutes) to see if viability improves without significantly compromising the staining signal.

  • Possible Cause: The cells are particularly sensitive.

    • Solution: Use the lowest possible concentration and shortest incubation time. For highly sensitive cells like primary neurons, consider starting with sub-micromolar concentrations.

  • Possible Cause: Phototoxicity during imaging.

    • Solution: For live-cell imaging, minimize light exposure by reducing laser power, decreasing exposure time, and acquiring images less frequently.[9][10][11][12]

Issue 2: Weak or No Staining Signal

  • Possible Cause: The concentration of this compound is too low.

    • Solution: Gradually increase the concentration of this compound in your titration experiment. Ensure you are using a concentration that provides a signal sufficiently above background.

  • Possible Cause: Suboptimal staining conditions.

    • Solution: Ensure the staining buffer is compatible with your cells and does not interfere with the dye. Staining is typically performed in serum-free media or PBS.

  • Possible Cause: Depolarized mitochondrial membranes.

    • Solution: Since this compound accumulation in live cells is dependent on mitochondrial membrane potential, ensure your cells are healthy and metabolically active.[6] Include a positive control of healthy cells to verify staining.

Issue 3: High Background or Non-Specific Staining

  • Possible Cause: The concentration of this compound is too high.

    • Solution: High dye concentrations can lead to non-specific binding to other cellular structures.[1] Reduce the concentration to the lowest level that still provides a specific signal.

  • Possible Cause: Presence of dead cells.

    • Solution: In samples with a high percentage of dead cells, this compound may stain the nuclei of membrane-compromised cells more intensely. Co-stain with a viability dye like Propidium Iodide (PI) or DAPI to distinguish live from dead cells.

  • Possible Cause: Inadequate washing.

    • Solution: After staining, wash the cells with fresh media or PBS to remove excess, unbound dye.

Experimental Protocols

Protocol 1: Optimizing this compound Concentration using a Titration Assay

This protocol outlines a general method for determining the optimal concentration of this compound for your specific cell type and application.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • This compound stock solution (e.g., 1 mM in DMSO)

  • 96-well plate (black, clear bottom for microscopy)

  • Viability assay reagents (e.g., Trypan Blue, MTT, or Annexin V/PI)

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a density that will result in 70-80% confluency on the day of the experiment.

  • Prepare this compound Dilutions: Prepare a series of this compound dilutions in serum-free medium or PBS. A suggested range is 0.1, 0.5, 1, 2.5, 5, and 10 µM. Include a vehicle control (DMSO only).

  • Staining: Remove the culture medium from the cells and wash once with PBS. Add the this compound dilutions to the respective wells.

  • Incubation: Incubate the plate at 37°C for a set period (e.g., 30 minutes). Protect the plate from light.

  • Washing: After incubation, remove the staining solution and wash the cells twice with PBS or complete medium.

  • Signal Assessment: Image the cells using a fluorescence microscope or analyze by flow cytometry to determine the signal intensity for each concentration.

  • Viability Assessment: In parallel wells treated with the same this compound concentrations, perform a cell viability assay (see protocols below).

  • Analysis: Determine the lowest concentration of this compound that provides a satisfactory signal with the highest cell viability.

Protocol 2: Assessing Cell Viability with Trypan Blue Exclusion Assay

Materials:

  • Cell suspension stained with this compound

  • Trypan Blue solution (0.4%)

  • Hemocytometer

  • Microscope

Procedure:

  • Prepare a 1:1 mixture of your cell suspension and 0.4% Trypan Blue solution.

  • Incubate for 1-2 minutes at room temperature.

  • Load 10 µL of the mixture into a hemocytometer.

  • Under a microscope, count the number of viable (unstained) and non-viable (blue) cells.

  • Calculate the percentage of viable cells: (Number of viable cells / Total number of cells) x 100.

Protocol 3: Assessing Cell Viability with MTT Assay

Materials:

  • Cells stained with this compound in a 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • After this compound staining and washing, add 10 µL of MTT solution to each well containing 100 µL of medium.

  • Incubate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Mandatory Visualizations

LDS_751_Optimization_Workflow cluster_prep Preparation cluster_staining Staining & Incubation cluster_analysis Analysis cluster_decision Optimization prep_cells Prepare Cell Culture stain_cells Stain Cells prep_cells->stain_cells prep_dye Prepare this compound Dilutions (e.g., 0.1 - 10 µM) prep_dye->stain_cells incubate Incubate (e.g., 15-60 min) stain_cells->incubate assess_signal Assess Signal Intensity (Microscopy/Flow Cytometry) incubate->assess_signal assess_viability Assess Cell Viability (Trypan Blue/MTT/Annexin V) incubate->assess_viability decision Optimal Concentration? assess_signal->decision assess_viability->decision optimal Proceed with Experiment decision->optimal Yes adjust Adjust Concentration/ Incubation Time decision->adjust No adjust->stain_cells Mitochondrial_Apoptosis_Pathway cluster_stimulus Cytotoxic Stimulus cluster_mitochondria Mitochondrial Events cluster_caspase Caspase Cascade cluster_apoptosis Apoptosis stimulus High this compound Concentration (Hypothesized) mmp_loss Loss of Mitochondrial Membrane Potential (ΔΨm) stimulus->mmp_loss bcl2 Anti-apoptotic Bcl-2 proteins stimulus->bcl2 May inhibit bax_bak Pro-apoptotic Bax/Bak stimulus->bax_bak May activate momp Mitochondrial Outer Membrane Permeabilization (MOMP) mmp_loss->momp cyto_c Cytochrome c Release momp->cyto_c apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) cyto_c->apoptosome caspase9 Caspase-9 Activation apoptosome->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Cell Death caspase3->apoptosis bcl2->momp Inhibit bax_bak->momp Promote

References

Technical Support Center: LDS-751 Spectral Overlap and Compensation in Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively using LDS-751 in flow cytometry, with a focus on managing its spectral overlap and ensuring accurate compensation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its spectral properties?

This compound is a cell-permeant, far-red fluorescent nucleic acid stain.[1] It is commonly used in flow cytometry for applications such as identifying nucleated cells. While it can be excited by the common 488 nm blue laser, its optimal excitation is around 543-561 nm.[2][3] Its emission maximum is in the far-red region of the spectrum, at approximately 712 nm.[2][3] In viable cells, it's important to note that this compound preferentially stains mitochondria rather than the nucleus.[4]

Q2: Why is spectral overlap a concern when using this compound?

This compound has a broad emission spectrum, which can lead to "spillover" into detectors intended for other fluorochromes. This spectral overlap, if not corrected, can lead to false positives and inaccurate data interpretation. The process of correcting for this spillover is called compensation.[5][6]

Q3: Which fluorescent channels are most likely to be affected by this compound spillover?

Due to its broad emission tail, this compound can spill over into several channels, particularly those adjacent to its primary detector in the far-red spectrum. The channels most commonly affected are those used for phycoerythrin (PE) and its tandem dyes, such as PE-Cy5 and PE-Cy7, as well as PerCP and APC. The extent of the spillover will depend on the specific filter configuration of the flow cytometer being used.

Troubleshooting Guide

Problem: My PE-positive population appears dimmer or disappears after co-staining with this compound.

  • Cause: This is a classic sign of overcompensation. If the compensation value for this compound spillover into the PE channel is set too high, the software will subtract too much signal from the PE channel, leading to a "pulling down" of the true PE-positive population.

  • Solution:

    • Re-evaluate your this compound single-stain compensation control. Ensure that the positive population is appropriately gated and that the negative population has the same autofluorescence as the positive cells.

    • Use the correct compensation control. For nucleic acid dyes like this compound, using stained cells is often preferable to compensation beads, as the staining intensity and pattern on beads may not accurately reflect that of the cells.

    • Manually adjust the compensation matrix as a last resort. If using automated compensation, you may need to manually fine-tune the this compound into PE compensation value. Be cautious and make small adjustments, observing the effect on your fully stained sample.

Problem: I am seeing a "tail" or "smear" of my this compound-positive population into other channels.

  • Cause: This indicates under-compensation. The compensation settings are not adequately subtracting the this compound signal that is spilling over into other detectors.

  • Solution:

    • Check your single-stain controls. Ensure that your this compound single-stain control is bright and clearly positive. A dim single-stain control will lead to an underestimation of the required compensation.

    • Increase the voltage of the detector for your single-stain control if necessary. This will ensure a bright enough signal for the software to accurately calculate the spillover.

    • Verify your gating strategy. Make sure you are gating on the main population of single, healthy cells for compensation setup.

Problem: My compensation values for this compound seem inconsistent between experiments.

  • Cause: Inconsistencies in staining protocols, cell health, or instrument settings can all lead to variable compensation values.

  • Solution:

    • Standardize your staining protocol. Use a consistent concentration of this compound and incubation time for all experiments.

    • Ensure consistent cell health and number. Variations in cell viability can affect this compound staining.

    • Run daily instrument quality control. Use standardized beads to ensure the cytometer's lasers and detectors are performing consistently.

Data Presentation

FluorochromeExcitation Max (nm)Emission Max (nm)Common Laser Line (nm)Potential for Spectral Overlap with this compound
This compound 543 - 561712488, 561-
PE (Phycoerythrin) 496, 565578488, 561High
PE-Cy5 496, 565667488, 561Moderate to High
PerCP 482678488Moderate
APC (Allophycocyanin) 650660633Low to Moderate

Experimental Protocols

Protocol 1: Staining Cells with this compound
  • Prepare a 1 mM stock solution of this compound in DMSO.

  • Harvest and wash cells. Resuspend the cell pellet in 1X PBS or a suitable buffer.

  • Adjust cell concentration. Aim for a concentration of 1 x 10^6 cells/mL.

  • Add this compound to the cell suspension. A final concentration of 1-5 µM is a good starting point. Titration is recommended to determine the optimal concentration for your cell type and application.

  • Incubate for 15-30 minutes at 37°C, protected from light.

  • Wash the cells once with 1X PBS.

  • Resuspend the cells in flow cytometry staining buffer. The cells are now ready for analysis or co-staining with other antibodies.

Protocol 2: Preparing Single-Stain Compensation Controls for this compound
  • Prepare two tubes of cells: one unstained and one to be stained with this compound.

  • Stain one tube of cells with this compound according to the protocol above.

  • For all other fluorochromes in your panel, prepare single-stain controls. This can be done using either cells or antibody-capture beads.

    • Using Cells: For each antibody in your panel, take a separate aliquot of cells and stain with that single antibody.

    • Using Antibody-Capture Beads: For each antibody, add one drop of beads and the corresponding antibody to a tube. Incubate according to the manufacturer's instructions.

  • Run all single-stain controls on the flow cytometer. Use these to set the compensation matrix before acquiring your fully stained samples.

Visualizations

Compensation_Troubleshooting start Start: Compensation Issue Suspected check_controls Review Single-Stain Controls start->check_controls dim_positive Is the positive population bright and distinct? check_controls->dim_positive increase_voltage Increase detector voltage for the single-stain control. dim_positive->increase_voltage No overcompensation Is there evidence of overcompensation? dim_positive->overcompensation Yes increase_voltage->check_controls undercompensation Is there evidence of undercompensation? overcompensation->undercompensation No adjust_comp_down Manually decrease the compensation value. overcompensation->adjust_comp_down Yes adjust_comp_up Manually increase the compensation value. undercompensation->adjust_comp_up Yes check_gating Verify gating strategy on single-stain controls. undercompensation->check_gating No end Compensation Optimized adjust_comp_down->end adjust_comp_up->end check_gating->end

Caption: A decision tree for troubleshooting common compensation issues.

LDS751_Panel_Design start Start: Design a multicolor panel with this compound instrument_config 1. Know your cytometer's laser and filter configuration. start->instrument_config antigen_density 2. Characterize your antigens: high, medium, or low expression. instrument_config->antigen_density fluorochrome_selection 3. Assign fluorochromes strategically. antigen_density->fluorochrome_selection lds751_assignment Assign this compound to a far-red channel. Be mindful of its broad emission. fluorochrome_selection->lds751_assignment bright_fluorochromes Assign bright fluorochromes (e.g., PE) to low-density antigens. lds751_assignment->bright_fluorochromes dim_fluorochromes Assign dimmer fluorochromes to high-density antigens. bright_fluorochromes->dim_fluorochromes spillover_consideration 4. Minimize spillover between co-expressed markers. dim_fluorochromes->spillover_consideration compensation_controls 5. Plan your compensation controls. spillover_consideration->compensation_controls run_experiment 6. Run the experiment and analyze the data. compensation_controls->run_experiment end Panel Optimized run_experiment->end

Caption: A workflow for designing a multicolor flow cytometry panel including this compound.

References

Troubleshooting weak LDS-751 fluorescence signal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the far-red fluorescent dye, LDS-751.

Troubleshooting Guide: Weak this compound Fluorescence Signal

This guide addresses common issues related to weak or absent fluorescence signals during experiments with this compound.

Question: Why is my this compound signal weak or undetectable?

A weak or absent this compound signal can stem from several factors, ranging from incorrect staining procedures to issues with your imaging setup. Follow this troubleshooting workflow to identify and resolve the issue.

G cluster_0 Troubleshooting Workflow for Weak this compound Signal cluster_1 Staining Protocol Checks cluster_2 Instrument Settings Checks cluster_3 Cell Health Checks cluster_4 Photobleaching Checks cluster_5 Sample Preparation Checks A Weak or No this compound Signal B Check Staining Protocol A->B C Verify Instrument Settings B->C B1 Incorrect Dye Concentration? B->B1 B2 Inadequate Incubation Time? B->B2 B3 Improper Solvent for Stock Solution? B->B3 D Assess Cell Health & Viability C->D C1 Incorrect Excitation/Emission Filters? C->C1 C2 Laser Power Too Low? C->C2 C3 Detector Gain Too Low? C->C3 E Evaluate Photobleaching D->E D1 Are Mitochondria Depolarized? D->D1 D2 Are Cells Apoptotic or Dead? D->D2 F Review Sample Preparation E->F E1 Excessive Light Exposure? E->E1 E2 Antifade Reagent Used? E->E2 G Signal Restored F->G If signal is still weak, consider alternative dyes. F1 Fixation Method Appropriate? F->F1 F2 Residual Detergents? F->F2

Troubleshooting workflow for weak this compound signal.

Question: What is the optimal concentration for this compound staining?

The optimal concentration of this compound can vary depending on the cell type and experimental conditions. A good starting point is to perform a titration to determine the ideal concentration for your specific application.[1] High concentrations of the dye may lead to non-specific staining of other cellular structures.[1]

ParameterRecommendation
Stock Solution 5-10 mM in DMSO[1]
Working Concentration 1-10 µM[1]
Live Cell Imaging Concentration 0.02-20 µg/ml has been shown to be effective.[2][3]

Question: My this compound signal is fading quickly. What can I do?

Rapid signal loss is likely due to photobleaching, which can be minimized by:

  • Reducing Exposure: Limit the sample's exposure to excitation light by using the lowest possible laser power and exposure time that still provides a detectable signal.[4]

  • Using Antifade Reagents: Mount your samples in an antifade mounting medium to slow down the quenching of the fluorescence.[5]

  • Imaging promptly: Detect the fluorescence as soon as possible after staining.[5]

Question: I am not seeing the expected mitochondrial staining in my live cells. Why?

This compound staining in live cells is dependent on the mitochondrial membrane potential.[2][3][6] If the mitochondria have become depolarized, you will observe a significant reduction in fluorescence.[2][3]

  • Check Cell Health: Ensure your cells are healthy and viable. Apoptotic or stressed cells may have depolarized mitochondria.

  • Avoid Mitochondrial Depolarizing Agents: Chemicals like carbonyl cyanide m-chlorophenylhydrazone (CCCP) will dramatically reduce this compound staining.[2][3]

G cluster_0 This compound Staining Mechanism in Live Cells A This compound (Cell Permeant) B Healthy Cell A->B C Polarized Mitochondria (High Membrane Potential) B->C Enters E Depolarized Mitochondria (Low Membrane Potential) B->E In stressed or apoptotic cells D Strong Red Fluorescence C->D Accumulates in F Weak or No Fluorescence E->F This compound does not accumulate G cluster_0 This compound Staining Workflow A Prepare 5-10 mM Stock Solution in DMSO B Dilute to 1-10 µM Working Solution A->B C Incubate Cells (15-60 min) B->C D Wash with PBS C->D E Mount with Antifade D->E F Image Promptly E->F

References

Technical Support Center: LDS-751 Staining in Fixed Tissues

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals using LDS-751 for staining fixed tissues. This compound is a cell-permeant nucleic acid stain that fluoresces in the far-red spectrum when bound to DNA and RNA. While effective, its application in fixed tissues can sometimes produce artifacts. This resource aims to help you identify and resolve these common issues.

Troubleshooting Guide

This section addresses specific problems you may encounter during your this compound staining experiments in a question-and-answer format.

Question 1: I am observing very high background fluorescence across my entire tissue section. What is the likely cause and how can I fix it?

Answer: High background fluorescence is a common issue and can stem from several factors:

  • Excessive Dye Concentration: The most frequent cause is a concentration of this compound that is too high, leading to non-specific binding.[1] It is recommended to perform a titration to find the optimal dye concentration for your specific cell or tissue type.[1]

  • Inadequate Washing: Residual, unbound dye will increase background signal. Ensure you are performing sufficient wash steps with a suitable buffer (e.g., PBS) after the staining incubation. Increasing the duration and number of washes can often resolve this.

  • Fixation Artifacts: The choice of fixative can influence background. Some fixatives, like glutaraldehyde, can cause autofluorescence.[2] If using a formalin-based fixative, ensure it is fresh and well-buffered to prevent the formation of formalin-heme pigment, which can appear as a black precipitate.[3]

  • Mounting Medium: The mounting medium itself can sometimes be a source of background fluorescence. Test your mounting medium on a blank slide to rule this out. Using a mounting medium with an anti-fade reagent is also recommended to preserve the signal.[4][5]

Question 2: My stained tissues show very weak or no fluorescent signal. What should I check?

Answer: A weak or absent signal can be frustrating. Here are the primary areas to investigate:

  • Suboptimal Dye Concentration: Just as too much dye can be a problem, too little will result in a weak signal. If you have been aggressive in reducing your dye concentration to avoid background, you may need to increase it slightly.

  • Incorrect Filter Sets: this compound has a peak excitation at ~543 nm when bound to dsDNA and an emission maximum at ~712 nm.[1] While it can be excited by a 488 nm laser, using filter sets optimized for these far-red wavelengths is crucial for detection.[1]

  • Photobleaching: this compound, like all fluorophores, is susceptible to photobleaching. Minimize the exposure of your stained slides to light. Store them in the dark at 4°C and perform imaging as quickly as possible. The use of an anti-fade mounting medium can also help mitigate this issue.[4][6]

  • Sample Fixation: Over-fixation of tissues can mask the binding sites for this compound, leading to reduced signal intensity.[7] Sample fixation has been shown to decrease the mean fluorescence intensity in samples labeled with this compound.[7]

Question 3: The staining is not confined to the nucleus; I see significant cytoplasmic signal. Is this normal and can it be reduced?

Answer: Yes, this is a known characteristic of this compound.

  • Binding to RNA: this compound is a nucleic acid stain and binds to both DNA and RNA. Cells with a high concentration of ribosomes and RNA in the cytoplasm will exhibit significant cytoplasmic staining.

  • Mitochondrial Staining: In live cells, this compound has been reported to be excluded from the nucleus and to bind to the polarized membranes of mitochondria.[1][8] While fixation and permeabilization should allow nuclear access, residual mitochondrial binding might contribute to the cytoplasmic signal.

  • Solution - RNase Treatment: To achieve more specific nuclear staining, you can incorporate an RNase treatment step into your protocol before staining with this compound. This will degrade cytoplasmic RNA, significantly reducing the non-nuclear signal.

Question 4: I am seeing small, brightly fluorescent dots or precipitates on my tissue. What are these?

Answer: These are likely dye aggregates or precipitates.

  • Dye Solubility: This can occur if the this compound stock solution is not fully dissolved or if the dye precipitates out of the working solution. Ensure your DMSO stock solution is well-dissolved before diluting it into your aqueous staining buffer.

  • Cleanliness: Contaminants on the glassware or slides can sometimes cause brightly stained material to appear.[1]

  • Filtration: If the problem persists, consider filtering your working staining solution through a 0.22 µm syringe filter before applying it to the tissues.

Frequently Asked Questions (FAQs)

  • What are the spectral properties of this compound?

    • Excitation: ~543 nm (on dsDNA)[1]

    • Emission: ~712 nm[1]

    • It can also be excited by a 488 nm laser line.[1]

  • Can I use this compound in multicolor imaging experiments?

    • Yes, its long-wavelength emission makes it suitable for multicolor analysis, as it is spectrally distant from common fluorophores like DAPI, FITC, and TRITC.[1] However, be aware that this compound has been shown to cause a dose-dependent decrease in the fluorescence of FITC-labeled cells.[9]

  • How should I store my this compound stock solution?

    • Prepare a stock solution in a suitable solvent like DMSO (e.g., 5-10 mM).[1] Aliquot and store it at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.

  • Is this compound specific to dead or damaged cells in fixed preparations?

    • In fixed and permeabilized tissues, this compound should stain the nuclei of all cells. However, in flow cytometry of fixed samples, it has been used to distinguish between intact and damaged cells, with damaged cells showing more intense staining.[10]

Quantitative Data Summary

The following table provides a summary of recommended starting concentrations and incubation times for this compound staining. Note that optimal conditions should be determined empirically for your specific application.

ParameterRecommended RangeNotes
Stock Solution 5 - 10 mM in DMSOStore at -20°C, protected from light.
Working Concentration 1 - 10 µM in PBSTitration is highly recommended to find the optimal concentration.[1]
Incubation Time 15 - 60 minutesLonger times may increase background.[1]
Excitation (peak) ~543 nmCan be excited at 488 nm.[1]
Emission (peak) ~712 nm

Detailed Experimental Protocol

This protocol provides a general workflow for staining formalin-fixed, paraffin-embedded (FFPE) tissue sections.

  • Deparaffinization and Rehydration:

    • Immerse slides in Xylene: 2 changes, 5 minutes each.

    • Immerse in 100% Ethanol: 2 changes, 3 minutes each.

    • Immerse in 95% Ethanol: 2 changes, 3 minutes each.

    • Immerse in 70% Ethanol: 2 changes, 3 minutes each.

    • Rinse thoroughly in deionized water.

  • (Optional) Antigen Retrieval:

    • If performing immunofluorescence in parallel, conduct your standard antigen retrieval protocol now (e.g., heat-induced epitope retrieval in citrate (B86180) buffer).

  • Washing:

    • Wash slides in PBS (Phosphate-Buffered Saline) for 5 minutes.

  • (Optional) RNase Treatment for Nuclear Specificity:

    • Prepare RNase A solution (e.g., 100 µg/mL in PBS).

    • Incubate sections for 60 minutes at 37°C in a humidified chamber.

    • Wash slides in PBS: 3 changes, 5 minutes each.

  • This compound Staining:

    • Prepare the this compound working solution by diluting the DMSO stock in PBS to the desired final concentration (start with a titration series, e.g., 1 µM, 5 µM, 10 µM).

    • Apply the staining solution to the tissue sections and incubate for 15-30 minutes at room temperature, protected from light.

  • Washing:

    • Wash slides in PBS: 3 changes, 5 minutes each, protected from light.

  • Mounting:

    • Carefully remove excess wash buffer from the slide.

    • Apply a drop of aqueous mounting medium, preferably one containing an anti-fade reagent.[4][5]

    • Lower a coverslip onto the slide, avoiding air bubbles.

    • Seal the edges of the coverslip with nail polish or a commercial sealant.[11]

  • Imaging:

    • Image the slides using a fluorescence microscope equipped with appropriate filter sets for far-red fluorescence.

    • Store slides flat at 4°C in the dark.

Visual Guides

TroubleshootingWorkflow Start Staining Problem (e.g., High Background, Weak Signal) HighBg High Background? Start->HighBg WeakSignal Weak/No Signal? Start->WeakSignal NonSpecific Cytoplasmic Signal? Start->NonSpecific CheckConc1 Is [Dye] too high? HighBg->CheckConc1 CheckConc2 Is [Dye] too low? WeakSignal->CheckConc2 CheckRNA Is RNA staining the issue? NonSpecific->CheckRNA Sol_ReduceConc Solution: Reduce this compound concentration. Perform titration. CheckConc1->Sol_ReduceConc Yes CheckWash1 Washing sufficient? CheckConc1->CheckWash1 No CheckWash1->HighBg Yes, re-evaluate Sol_IncreaseWash Solution: Increase number and duration of wash steps. CheckWash1->Sol_IncreaseWash No Sol_IncreaseConc Solution: Increase this compound concentration. CheckConc2->Sol_IncreaseConc Yes CheckFilters Filters correct? CheckConc2->CheckFilters No Sol_UseFilters Solution: Use appropriate far-red filter sets (Ex:~540nm, Em:~710nm). CheckFilters->Sol_UseFilters No CheckBleach Photobleaching? CheckFilters->CheckBleach Yes CheckBleach->WeakSignal No, re-evaluate Sol_AntiFade Solution: Use anti-fade mounting medium. Minimize light exposure. CheckBleach->Sol_AntiFade Yes CheckRNA->NonSpecific No, re-evaluate Sol_RNase Solution: Treat tissue with RNase A before staining. CheckRNA->Sol_RNase Yes StainingProtocol Start Start: FFPE Tissue Slide Deparaffinize 1. Deparaffinize & Rehydrate (Xylene -> Ethanol series -> H2O) Start->Deparaffinize Wash1 2. Wash in PBS Deparaffinize->Wash1 RNase 3. Optional: RNase Treatment (For nuclear specificity) Wash1->RNase Wash2 4. Wash in PBS RNase->Wash2 Stain 5. Stain with this compound (1-10 µM, 15-30 min, RT, dark) Wash2->Stain Wash3 6. Wash in PBS (3x) Stain->Wash3 Mount 7. Mount with Anti-Fade Medium Wash3->Mount Image End: Image Sample Mount->Image

References

Navigating LDS-751 Staining in Fixed Samples: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for LDS-751 staining. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to address challenges encountered when using the nucleic acid stain this compound on fixed samples. Proper fixation is critical for preserving cellular morphology, but it can significantly impact staining intensity and results. This resource is designed to help you optimize your fixation and staining protocols for reliable and reproducible data.

Troubleshooting Common Issues in this compound Staining of Fixed Cells

Here we address specific problems you might encounter during your experiments, with potential causes and recommended solutions.

ProblemPotential Cause(s)Recommended Solution(s)
Weak or No this compound Signal Fixation-induced fluorescence quenching: Aldehyde fixatives like paraformaldehyde (PFA) can cross-link proteins and other cellular components, which may reduce the binding of this compound or quench its fluorescence.[1][2]- Reduce fixation time: Over-fixation can exacerbate fluorescence quenching. Try reducing the incubation time with the fixative. - Use a lower concentration of fixative: High concentrations of PFA may not be necessary and can diminish the signal. - Consider alternative fixatives: Alcohol-based fixatives like methanol (B129727) or ethanol (B145695) act by precipitating proteins and may have a different impact on this compound fluorescence. However, they can also alter cell morphology more significantly.
Suboptimal this compound concentration: The optimal dye concentration can vary with cell type and fixation method.- Titrate this compound concentration: Experiment with a range of this compound concentrations (e.g., 1-10 µM) to find the optimal signal-to-noise ratio for your specific conditions.[3]
Incorrect filter sets or instrument settings: The fluorescence emission of this compound is in the far-red spectrum.- Verify instrument compatibility: Ensure your microscope or flow cytometer is equipped with the appropriate laser lines (e.g., 488 nm for excitation) and emission filters to detect far-red fluorescence.
High Background Staining Excessive dye concentration: Using too much this compound can lead to non-specific binding and high background.[3]- Decrease this compound concentration: Use the lowest concentration of the dye that provides a detectable signal. - Increase wash steps: After staining, perform additional washes with phosphate-buffered saline (PBS) to remove unbound dye.
Cellular autofluorescence: Fixation, particularly with aldehydes, can increase the natural fluorescence of cells.- Use appropriate controls: Always include an unstained, fixed cell sample to determine the level of autofluorescence. - Consider a different fixative: If autofluorescence is a major issue, test an alternative fixation method.
Inconsistent Staining Results Variability in fixation protocol: Inconsistent fixation times, temperatures, or fixative preparation can lead to variable staining.- Standardize your protocol: Ensure that all samples are treated identically. Prepare fresh fixative solutions for each experiment.
Timing of staining vs. fixation: The order of staining and fixation can impact the results.- Test different workflows: Compare the results of staining before fixation versus after fixation and permeabilization to determine the optimal sequence for your experiment.
Altered Cellular Morphology Harsh fixation or permeabilization: Alcohol-based fixatives and some detergents can shrink or otherwise distort cells.- Use a gentler fixative: Paraformaldehyde is generally better at preserving cell structure than methanol or ethanol. - Optimize permeabilization: If permeabilization is required, use a mild detergent like Triton X-100 at a low concentration and for a short duration.

Frequently Asked Questions (FAQs)

Q1: How does paraformaldehyde (PFA) fixation affect this compound staining intensity?

A1: Paraformaldehyde fixation has been shown to decrease the mean fluorescence intensity of this compound staining.[1][2] This is likely due to the cross-linking of cellular components, which can hinder dye binding or quench the fluorescent signal. The extent of this decrease can depend on the concentration of PFA and the duration of the fixation.

Q2: Can I use methanol or ethanol to fix my cells for this compound staining?

A2: Yes, alcohol-based fixatives like methanol and ethanol can be used. These are precipitating fixatives that also permeabilize the cells. However, they can alter cellular morphology more than cross-linking fixatives like PFA. The effect of these alcohols on this compound fluorescence intensity compared to PFA has not been extensively quantified in the literature, so it is recommended to test and optimize the fixation method for your specific cell type and application.

Q3: Should I stain with this compound before or after fixation?

A3: The timing of fixation is an important consideration.[1] Staining with this compound can be performed before or after fixation.

  • Staining before fixation: This is a common approach for live-cell staining, followed by fixation to preserve the staining pattern.

  • Staining after fixation: This requires permeabilization of the cell membrane to allow the dye to enter the cell. This is often done when combining this compound staining with immunofluorescence for intracellular targets. The optimal workflow should be determined empirically for your experiment.

Q4: What is the primary cellular target of this compound in fixed cells?

A4: In fixed and permeabilized cells, this compound primarily stains the nucleus by binding to DNA. However, it's important to note that in viable cells, this compound has been reported to be excluded from the nucleus and instead stains mitochondria.[4] Fixation and permeabilization alter the cellular environment, allowing the dye to access and stain the nuclear DNA.

Q5: Can this compound be used to distinguish between live and dead cells after fixation?

A5: No. In some studies with unfixed cells, this compound has been used to differentiate between intact and damaged cells based on fluorescence intensity.[5] However, after fixation and permeabilization, this compound will stain the nuclei of all cells, making it unsuitable as a viability dye in this context.[6] For viability assessment in fixed samples, it is necessary to use a fixable viability dye before the fixation step.

Quantitative Data on Fixation Effects

The following table summarizes the observed effect of paraformaldehyde fixation on the fluorescence intensity of cellular markers, including experiments using this compound.

Cell MarkerFixation ConditionChange in Mean Fluorescence Intensity (MFI)Reference
Granulocyte CD11b (with this compound)ParaformaldehydeDecreased[1]
Granulocyte CD11b (with anti-CD45)ParaformaldehydeDecreased[1]

Note: This data indicates a general trend of decreased fluorescence after PFA fixation. Specific quantitative values can vary significantly based on cell type, experimental conditions, and instrument settings.

Experimental Protocols

Protocol 1: this compound Staining of Paraformaldehyde-Fixed Suspension Cells for Flow Cytometry

Materials:

  • Cell suspension

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS (Permeabilization Buffer)

  • This compound stock solution (e.g., 1 mM in DMSO)

  • Staining Buffer (e.g., PBS with 2% Fetal Bovine Serum)

Procedure:

  • Cell Preparation: Harvest cells and wash once with PBS. Resuspend the cell pellet in PBS at a concentration of 1-5 x 10^6 cells/mL.

  • Fixation: Add an equal volume of 4% PFA to the cell suspension (final concentration 2% PFA). Incubate for 15-20 minutes at room temperature.

  • Washing: Wash the cells twice with PBS by centrifuging at 300-500 x g for 5 minutes and resuspending the pellet.

  • Permeabilization: Resuspend the fixed cells in Permeabilization Buffer and incubate for 10-15 minutes at room temperature.

  • Washing: Wash the cells once with PBS.

  • Staining: Resuspend the cell pellet in Staining Buffer. Add this compound to the desired final concentration (typically 1-5 µM). Incubate for 15-30 minutes at room temperature, protected from light.

  • Washing: Wash the cells once with Staining Buffer.

  • Analysis: Resuspend the cells in Staining Buffer and analyze by flow cytometry.

Protocol 2: this compound Staining of Methanol-Fixed Adherent Cells for Microscopy

Materials:

  • Adherent cells grown on coverslips

  • Phosphate-Buffered Saline (PBS)

  • Ice-cold 100% Methanol

  • This compound stock solution (e.g., 1 mM in DMSO)

  • Mounting medium

Procedure:

  • Cell Preparation: Wash the cells on coverslips twice with PBS.

  • Fixation: Add ice-cold 100% methanol to the coverslips and incubate for 10 minutes at -20°C.

  • Washing: Gently wash the coverslips three times with PBS.

  • Staining: Dilute the this compound stock solution in PBS to the desired final concentration (e.g., 1-5 µM). Add the staining solution to the coverslips and incubate for 15-30 minutes at room temperature, protected from light.

  • Washing: Gently wash the coverslips twice with PBS.

  • Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.

  • Imaging: Visualize the stained cells using a fluorescence microscope with appropriate filters.

Visualizing Experimental Workflows and Logic

The following diagrams illustrate the experimental workflow for this compound staining of fixed cells and a decision-making process for choosing a fixation method.

experimental_workflow Experimental Workflow for this compound Staining of Fixed Cells start Start with Cell Sample fixation Fixation (e.g., PFA or Methanol) start->fixation wash1 Wash with PBS fixation->wash1 permeabilization Permeabilization (if required, e.g., after PFA) wash1->permeabilization wash2 Wash with PBS permeabilization->wash2 staining This compound Staining wash2->staining wash3 Wash to Remove Excess Dye staining->wash3 analysis Analysis (Flow Cytometry or Microscopy) wash3->analysis

Caption: A generalized workflow for staining fixed cells with this compound.

fixation_decision_tree Decision Tree for Fixation Method in this compound Staining question1 Is preserving fine cellular morphology the top priority? pfa Use Paraformaldehyde (PFA) (Cross-linking fixative) question1->pfa Yes alcohol Use Methanol or Ethanol (Precipitating fixative) question1->alcohol No question2 Is weak staining a concern? pfa->question2 optimize_pfa Optimize PFA: - Reduce concentration - Reduce fixation time question2->optimize_pfa Yes consider_alcohol Consider trying an alcohol-based fixative question2->consider_alcohol No

Caption: A decision-making guide for selecting a fixation method.

References

LDS-751 signal quenching and how to prevent it

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the far-red fluorescent nucleic acid stain, LDS-751. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding this compound signal quenching.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a cell-permeant, far-red fluorescent dye primarily used as a nucleic acid stain. It can be excited by the common 488 nm laser line, with a peak excitation at approximately 543 nm when bound to double-stranded DNA (dsDNA). Its emission maximum is in the far-red region, at about 712 nm, making it suitable for multicolor analysis with minimal spectral overlap with common green and red fluorophores. While it is often used to identify nucleated cells in flow cytometry, it is important to note that in live cells, this compound preferentially stains mitochondria with polarized membranes.[1][2]

Q2: What causes the this compound signal to quench or decrease in intensity?

There are two primary causes of this compound signal quenching:

  • Photobleaching: This is the irreversible photochemical destruction of the fluorophore upon exposure to excitation light. High-intensity light and prolonged exposure are the main contributing factors.

  • Aggregation-Caused Quenching (ACQ): At high concentrations, dye molecules can form non-fluorescent aggregates (dimers or higher-order clusters). This is a common phenomenon for many organic dyes, including styryl and cyanine (B1664457) dyes.[3][4][5]

Q3: How does the cellular localization of this compound affect my experiments?

Troubleshooting Guides

Weak or Noisy this compound Signal
Possible Cause Recommended Solution
Low Dye Concentration Increase the concentration of this compound. A consistent staining pattern has been observed in the range of 0.02-20 µg/mL.[1][6]
Depolarized Mitochondria (Live Cells) Ensure cells are healthy and maintain mitochondrial membrane potential. Use appropriate controls, such as cells treated with a mitochondrial depolarizing agent like CCCP, to confirm staining is dependent on membrane potential.[1][6]
Inefficient Staining Increase the incubation time. A typical incubation time is 15 to 60 minutes.[1]
Incorrect Filter Sets Ensure the excitation and emission filters on your microscope or flow cytometer are appropriate for this compound (Excitation ~543 nm, Emission ~712 nm).[1]
Rapid Signal Loss (Photobleaching)
Possible Cause Recommended Solution
High Laser Power Reduce the laser power to the minimum level required for adequate signal detection. For live-cell imaging, it is generally recommended to use laser power below 10-15%.
Prolonged Exposure to Excitation Light Minimize the duration of light exposure. For microscopy, use a lower magnification to locate the region of interest before switching to a higher magnification for image acquisition. Acquire images efficiently and avoid unnecessary continuous exposure.
Absence of Antifade Reagent For fixed-cell imaging, use a commercial antifade mounting medium. Several options are available that offer protection across a broad spectrum of dyes.[7][8] For live-cell imaging, consider using a live-cell compatible antifade reagent.
Non-specific Staining or High Background
Possible Cause Recommended Solution
High Dye Concentration Although consistent staining is seen across a range, excessively high concentrations can lead to non-specific binding. Titrate the dye to find the optimal concentration for your cell type and application.[1]
Dye Aggregation Prepare fresh dilutions of this compound from a stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
Cell Debris or Dead Cells In flow cytometry, use a viability dye to exclude dead cells from the analysis, as they can bind this compound non-specifically.

Data Presentation

This compound Spectral Properties and Quantum Yield
Parameter Value Solvent
Excitation Maximum (bound to dsDNA) ~543 nm-
Emission Maximum ~712 nm-
Fluorescence Quantum Yield (Φ) 0.014Methanol[9]
Factors Influencing this compound Fluorescence
Factor Effect on Fluorescence Intensity Recommendations
Solvent Polarity The fluorescence quantum yield of styryl dyes generally decreases with increasing solvent polarity.[10][11]For in vitro experiments, consider using less polar solvents where possible, while maintaining sample integrity.
Concentration Increasing concentration can lead to aggregation-caused quenching (ACQ).[11]Use the lowest effective concentration. A range of 1 to 10 µM is a good starting point for cell staining.[1]
Temperature Higher temperatures can increase molecular collisions and non-radiative decay, leading to decreased fluorescence.Maintain a stable and controlled temperature during experiments.
Laser Power Higher laser power increases the rate of photobleaching.[12]Use the lowest laser power that provides an adequate signal-to-noise ratio.

Experimental Protocols

Protocol 1: General Staining Protocol for Live Cells

This protocol is a starting point and should be optimized for your specific cell type and experimental conditions.

  • Prepare this compound Stock Solution: Prepare a 5-10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).

  • Prepare Working Solution: Dilute the stock solution to a working concentration of 1-10 µM in your cell culture medium or desired buffer.

  • Cell Staining: Add the this compound working solution to your adherent or suspension cells.

  • Incubation: Incubate the cells for 15-60 minutes at your desired temperature, protected from light.

  • Imaging/Analysis: Directly analyze the stained cells using a fluorescence microscope or flow cytometer with appropriate filter sets.

Protocol 2: Determining the Optimal this compound Concentration

To minimize aggregation-caused quenching and non-specific binding, it is crucial to determine the optimal staining concentration.

  • Cell Preparation: Prepare a series of identical cell samples.

  • Concentration Gradient: Prepare a range of this compound working solutions (e.g., 0.1, 0.5, 1, 2, 5, 10, 20 µM).

  • Staining: Stain each cell sample with a different concentration of this compound using the general staining protocol.

  • Analysis: Acquire images or flow cytometry data for each sample using identical instrument settings.

  • Evaluation: Determine the concentration that provides the best signal-to-noise ratio without significant background fluorescence.

Mandatory Visualizations

experimental_workflow General this compound Staining Workflow prep_stock Prepare 5-10 mM This compound Stock in DMSO prep_working Dilute to 1-10 µM Working Solution prep_stock->prep_working stain_cells Add Working Solution to Cells prep_working->stain_cells incubate Incubate 15-60 min (Protect from Light) stain_cells->incubate analyze Analyze via Microscopy or Flow Cytometry incubate->analyze

Caption: General workflow for staining cells with this compound.

quenching_pathways Signal Quenching Pathways for this compound cluster_causes Causes of Signal Loss cluster_factors Contributing Factors photobleaching Photobleaching signal_loss Decreased Fluorescence Signal photobleaching->signal_loss acq Aggregation-Caused Quenching (ACQ) acq->signal_loss high_laser High Laser Power/ Prolonged Exposure high_laser->photobleaching high_conc High Dye Concentration high_conc->acq

Caption: Major pathways leading to this compound signal quenching.

References

LDS-751 staining variability between cell types

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering variability in LDS-751 staining between different cell types.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what does it stain?

This compound is a cell-permeant, far-red fluorescent nucleic acid stain.[1][2] While it has a high affinity for DNA and its fluorescence is enhanced upon binding, in viable, nucleated cells, it primarily localizes to mitochondria with polarized membranes.[1][3][4][5] It is often used in flow cytometry to distinguish nucleated cells from anucleated cells like red blood cells.[6][7]

Q2: Why am I seeing different this compound staining intensities between my cell lines?

Staining variability between cell types is a common observation and can be attributed to several factors:

  • Mitochondrial Activity: Since this compound accumulates in mitochondria with high membrane potential, differences in the metabolic activity and mitochondrial mass between cell types can significantly impact staining intensity.[4][5]

  • Cell Membrane Permeability: The efficiency with which this compound crosses the plasma membrane can differ among cell types.

  • Presence of Efflux Pumps: Some cell types, particularly cancer cell lines, may express efflux pumps that actively remove the dye from the cytoplasm, leading to weaker staining.

  • Cell Health and Viability: Dead or damaged cells have compromised membrane integrity, which can lead to indiscriminate and intense staining.[8][9][10]

Q3: Can this compound be used to differentiate between live and dead cells?

While this compound can stain both live and dead cells, it is not always a reliable marker for viability on its own. In live cells with active mitochondria, it will preferentially stain these organelles.[1][4] However, in dead cells with permeable membranes, it can indiscriminately stain nucleic acids, leading to very bright fluorescence.[8][9] For accurate viability assessment, it is recommended to use it in conjunction with a dedicated viability dye.

Q4: Does this compound interfere with other fluorescent dyes in multicolor experiments?

Yes, caution should be exercised. This compound has been reported to decrease the fluorescence intensity of other fluorochromes, such as FITC-labeled antibodies.[8] It is crucial to perform compensation controls and validate the compatibility of this compound with other dyes in your specific multicolor panel.

Troubleshooting Guides

Issue 1: Weak or No Staining in a Specific Cell Type
Possible Cause Troubleshooting Step
Low Mitochondrial Membrane Potential Confirm cell viability. If cells are healthy, consider that this cell type may naturally have lower mitochondrial activity. Try increasing the this compound concentration or incubation time.
High Efflux Pump Activity Co-incubate with a known efflux pump inhibitor (e.g., verapamil) to see if staining intensity increases.
Sub-optimal Dye Concentration Titrate the this compound concentration to determine the optimal level for your specific cell type. See the protocol below for a starting point.
Incorrect Filter/Laser Configuration Ensure that the excitation and emission settings on your instrument are appropriate for this compound (Excitation: ~543 nm on dsDNA, can be excited by 488 nm laser; Emission: ~712 nm).[6][11]
Reagent Degradation Protect the this compound stock solution from light and avoid repeated freeze-thaw cycles.[3] Prepare fresh working solutions for each experiment.
Issue 2: High Background or Non-specific Staining
Possible Cause Troubleshooting Step
High Percentage of Dead Cells Use a viability dye to gate out dead cells during analysis. Optimize cell handling procedures to maintain cell health.
Excessive Dye Concentration Reduce the concentration of this compound in your staining protocol. High concentrations can lead to non-specific binding.[11]
Precipitation of the Dye Ensure the dye is fully dissolved in the working solution. Centrifuge the working solution before use to remove any precipitates.
Contamination of Buffers Use fresh, sterile buffers for all staining and washing steps.
Issue 3: Inconsistent Staining Results Between Experiments
Possible Cause Troubleshooting Step
Variations in Cell Culture Conditions Standardize cell culture conditions, including passage number, confluency, and media composition, as these can affect cellular physiology and mitochondrial activity.
Inconsistent Staining Protocol Ensure consistent incubation times, temperatures, and washing steps for all samples and experiments.
Instrument Performance Fluctuations Calibrate your flow cytometer or microscope before each experiment using standardized beads to ensure consistent performance.

Experimental Protocols

Standard this compound Staining Protocol for Flow Cytometry

This protocol provides a general starting point. Optimization for specific cell types is highly recommended.

  • Cell Preparation:

    • Harvest cells and wash them once with an appropriate buffer (e.g., PBS).

    • Resuspend the cell pellet to a concentration of 1 x 10^6 cells/mL in the desired buffer.

  • Staining:

    • Prepare a fresh working solution of this compound at the desired concentration (a starting range of 1-10 µM is common).[11]

    • Add the this compound working solution to the cell suspension.

    • Incubate for 15-30 minutes at room temperature, protected from light.

  • Washing (Optional but Recommended):

    • Centrifuge the cells at 300-400 x g for 5 minutes.

    • Discard the supernatant and resuspend the cell pellet in fresh buffer.

    • Repeat the wash step if high background is observed.

  • Analysis:

    • Acquire events on a flow cytometer using the appropriate laser (e.g., 488 nm) and emission filter (e.g., a filter that captures ~712 nm).

Protocol for Assessing Mitochondrial Membrane Potential Influence

This protocol can help determine if staining variability is due to differences in mitochondrial activity.

  • Prepare a Positive and Negative Control:

    • Unstained Control: A sample of your cells without any dye.

    • Stained Control: A sample of your cells stained with this compound according to the standard protocol.

    • Depolarized Control: A sample of cells pre-treated with a mitochondrial membrane potential disruptor, such as CCCP (carbonyl cyanide m-chlorophenyl hydrazone), before staining with this compound. A typical treatment is 10-50 µM CCCP for 15-30 minutes.

  • Stain and Analyze:

    • Stain the "Stained Control" and "Depolarized Control" with this compound.

    • Analyze all three samples by flow cytometry. A significant decrease in this compound fluorescence in the "Depolarized Control" compared to the "Stained Control" indicates that the staining is dependent on mitochondrial membrane potential.[4][5]

Quantitative Data Summary

Parameter Value Source
Excitation Wavelength (on dsDNA) ~543 nm (can be excited by 488 nm laser)[6][11]
Emission Wavelength ~712 nm[6][11]
Recommended Concentration Range 0.02 - 20 µg/mL or 1 - 10 µM[4][11]
Fluorescence Enhancement (upon binding dsDNA) ~20-fold[1][6]

Visual Guides

LDS751_Staining_Mechanism cluster_extracellular Extracellular Space cluster_cell Live Cell cluster_dead_cell Dead Cell LDS751_free This compound (Free Dye) Cytoplasm Cytoplasm LDS751_free->Cytoplasm Enters Cell Damaged_Membrane Compromised Membrane LDS751_free->Damaged_Membrane Enters Cell (Uncontrolled) Mitochondrion Mitochondrion (High Membrane Potential) Fluorescence_Mito Fluorescence_Mito Mitochondrion->Fluorescence_Mito Strong Fluorescence Nucleus Nucleus (DNA) Cytoplasm->Mitochondrion Accumulates due to -ΔΨm Damaged_Nucleus Nucleus (DNA) Damaged_Membrane->Damaged_Nucleus Binds DNA Fluorescence_Nucleus Fluorescence_Nucleus Damaged_Nucleus->Fluorescence_Nucleus Very Strong Fluorescence

Caption: this compound staining mechanism in live vs. dead cells.

Troubleshooting_Workflow Start Staining Variability Observed Check_Viability Assess Cell Viability (e.g., with Trypan Blue or Viability Dye) Start->Check_Viability High_Dead_Cells High Percentage of Dead Cells? Check_Viability->High_Dead_Cells Optimize_Handling Optimize Cell Handling Gate out Dead Cells High_Dead_Cells->Optimize_Handling Yes Check_Mito_Potential Assess Mitochondrial Membrane Potential (e.g., with CCCP) High_Dead_Cells->Check_Mito_Potential No Optimize_Handling->Check_Mito_Potential Mito_Dependent Staining Dependent on Mitochondrial Potential? Check_Mito_Potential->Mito_Dependent Titrate_Dye Titrate this compound Concentration Mito_Dependent->Titrate_Dye Yes Consider_Efflux Investigate Efflux Pumps Mito_Dependent->Consider_Efflux No Check_Instrument Verify Instrument Settings (Lasers/Filters) Titrate_Dye->Check_Instrument Standardize_Protocol Standardize Protocol (Incubation, Temp, etc.) Check_Instrument->Standardize_Protocol Consider_Efflux->Standardize_Protocol Result_Improved Staining Improved? Standardize_Protocol->Result_Improved Contact_Support Contact Technical Support Result_Improved->Contact_Support No a a

Caption: Troubleshooting workflow for this compound staining variability.

Factors_Influencing_Staining cluster_Cellular_Factors Cellular Factors cluster_Experimental_Factors Experimental Factors Staining_Intensity This compound Staining Intensity Mitochondrial_Activity Mitochondrial Activity (Membrane Potential) Mitochondrial_Activity->Staining_Intensity Cell_Viability Cell Viability Cell_Viability->Staining_Intensity Efflux_Pumps Efflux Pump Expression Efflux_Pumps->Staining_Intensity Cell_Type Cell Type Specifics (e.g., Membrane Permeability) Cell_Type->Staining_Intensity Dye_Concentration Dye Concentration Dye_Concentration->Staining_Intensity Incubation_Time Incubation Time & Temperature Incubation_Time->Staining_Intensity Protocol_Consistency Protocol Consistency Protocol_Consistency->Staining_Intensity Instrument_Settings Instrument Settings Instrument_Settings->Staining_Intensity

Caption: Key factors influencing this compound staining intensity.

References

Technical Support Center: Gating on LDS-751 Positive Cells in Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using LDS-751 for flow cytometry.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application in flow cytometry?

This compound is a cell-permeant nucleic acid stain. In flow cytometry, it is often used to distinguish nucleated cells from non-nucleated cells, such as red blood cells. It can also be employed to differentiate between cells with intact and compromised membranes.

Q2: How does this compound stain cells?

This compound intercalates with double-stranded DNA. In viable cells with intact membranes, it has been reported to be excluded from the nucleus and instead binds to the polarized membranes of mitochondria. In cells with compromised membranes, it can more readily access and stain the nuclear DNA, resulting in a brighter fluorescence signal.

Q3: Can this compound be used to distinguish between live, apoptotic, and necrotic cells?

This compound can help differentiate cell populations based on membrane integrity. Typically, live cells show lower to moderate fluorescence, while cells with damaged membranes (late apoptotic or necrotic) exhibit significantly higher fluorescence intensity.[1] However, for a more definitive analysis of apoptosis, it is recommended to use specific apoptosis markers, such as Annexin V, in conjunction with a viability dye.

Q4: Is this compound compatible with fixation?

Yes, this compound can be used with fixed samples. However, it's important to be aware that fixation can alter cell permeability and may affect the staining characteristics of both this compound and other antibodies in your panel.[2][3]

Q5: What are the common lasers and filters used for detecting this compound?

This compound can be excited by a 488 nm blue laser or a 561 nm yellow-green laser and its emission is typically collected in the far-red spectrum. The specific filter set may vary depending on the cytometer configuration.

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
No or Weak this compound Signal Insufficient dye concentration or incubation time.Optimize the staining protocol by titrating the this compound concentration and testing different incubation times.
Incorrect instrument settings.Ensure the correct laser is being used for excitation and the appropriate emission filter is in place.
Cell type variation.Different cell types may take up the dye at different rates. Adjust staining conditions accordingly.
High Background or Non-Specific Staining Excessive dye concentration.Reduce the concentration of this compound. High concentrations can lead to non-specific binding.
Indiscriminate staining of dead cells and debris.This compound is known to stain dead cells and other cellular debris indiscriminately.[2][3] It is crucial to include a proper gating strategy to exclude debris and dead cells based on forward and side scatter properties.
Presence of platelets or other cell types.In whole blood, this compound can dimly stain platelets.[1] Consider using additional markers to specifically identify your population of interest.
Compensation Issues in Multicolor Experiments Spectral overlap with other fluorochromes.Run single-stain compensation controls for this compound and all other fluorochromes in your panel to correctly calculate the compensation matrix.
This compound altering the fluorescence of other dyes.Be aware that this compound has been reported to potentially decrease the fluorescence intensity of other stains like FITC.[2] Careful panel design and thorough compensation are critical.
Unexpected Staining Patterns Staining of mitochondria in live cells.Research indicates that in viable nucleated cells, this compound may preferentially bind to polarized mitochondrial membranes rather than the nucleus.[4] This can result in a moderate, non-nuclear staining pattern in live cells.
Fixation-induced artifacts.Fixation can alter membrane permeability and protein cross-linking, which may change the staining pattern of this compound and other markers.[2][3]

Experimental Protocols

General Staining Protocol for this compound
  • Cell Preparation:

    • Harvest cells and wash them with an appropriate buffer (e.g., PBS).

    • Resuspend the cell pellet to a concentration of 1 x 10^6 cells/mL in your chosen staining buffer.

  • Staining:

    • Add this compound to the cell suspension at a final concentration of 1-10 µM. It is recommended to titrate the dye to determine the optimal concentration for your specific cell type and application.

    • Incubate for 15-30 minutes at room temperature, protected from light.

  • Washing (Optional):

    • Wash the cells with staining buffer to remove excess dye. This may help to reduce background fluorescence.

  • Data Acquisition:

    • Acquire events on a flow cytometer using the appropriate laser and filter combination for this compound.

Controls for a Robust Experiment
  • Unstained Control: A sample of cells without any fluorescent staining to set the baseline fluorescence and voltages.

  • Single-Stain Controls: For multicolor experiments, prepare a separate sample stained with only this compound and single-stained samples for every other fluorochrome in your panel. These are essential for accurate compensation.[5][6]

  • Viability Dye Control: If using an additional viability dye, a single-stained control for that dye is also necessary.

Data Presentation

Instrument Setup for this compound Detection
Laser LineExcitation WavelengthEmission FilterCommon Fluorochromes with Potential Spectral Overlap
Blue Laser488 nm695/40 nm or similarPerCP, PerCP-Cy5.5, PE-Cy5
Yellow-Green Laser561 nm710/50 nm or similarPE-Cy5.5, PE-Cy7
Red Laser633/640 nm712/21 nm or similarAPC-Cy7, Alexa Fluor 700

Note: The optimal laser and filter combination may vary depending on the specific configuration of your flow cytometer.

Mandatory Visualization

Gating_Workflow_LDS751 cluster_0 Initial Gating cluster_1 Viability & this compound Gating cluster_2 Further Analysis Total_Events Total Acquired Events FSC_SSC Forward Scatter (FSC) vs. Side Scatter (SSC) Total_Events->FSC_SSC 1. Debris Exclusion Single_Cells Single Cells (FSC-A vs FSC-H) FSC_SSC->Single_Cells 2. Doublet Exclusion LDS751_vs_Viability This compound vs. Viability Dye (e.g., 7-AAD) Single_Cells->LDS751_vs_Viability 3. Gate on Single Cells Live_Negative Live Cells (this compound dim, Viability Dye -) LDS751_vs_Viability->Live_Negative 4a. Identify Live Population Dead_Positive Dead/Damaged Cells (this compound bright, Viability Dye +) LDS751_vs_Viability->Dead_Positive 4b. Identify Dead/Damaged Population Further_Analysis Analyze Markers of Interest on Live Cell Population Live_Negative->Further_Analysis

Caption: Gating strategy for identifying this compound positive cells.

References

LDS-751 Technical Support Center: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for LDS-751, a versatile fluorescent dye for cell analysis. This guide provides detailed information on the compatibility of this compound with various cell culture media, alongside comprehensive troubleshooting advice and frequently asked questions to ensure the success of your experiments.

Experimental Protocols

General Staining Protocol for Live Cells

This protocol is a starting point and may require optimization for specific cell types and experimental conditions.

  • Prepare this compound Stock Solution: Dissolve this compound in high-quality, anhydrous DMSO to create a 5-10 mM stock solution.

  • Cell Preparation: Culture cells to the desired confluence in your chosen cell culture medium. For adherent cells, experiments can be performed directly in the culture vessel. Suspension cells should be pelleted and resuspended in fresh medium.

  • Staining: Dilute the this compound stock solution in your cell culture medium to a final working concentration of 1-10 µM. Add the staining solution to your cells.

  • Incubation: Incubate the cells for 15 to 60 minutes at 37°C, protected from light.

  • Imaging/Analysis: Analyze the stained cells directly without washing. For microscopy, you can transfer the cells to an imaging chamber. For flow cytometry, the cells can be analyzed directly in their staining solution.

Data Presentation

Table 1: this compound Staining Parameters
ParameterRecommended RangeNotes
Stock Solution Concentration 5-10 mM in DMSOStore desiccated and protected from light.
Working Concentration 1-10 µMOptimal concentration may vary by cell type.
Incubation Time 15-60 minutesLonger incubation may increase non-specific binding.
Excitation Wavelength (peak) ~543 nmCan be excited by a 488 nm laser line.[1]
Emission Wavelength (peak) ~712 nm[1]
Table 2: Influence of Media Components on this compound Staining
Media ComponentPotential EffectRecommendation
Phenol (B47542) Red Increased background fluorescence.For low-intensity signals, consider using phenol red-free media.
Fetal Bovine Serum (FBS) High concentrations may alter cellular responses.Use a consistent FBS concentration across experiments.
Biotin (in some media like RPMI) May interfere with avidin-based detection systems.Not a direct issue for this compound, but a consideration for multi-color experiments.

Mandatory Visualizations

experimental_workflow General Experimental Workflow for this compound Staining cluster_prep Preparation cluster_staining Staining cluster_analysis Analysis prep_stock Prepare 5-10 mM this compound in DMSO Stock Solution dilute_stain Dilute this compound to 1-10 µM in culture medium prep_stock->dilute_stain culture_cells Culture cells to desired confluence add_stain Add staining solution to cells culture_cells->add_stain dilute_stain->add_stain incubate Incubate for 15-60 min at 37°C add_stain->incubate analyze Directly analyze cells (Microscopy or Flow Cytometry) incubate->analyze

Caption: General workflow for staining live cells with this compound.

troubleshooting_workflow Troubleshooting Logic for Weak this compound Staining start Weak or No Staining check_conc Is the this compound concentration in the optimal range (1-10 µM)? start->check_conc check_incubation Was the incubation time sufficient (15-60 min)? check_conc->check_incubation Yes increase_conc Increase this compound concentration check_conc->increase_conc No check_mito_health Are the cells healthy with polarized mitochondria? check_incubation->check_mito_health Yes increase_incubation Increase incubation time check_incubation->increase_incubation No check_instrument Are the microscope/cytometer settings correct? check_mito_health->check_instrument Yes check_cell_viability Assess cell viability and mitochondrial membrane potential check_mito_health->check_cell_viability No optimize_settings Optimize excitation/emission and detector settings check_instrument->optimize_settings No end Signal Improved check_instrument->end Yes increase_conc->end increase_incubation->end check_cell_viability->end optimize_settings->end

Caption: Troubleshooting workflow for weak this compound staining signal.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Weak or No Signal Sub-optimal dye concentration.Titrate this compound concentration, starting from 1 µM and increasing up to 10 µM.
Insufficient incubation time.Increase incubation time up to 60 minutes.
Depolarized mitochondrial membranes in live cells.Ensure cells are healthy. Use a mitochondrial membrane potential-sensitive dye like Rhodamine 123 as a positive control.[2]
Incorrect filter sets or laser lines.Use appropriate excitation (e.g., 488 nm or 561 nm laser) and emission filters for a peak emission around 712 nm.
High Background Fluorescence High dye concentration.Reduce the working concentration of this compound.
Autofluorescence from media components.Use phenol red-free medium, especially for detecting weak signals.
Presence of dead cells.In flow cytometry, use a viability dye to gate out dead cells, which can stain indiscriminately.[3]
Non-specific Staining Dye precipitation.Ensure the DMSO stock is fully dissolved before diluting in aqueous media.
Residual detergent on glassware.Use thoroughly rinsed or disposable labware.[1]
High cell density or confluence.Optimize cell seeding density to avoid overcrowding, which can lead to artifacts.
Unexpected Staining Pattern Staining mitochondria instead of the nucleus in live cells.This is the expected behavior for this compound in viable cells with polarized mitochondria.[2] For nuclear staining, cells must be fixed and permeabilized.
Signal Fades Quickly (Photobleaching) Excessive exposure to excitation light.Minimize light exposure time and intensity. Use an anti-fade mounting medium for fixed-cell imaging.

Frequently Asked Questions (FAQs)

Q1: Is this compound a nuclear stain or a mitochondrial stain?

A1: In live, healthy cells, this compound preferentially stains mitochondria with a high membrane potential.[2] It is largely excluded from the nucleus in these cells. For this compound to act as a nuclear stain, the cells typically need to be fixed and permeabilized, which allows the dye to access the nuclear DNA.

Q2: Can I use this compound in different cell culture media like DMEM and RPMI-1640?

A2: Yes, this compound can be used in various cell culture media. However, the composition of the medium can influence staining. For instance, media containing phenol red may contribute to higher background fluorescence. While direct comparative studies are limited, it is good practice to maintain consistency in the medium used for a set of experiments to ensure comparability of results.

Q3: Do I need to wash the cells after staining with this compound?

A3: No, a wash step is generally not required for this compound and you can directly proceed with analysis after incubation.

Q4: What is the optimal concentration of this compound to use?

A4: The recommended starting concentration range is 1-10 µM.[1] It is advisable to perform a titration to determine the optimal concentration for your specific cell type and application to achieve a balance between bright staining and low background.

Q5: Why am I seeing weak staining in my live cells?

A5: Weak staining in live cells can be due to several factors. A primary reason could be a loss of mitochondrial membrane potential, as this compound staining in mitochondria is dependent on this.[2] Other causes include suboptimal dye concentration, insufficient incubation time, or incorrect instrument settings.

Q6: Can I use this compound for multicolor imaging with other fluorophores?

A6: Yes, due to its long-wavelength emission at approximately 712 nm, this compound is well-suited for multicolor analysis with other common fluorophores like GFP and FITC, as spectral overlap is minimized.[1]

Q7: How should I store the this compound stock solution?

A7: The DMSO stock solution should be stored at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.

References

Technical Support Center: LDS-751 Staining and Removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the fluorescent dye LDS-751. Here, you will find detailed information on the removal of this compound from cells after staining, enabling downstream applications and accurate data interpretation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary cellular targets?

This compound is a cell-permeant, far-red fluorescent dye. While it has been described as a nucleic acid stain, particularly in the context of distinguishing nucleated cells from anucleated cells, recent evidence strongly suggests that in viable cells, this compound primarily accumulates in mitochondria.[1][2] This accumulation is dependent on the mitochondrial membrane potential.[1][2][3] In cells with compromised plasma membranes (non-viable cells), it may indiscriminately stain nucleic acids.

Q2: Why would I need to remove this compound after staining?

Removal of this compound may be necessary for several reasons:

  • Sequential Staining: To prevent spectral overlap with other fluorescent probes in subsequent staining steps.

  • Functional Assays: The presence of the dye could interfere with downstream functional assays.

  • Live-Cell Imaging: To study dynamic cellular processes without the continued presence of the dye.

  • Reducing Background: To minimize non-specific signal for improved imaging clarity.

Q3: Is the binding of this compound reversible?

The nature of this compound binding is complex. Its accumulation in mitochondria is based on the electrochemical gradient, suggesting that dissipation of this gradient can lead to its release from this organelle.[1][2][3] this compound is also a substrate for the P-glycoprotein (Pgp) efflux pump, indicating that it can be actively transported out of the cell.[4][5][6][7]

Troubleshooting Guide: Removing this compound from Stained Cells

This guide provides several experimental strategies to facilitate the removal of this compound from live cells. The effectiveness of each method may vary depending on the cell type and experimental conditions.

Issue: High this compound signal remains after initial washing.

Simple washing with fresh media or buffer is often insufficient to remove all this compound due to its intracellular accumulation. The following methods can be employed to actively remove the dye.

Method 1: Mitochondrial Depolarization

Principle: this compound accumulation in mitochondria is dependent on the mitochondrial membrane potential.[1][2][3] By using a mitochondrial depolarizing agent, the dye can be released from the mitochondria into the cytoplasm, from where it can be washed away.

Experimental Protocol:

  • Reagent Preparation: Prepare a stock solution of a protonophore uncoupler, such as Carbonyl cyanide m-chlorophenyl hydrazone (CCCP), in DMSO. A typical stock concentration is 10 mM.

  • Cell Treatment:

    • After this compound staining and initial washing, incubate the cells with fresh, pre-warmed culture medium containing CCCP at a final concentration of 1-10 µM.

    • Incubate for 15-30 minutes at 37°C.

    • Note: The optimal concentration and incubation time should be determined empirically for your specific cell type to ensure cell viability.

  • Washing:

    • Aspirate the CCCP-containing medium.

    • Wash the cells 3-5 times with a generous volume of fresh, pre-warmed culture medium or a suitable buffer (e.g., PBS or HBSS).

  • Verification:

    • Image the cells using fluorescence microscopy to confirm the reduction in this compound signal.

Method 2: Enhancing Efflux via P-glycoprotein Modulation

Principle: this compound is a known substrate of the P-glycoprotein (Pgp) efflux pump.[4][5][6][7] While inhibitors of Pgp are used to increase dye retention, in this context, ensuring the pump is active can aid in its removal. For cells with low endogenous Pgp activity, it may be challenging to leverage this method effectively. However, for cells expressing moderate to high levels of Pgp, ensuring optimal conditions for its activity can facilitate dye removal.

Experimental Protocol:

  • Post-Staining Incubation:

    • After this compound staining and initial washing, incubate the cells in fresh, pre-warmed, complete culture medium for an extended period (e.g., 1-4 hours). This allows for active transport of the dye out of the cells.

  • Washing:

    • Perform several washes with fresh medium during and after the incubation period.

  • Verification:

    • Monitor the decrease in fluorescence over time using microscopy.

Note on Pgp Inhibitors: Conversely, if the goal is to retain this compound, Pgp inhibitors like Verapamil can be used.[8]

Method 3: Chemical Quenching of Fluorescence

Principle: For applications where the physical removal of the dye is not strictly necessary but the elimination of its fluorescence is sufficient, a chemical quencher can be used. Tris(2-carboxyethyl)phosphine (TCEP) is a phosphine-based reducing agent that has been shown to reversibly quench the fluorescence of cyanine (B1664457) dyes, a class to which this compound belongs.[9][10][11]

Experimental Protocol:

  • Reagent Preparation: Prepare a fresh stock solution of TCEP in an appropriate aqueous buffer.

  • Cell Treatment:

    • After this compound staining, wash the cells and then incubate with a solution containing TCEP. The effective concentration can range from 1 mM to 50 mM and should be optimized.

    • Incubate for 10-30 minutes at room temperature.

  • Verification:

    • Observe the quenching of the fluorescence signal using a microscope.

    • Caution: TCEP can affect disulfide bonds in proteins, so its impact on cell health and downstream applications should be carefully evaluated.

Method 4: Photobleaching

Principle: Intense and prolonged exposure to the excitation light can be used to permanently destroy the fluorophore, a process known as photobleaching. This method is useful for eliminating the signal in a specific region of interest.

Experimental Protocol:

  • Selective Exposure:

    • Using a fluorescence microscope, expose the this compound-stained cells to high-intensity excitation light (e.g., using a 540-560 nm laser line).

    • Continue exposure until the fluorescence signal is diminished to an acceptable level.

  • Verification:

    • Confirm the absence of fluorescence in the bleached area.

    • Caution: Photobleaching can generate reactive oxygen species, which may be phototoxic to the cells. This method is best suited for terminal experiments or when only a subset of cells is to be analyzed.

Quantitative Data Summary

The following table summarizes the expected outcomes and potential efficiencies of the different this compound removal methods. The actual efficiency will be cell-type and protocol dependent.

MethodPrinciple of ActionExpected OutcomePotential EfficiencyKey Considerations
Mitochondrial Depolarization Dissipation of mitochondrial membrane potential, leading to dye release.Significant reduction of intracellular fluorescence.HighPotential effects on cell health and metabolism due to mitochondrial disruption.
Enhanced Efflux Active transport of the dye out of the cell via efflux pumps like P-glycoprotein.Gradual decrease in fluorescence over time.Moderate to HighDependent on the expression and activity level of efflux pumps in the specific cell type.
Chemical Quenching (TCEP) Reversible chemical modification of the fluorophore, eliminating its fluorescence.Rapid quenching of the fluorescent signal.HighPotential for off-target effects on cellular proteins. The reversibility might not be desirable for all applications.
Photobleaching Light-induced destruction of the fluorophore.Complete and permanent elimination of fluorescence in the exposed area.Very HighCan cause phototoxicity and damage to the cells. Not suitable for entire cell populations in live-cell studies.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting the removal of this compound from cells.

LDS751_Removal_Workflow start Start: this compound Stained Cells wash Initial Wash with Fresh Media start->wash check_signal Assess Remaining Fluorescence wash->check_signal depolarize Method 1: Mitochondrial Depolarization (e.g., CCCP) check_signal->depolarize Signal High efflux Method 2: Enhanced Efflux (Extended Incubation) check_signal->efflux Signal Still High quench Method 3: Chemical Quenching (e.g., TCEP) check_signal->quench Physical Removal Not Critical photobleach Method 4: Photobleaching check_signal->photobleach Terminal Experiment / ROI end_low Proceed with Experiment check_signal->end_low Signal Low wash_depolarize Wash Thoroughly depolarize->wash_depolarize wash_depolarize->check_signal efflux->check_signal end_high Re-evaluate Strategy or Choose Alternative Dye efflux->end_high Ineffective quench->end_low photobleach->end_low

Caption: Troubleshooting workflow for removing this compound from cells.

This decision-making diagram guides the user through a series of steps to effectively reduce or eliminate this compound fluorescence, starting with the least invasive methods.

References

Validation & Comparative

A Head-to-Head Comparison of LDS-751 and DRAQ5 for Far-Red Nuclear Staining

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of cellular analysis, far-red fluorescent nuclear stains are indispensable tools for researchers in fields ranging from basic science to drug development. Their emission spectra, distinct from commonly used green and red fluorophores, enable powerful multicolor imaging and flow cytometry applications. Among the available options, LDS-751 and DRAQ5 are two frequently utilized cell-permeant dyes. This guide provides an objective comparison of their performance, supported by available data, to aid researchers in selecting the appropriate reagent for their specific experimental needs.

At a Glance: Key Differences

While both this compound and DRAQ5 are used for far-red cellular staining, their primary targets within the cell, particularly in live-cell applications, represent a critical distinction. DRAQ5 is a reliable nuclear stain in both live and fixed cells, whereas this compound, while capable of staining nucleic acids, preferentially localizes to mitochondria in viable nucleated cells.

Quantitative Data Summary

The following table summarizes the key spectral and application-specific properties of this compound and DRAQ5.

PropertyThis compoundDRAQ5
Excitation Maximum ~543 nm (bound to dsDNA)[1][2][3]~646 nm[1][4]
Emission Maximum ~712 nm[1][2][3]~681-697 nm (bound to dsDNA)[1][4]
Cell Permeability Permeant[1][2]Permeant[1][5][6]
Live Cell Staining Primarily mitochondria[7][8]Nucleus[1][5][6]
Fixed Cell Staining Nucleus[9]Nucleus[1][5][6]
Stoichiometric DNA Binding No clear evidenceYes[5]
Cell Cycle Analysis Not recommendedYes[5][10]
Cytotoxicity Information not readily availableCan interfere with DNA replication and halt the cell cycle[11]
Photostability Sensitive to light[9]Exceptionally photostable[12]

Delving Deeper: A Comparative Analysis

Mechanism and Specificity:

DRAQ5 is a synthetic anthraquinone (B42736) that intercalates into double-stranded DNA with high affinity.[12] Its binding is stoichiometric, meaning the fluorescence intensity is directly proportional to the DNA content, making it a valuable tool for cell cycle analysis by flow cytometry.[5][13]

This compound is also described as a nucleic acid stain that exhibits a significant fluorescence enhancement upon binding to dsDNA.[1][2] However, multiple studies have demonstrated that in live nucleated cells, this compound is largely excluded from the nucleus and instead accumulates in mitochondria, dependent on the mitochondrial membrane potential.[7][8] This characteristic makes it a more reliable mitochondrial stain than a nuclear stain in living cells. In fixed and permeabilized cells, this compound can be used to stain the nucleus.[9]

Applications in Microscopy:

For fluorescence microscopy of fixed cells where a far-red nuclear counterstain is required, both dyes can be suitable. However, for live-cell imaging, the choice is clear. DRAQ5 provides robust and specific nuclear staining, allowing for the tracking of nuclear morphology and dynamics over time.[1][5][6] It is also noted for its high photostability, which is a significant advantage in imaging experiments that require prolonged or repeated exposure to excitation light.[12]

This compound, due to its mitochondrial localization in live cells, should be used with caution when nuclear staining is the primary objective. Researchers should be aware that the observed signal will likely represent mitochondrial, not nuclear, structures.[7][8]

Applications in Flow Cytometry:

In flow cytometry, DRAQ5 is widely used for identifying nucleated cells and for DNA content analysis to determine cell cycle distribution.[5][10] Its far-red emission allows for easy integration into multicolor panels with common fluorophores like FITC and PE without the need for significant compensation.[5]

This compound has also been used in flow cytometry, often to discriminate nucleated cells from anucleated cells like red blood cells.[2] However, its mitochondrial staining in live cells could lead to ambiguity in certain applications, especially if mitochondrial function is altered during experimental procedures.

Experimental Protocols

Detailed methodologies for using this compound and DRAQ5 are provided below. Note that optimal concentrations and incubation times may vary depending on the cell type and experimental conditions.

This compound Staining Protocol for Fixed Cells
  • Cell Preparation: Grow cells on coverslips or in appropriate culture vessels.

  • Fixation: Fix cells with 3.7% formaldehyde (B43269) in PBS for 10 minutes at room temperature.[9]

  • Washing: Wash cells three times with PBS for 5 minutes each.[9]

  • Permeabilization: Permeabilize cells with 0.2% Triton X-100 in PBS for 5 minutes.[9]

  • Washing: Wash cells three times with PBS for 5 minutes each.[9]

  • Staining: Incubate cells with this compound working solution (e.g., 1-10 µM in PBS) for 1-5 minutes at room temperature, protected from light.[2][9]

  • Washing: Wash cells twice with PBS for 5 minutes each.[9]

  • Mounting and Imaging: Mount coverslips with an anti-fade mounting medium and image using appropriate filter sets.

DRAQ5 Staining Protocol for Live Cells
  • Cell Preparation: Grow cells in a suitable culture vessel (e.g., glass-bottom dish) to the desired confluency.

  • Staining: Add DRAQ5 directly to the culture medium to a final concentration of 1-20 µM.[5][14]

  • Incubation: Incubate cells for 5-30 minutes at 37°C. Staining is rapid at this temperature.[4][14]

  • Imaging: Image the cells directly without a wash step. For prolonged imaging, it is advisable to use a lower concentration (e.g., 1 µM) added to the imaging medium.[15]

DRAQ5 Staining Protocol for Fixed Cells
  • Cell Preparation: Grow cells on coverslips or in appropriate culture vessels.

  • Fixation: Fix cells with a suitable fixative (e.g., 4% formaldehyde in PBS) for 15-30 minutes at room temperature.[15][16]

  • Washing: Wash cells with PBS.

  • Permeabilization (if required for other antibodies): If performing immunofluorescence, permeabilize the cells as required by the antibody protocol.

  • Staining: Incubate cells with DRAQ5 at a concentration of 5 µM in PBS for 10-20 minutes at room temperature, protected from light.[15][16]

  • Imaging: The cells can be imaged directly without a wash step.[4]

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams were generated using the DOT language.

LDS751_Fixed_Cell_Staining start Start: Cells on Coverslip fix Fixation (e.g., 4% PFA) start->fix 15-20 min wash1 Wash (PBS) fix->wash1 perm Permeabilization (e.g., 0.1% Triton X-100) wash1->perm 5-10 min wash2 Wash (PBS) perm->wash2 stain This compound Staining wash2->stain 5-10 min wash3 Wash (PBS) stain->wash3 mount Mount & Image wash3->mount end End mount->end

This compound Staining Workflow for Fixed Cells

DRAQ5_Live_Cell_Staining start Start: Live Cells in Culture add_draq5 Add DRAQ5 to medium start->add_draq5 incubate Incubate (37°C) add_draq5->incubate 5-30 min image Image Directly (No Wash) incubate->image end End image->end

DRAQ5 Staining Workflow for Live Cells

Staining_Decision_Tree start Staining Application? live_cell Live Cell Imaging start->live_cell Live fixed_cell Fixed Cell Imaging start->fixed_cell Fixed nuclear_stain Nuclear Staining? live_cell->nuclear_stain either This compound or DRAQ5 (Consider spectral overlap) fixed_cell->either mito_stain Mitochondrial Staining? nuclear_stain->mito_stain No draq5 Use DRAQ5 nuclear_stain->draq5 Yes lds751_mito Use this compound mito_stain->lds751_mito

Decision Tree for Stain Selection

Conclusion and Recommendations

The choice between this compound and DRAQ5 for far-red cellular staining is highly dependent on the specific application, particularly whether the experiment involves live or fixed cells.

For reliable and specific far-red nuclear staining in both live and fixed cells, DRAQ5 is the superior choice. Its stoichiometric binding to DNA also makes it the preferred reagent for cell cycle analysis. Researchers should, however, be mindful of its potential to halt the cell cycle, which may be a concern for long-term live-cell imaging experiments where cell proliferation is being monitored.

This compound, while marketed as a nucleic acid stain, should be considered primarily a mitochondrial stain in live nucleated cells. Its use as a nuclear stain should be restricted to fixed and permeabilized cells. When using this compound, it is crucial to be aware of its potential off-target staining and to validate its localization within the specific experimental context.

References

A Head-to-Head Comparison of LDS-751 and MitoTracker Dyes for Mitochondrial Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in cellular biology, drug discovery, and related fields, accurate and reliable visualization of mitochondria is crucial for understanding cellular health, metabolism, and disease progression. Fluorescent dyes are indispensable tools for this purpose, with a variety of options available, each with its own set of characteristics. This guide provides an in-depth, objective comparison of two commonly used mitochondrial dyes: LDS-751 and the MitoTracker family of dyes. We will delve into their mechanisms of action, performance characteristics, and experimental protocols, supported by experimental data, to help you select the optimal dye for your research needs.

Mechanism of Action: How They Target Mitochondria

The specificity of mitochondrial dyes is largely determined by their chemical properties and how they interact with the unique environment of the mitochondria.

This compound: This dye is a cell-permeant nucleic acid stain that also exhibits strong mitochondrial localization in viable cells. Its accumulation in the mitochondria is dependent on the mitochondrial membrane potential.[1][2] this compound binds to the polarized membranes of the mitochondria, leading to a significant increase in fluorescence.[1][2] Depolarization of the mitochondrial membrane results in a dramatic reduction in this compound staining.[1][2] While it can stain the nucleus, in many cell types, it is largely excluded from the nucleus and shows preferential binding to mitochondria.[1][2]

MitoTracker Dyes: The MitoTracker family of dyes are also cell-permeant and accumulate in the mitochondria, driven by the mitochondrial membrane potential.[3][4][5] A key feature of many MitoTracker dyes is a mildly thiol-reactive chloromethyl moiety.[4][6] This group allows the dye to covalently bind to mitochondrial proteins, specifically the thiol groups of cysteine residues.[3][4] This covalent binding helps to retain the dye within the mitochondria even after the mitochondrial membrane potential is lost, making them suitable for fixation and permeabilization procedures.[4][6] However, it's important to note that the initial accumulation is potential-dependent.[3] Some MitoTracker variants, like MitoTracker Green FM, appear to accumulate in mitochondria largely independent of membrane potential in certain cell types.[4]

G Figure 1: Staining Mechanisms of this compound and MitoTracker Dyes cluster_LDS751 This compound cluster_MitoTracker MitoTracker Dyes LDS_cell This compound Enters Cell LDS_mito Accumulates in Mitochondria (Potential-Dependent) LDS_cell->LDS_mito ΔΨm MT_cell MitoTracker Enters Cell MT_accumulate Accumulates in Mitochondria (Potential-Dependent) MT_cell->MT_accumulate ΔΨm MT_bind Covalently Binds to Mitochondrial Proteins MT_accumulate->MT_bind

Caption: Staining Mechanisms of this compound and MitoTracker Dyes.

Quantitative Data Summary

The following table summarizes the key quantitative and qualitative characteristics of this compound and a representative MitoTracker dye, MitoTracker Deep Red, for easy comparison.

FeatureThis compoundMitoTracker Deep Red FM
Excitation (nm) ~543 (on dsDNA), can be excited by 488 nm laser~644
Emission (nm) ~712~665
Mechanism Accumulates in polarized mitochondriaAccumulates based on membrane potential, then covalently binds to mitochondrial proteins
Mitochondrial Membrane Potential Dependent YesInitial accumulation is potential-dependent
Fixable No, signal is lost upon depolarizationYes, retained after fixation
Typical Staining Concentration 1-10 µM20-200 nM
Incubation Time 15-60 minutes15-45 minutes
Photostability Data not readily available in compared sourcesGenerally good photostability
Cytotoxicity Low cytotoxicity reported at working concentrationsSome MitoTracker dyes have shown latent toxicity after prolonged incubation[7]

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are representative protocols for staining with this compound and MitoTracker Deep Red FM.

This compound Staining Protocol (Live Cells)
  • Prepare this compound Stock Solution: Prepare a 5-10 mM stock solution of this compound in DMSO. Store at -20°C, protected from light.

  • Prepare Working Solution: Dilute the stock solution in a suitable buffer or cell culture medium to a final working concentration of 1-10 µM.[8] The optimal concentration should be determined empirically for your specific cell type and experimental conditions.

  • Cell Staining:

    • For adherent cells, grow cells on coverslips or in imaging dishes. Remove the culture medium and add the this compound working solution.

    • For suspension cells, pellet the cells and resuspend them in the this compound working solution.

  • Incubation: Incubate the cells for 15-60 minutes at 37°C, protected from light.[8]

  • Imaging: The cells can be imaged directly without washing, as this compound is non-fluorescent in aqueous solution and becomes fluorescent upon binding.[4] However, washing with pre-warmed medium or PBS may reduce background fluorescence.

  • Analysis: Proceed with fluorescence microscopy or flow cytometry.

MitoTracker Deep Red FM Staining Protocol (Live and Fixed Cells)
  • Prepare MitoTracker Stock Solution: Dissolve 50 µg of MitoTracker Deep Red FM in 92 µL of high-quality, anhydrous DMSO to make a 1 mM stock solution.[9] Store at -20°C, protected from light and moisture.

  • Prepare Working Solution: Dilute the stock solution in serum-free medium or PBS to a final working concentration of 20-200 nM.[9] The optimal concentration may vary depending on the cell type.

  • Cell Staining (Live Cells):

    • For adherent cells, replace the culture medium with the pre-warmed MitoTracker working solution.

    • For suspension cells, pellet the cells and resuspend in the pre-warmed MitoTracker working solution.

  • Incubation: Incubate for 15-45 minutes at 37°C.[9]

  • Wash:

    • For adherent cells, remove the staining solution and wash twice with pre-warmed medium or PBS.

    • For suspension cells, centrifuge to pellet the cells, remove the supernatant, and wash twice by resuspending in pre-warmed medium or PBS.

  • Fixation (Optional): After staining, cells can be fixed with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature. Wash the cells with PBS after fixation.

  • Imaging and Analysis: Proceed with fluorescence microscopy or flow cytometry.

Experimental Workflow

The following diagram illustrates a general workflow for a mitochondrial imaging experiment using fluorescent dyes.

G Figure 2: General Experimental Workflow for Mitochondrial Imaging start Start cell_prep Cell Preparation (Seeding/Harvesting) start->cell_prep staining Staining with Dye (this compound or MitoTracker) cell_prep->staining incubation Incubation (37°C, protected from light) staining->incubation wash Wash (Optional for this compound, Recommended for MitoTracker) incubation->wash fixation Fixation (Optional for MitoTracker) wash->fixation imaging Image Acquisition (Microscopy/Flow Cytometry) wash->imaging fixation->imaging analysis Data Analysis imaging->analysis end End analysis->end

Caption: General Experimental Workflow for Mitochondrial Imaging.

Performance Comparison

Fixation: The most significant difference between this compound and many MitoTracker dyes is their compatibility with fixation.[4] MitoTracker dyes with a chloromethyl group are retained after fixation, allowing for multiplexing with immunocytochemistry or other downstream applications that require cell permeabilization.[4] In contrast, the this compound signal is dependent on the mitochondrial membrane potential and will be lost upon fixation.[1][2]

Live-Cell Imaging: Both dyes are suitable for live-cell imaging. However, the covalent binding of MitoTracker dyes may potentially alter mitochondrial function, especially during long-term imaging experiments.[3] this compound, which does not covalently bind, may be a better choice for studies where minimizing perturbation of mitochondrial proteins is critical.

Spectral Properties: MitoTracker dyes are available in a wide range of excitation and emission spectra, including green, orange, red, and deep red, providing flexibility for multicolor imaging experiments.[5] this compound has a far-red emission, which can be advantageous for reducing autofluorescence from cells and tissues.[8]

Cytotoxicity: While generally used at concentrations with minimal short-term toxicity, some studies have reported latent cytotoxicity with MitoTracker dyes after prolonged exposure.[7] It is always advisable to perform cytotoxicity assays to determine the optimal, non-toxic concentration for your specific experimental setup and duration.

Conclusion

The choice between this compound and MitoTracker dyes depends heavily on the specific requirements of your experiment.

  • Choose MitoTracker dyes when you need to fix and permeabilize your cells for subsequent analysis, such as immunofluorescence, or when you require a broader range of spectral options for multicolor imaging.

  • Choose this compound for live-cell imaging experiments where you want to ensure the signal is directly reporting on the mitochondrial membrane potential and want to avoid potential artifacts from covalent modification of mitochondrial proteins. Its far-red emission is also a benefit for minimizing autofluorescence.

By understanding the fundamental differences in their mechanism, performance, and protocols, researchers can make an informed decision to select the most appropriate tool for their mitochondrial imaging studies, leading to more accurate and reliable data.

References

LDS-751 vs. 7-AAD: A Comparative Guide for Cell Viability Assessment

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of cellular analysis, distinguishing viable from non-viable cells is a critical step for ensuring data accuracy, particularly in flow cytometry. Dead cells can introduce artifacts through non-specific antibody binding and increased autofluorescence.[1] 7-Aminoactinomycin D (7-AAD) has long been a staple for this purpose. However, with the increasing complexity of multicolor flow cytometry panels, alternative dyes like LDS-751 are being considered. This guide provides an objective comparison of this compound and 7-AAD, supported by their mechanisms, spectral properties, and experimental protocols to aid researchers in selecting the appropriate viability dye for their needs.

Mechanism of Action

The fundamental principle of most viability dyes is their ability to selectively enter cells with compromised plasma membranes.

7-AAD: This is a fluorescent intercalating agent that is impermeant to the intact membranes of live cells.[2] In cells that are dead or in the late stages of apoptosis, the membrane integrity is lost, allowing 7-AAD to enter and bind to double-stranded DNA by intercalating in GC-rich regions.[2][3] This binding results in a significant increase in its fluorescence, allowing for the identification of non-viable cells.

This compound: This is a cell-permeant fluorescent dye that stains nucleic acids.[4][5] Upon binding to dsDNA, its fluorescence is enhanced approximately 20-fold.[4][6] Unlike 7-AAD, this compound can enter live cells. However, reports suggest that in live, nucleated cells, it primarily binds to the polarized membranes of mitochondria.[4][7] Its utility in viability assessment often relies on differential fluorescence intensity between live and dead cells or its use in specific applications like separating nucleated cells from enucleated red blood cells.[6] Some studies caution that it may stain dead cells and other blood cells indiscriminately, suggesting it may not be a suitable reagent for all leukocyte identification in whole blood.[8][9]

G Viability Dye Staining Mechanisms cluster_0 7-AAD (Membrane Impermeant) cluster_1 This compound (Cell Permeant) live_cell_7aad Live Cell (Intact Membrane) dead_cell_7aad Dead Cell (Compromised Membrane) nucleus_dead_7aad Nucleus (DNA) dye_7aad 7-AAD dye_7aad->live_cell_7aad Excluded dye_7aad->dead_cell_7aad Enters Cell dye_7aad->nucleus_dead_7aad Intercalates DNA live_cell_lds Live Cell (Intact Membrane) mitochondria_lds Mitochondria dead_cell_lds Dead Cell (Compromised Membrane) nucleus_dead_lds Nucleus (DNA) dye_lds This compound dye_lds->live_cell_lds Enters Cell dye_lds->dead_cell_lds Enters Cell dye_lds->mitochondria_lds Binds Mitochondria dye_lds->nucleus_dead_lds Binds Nucleic Acids

Caption: Mechanisms of 7-AAD and this compound staining.

Performance and Spectral Properties Comparison

The choice between this compound and 7-AAD is often dictated by the specific requirements of the experiment, especially the instrument's laser and filter configuration and the other fluorochromes in the panel.

Feature7-AADThis compound
Mechanism Excluded by live cells; intercalates into dsDNA of dead cells.[2][3]Cell-permeant; binds nucleic acids and mitochondria.[4][7]
Primary Target Double-stranded DNA (G-C rich regions).[2]Nucleic Acids, Mitochondrial Membranes.[4][7]
Excitation Max ~546 nm.[10][11]~540-543 nm (on dsDNA).[4][5]
Emission Max ~647 nm.[2][10]~710-712 nm.[4][5]
Common Lasers 488 nm, 532 nm, 561 nm.[3][11]488 nm, 532 nm.[4][5]
Cell Permeability Impermeant to live cells.[2]Permeant to live cells.[4]
Use with Fixed Cells No, not compatible with fixation.[1][12][13]Not recommended, as fixation alters membrane permeability.[8]
Wash Step Required No.[2]No.
Compensation Minimal spectral overlap with FITC and PE.[3]Far-red emission minimizes overlap with many common fluorochromes.[4]

Experimental Protocols

Below are generalized protocols for using 7-AAD and this compound for viability staining in flow cytometry. Note that optimal concentrations and incubation times may vary depending on the cell type and experimental conditions and should be determined empirically.

Protocol 1: Viability Staining with 7-AAD
  • Cell Preparation: Prepare a single-cell suspension at a concentration of 1 x 10⁶ cells/mL in a suitable buffer (e.g., PBS or Flow Cytometry Staining Buffer).[2]

  • Surface Staining (Optional): If performing immunophenotyping, stain cell surface antigens with fluorescently conjugated antibodies according to the manufacturer's protocol.

  • 7-AAD Staining: Add 5 µL of 7-AAD staining solution per 1 x 10⁶ cells.[3]

  • Incubation: Incubate for 5-15 minutes at room temperature or 4°C, protected from light.[3]

  • Analysis: Analyze the cells by flow cytometry immediately. Do not wash the cells after adding 7-AAD.[2] Excite at 488 nm or 561 nm and collect emission using a filter appropriate for ~650 nm (e.g., 650 long-pass or 670/30 band-pass).[11]

Protocol 2: Staining with this compound
  • Cell Preparation: Prepare a single-cell suspension at a concentration of 1 x 10⁶ cells/mL in your desired buffer.

  • This compound Staining: Add this compound to the cell suspension. A final concentration of 1 to 10 µM is a common starting point.[4]

  • Incubation: Incubate for 15 to 60 minutes at the desired temperature, protected from light.[4]

  • Surface Staining (Optional): Antibody staining can be performed concurrently with this compound incubation.

  • Analysis: Analyze by flow cytometry. Excite at 488 nm or 561 nm and collect emission using a filter appropriate for ~710 nm (e.g., 695/40 or 710/50 band-pass).[5]

G General Flow Cytometry Viability Staining Workflow start Start: Single-Cell Suspension surface_stain Optional: Surface Antibody Staining start->surface_stain viability_stain Add Viability Dye (7-AAD or this compound) start->viability_stain If no surface staining surface_stain->viability_stain incubation Incubate (Protect from Light) viability_stain->incubation acquire Acquire on Flow Cytometer incubation->acquire gate Gate on Live vs. Dead Population acquire->gate analyze Analyze Data of Interest (Live Gate) gate->analyze

Caption: Generalized workflow for viability staining.

Summary and Recommendations

Choosing between this compound and 7-AAD depends heavily on the experimental context.

AspectThis compound7-AAD
Advantages - Far-red emission is ideal for multicolor panels, minimizing spectral overlap.[4] - Can be excited by the common 488 nm laser.[6]- Well-established and widely used. - Straightforward mechanism: excluded from live cells.[2] - Minimal spillover into FITC and PE channels.[3]
Disadvantages - Cell-permeant nature can complicate interpretation of "viability".[4] - May bind to mitochondria in live cells.[7] - Potential for indiscriminate staining of various blood cells.[8]- Broader emission spectrum can cause compensation issues in complex multicolor panels. - Not compatible with fixation or intracellular staining protocols.[12][13]
Best For Complex multicolor flow cytometry panels where emission in the PE-Cy5/PerCP range is occupied. Experiments focused on separating nucleated from enucleated cells.Routine viability assessment in panels with fewer colors, especially those using FITC and PE. Assays where a clear distinction between membrane-intact and membrane-compromised cells is essential.

References

Comparative Guide to the Validation of LDS-751 for Mitochondrial Membrane Potential Measurement

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of LDS-751 with other common fluorescent dyes for the measurement of mitochondrial membrane potential (ΔΨm). The content is intended for researchers, scientists, and drug development professionals, offering objective comparisons and supporting experimental data to aid in the selection of the most appropriate tool for their research needs.

The mitochondrial membrane potential is a critical indicator of mitochondrial health and function, playing a central role in ATP synthesis, calcium homeostasis, and the selective elimination of dysfunctional mitochondria.[1] Fluorescent probes are widely used to assess ΔΨm in living cells.[2] While traditionally used as a nuclear stain, this compound has been shown to accumulate in mitochondria in a membrane potential-dependent manner, presenting a potential alternative to more established dyes.[3][4]

This compound for Mitochondrial Membrane Potential Measurement

This compound is a cell-permeant fluorescent dye that has been observed to bind almost exclusively to mitochondria in viable cells.[3] Its accumulation within the mitochondria is dependent on the organelle's membrane potential.[4][5] Depolarization of the mitochondrial membrane with agents like carbonyl cyanide m-chlorophenylhydrazone (CCCP) or valinomycin (B1682140) leads to a significant reduction in this compound fluorescence within the mitochondria.[3][5][6] This suggests that this compound can be used as a qualitative and potentially semi-quantitative indicator of mitochondrial membrane potential.

However, it is important to note that this compound is also a nucleic acid stain, with its fluorescence increasing approximately 20-fold upon binding to dsDNA.[7][8] This dual functionality requires careful interpretation of results, as changes in nuclear fluorescence could be misconstrued if not properly controlled for.

Comparison of Mitochondrial Membrane Potential Dyes

The following table summarizes the key characteristics of this compound in comparison to the most commonly used mitochondrial membrane potential dyes: JC-1, Tetramethylrhodamine, Methyl Ester (TMRM), and Tetramethylrhodamine, Ethyl Ester (TMRE).

FeatureThis compoundJC-1TMRM / TMRE
Mechanism of Action Cationic dye that accumulates in mitochondria based on negative membrane potential.[3][4]Cationic dye that forms J-aggregates in healthy mitochondria with high ΔΨm, shifting its fluorescence emission from green to red.[9][10]Cationic dyes that accumulate in mitochondria in a potential-dependent manner.[1][11]
Measurement Type Potentiometric (Intensity-based)Ratiometric (Ratio of red to green fluorescence)Potentiometric (Intensity-based)
Excitation/Emission (nm) ~543 / ~712 (DNA bound)[7]Monomer: ~510 / ~527[11] J-aggregate: ~585 / ~590[11]TMRM: ~548 / ~573 TMRE: ~549 / ~574
Advantages - Far-red emission minimizes spectral overlap with other fluorophores. - Can be excited by a 488 nm laser line.[7]- Ratiometric measurement is less sensitive to dye concentration and cell number variations.[12] - Provides a clear distinction between healthy and apoptotic cells.[9]- Preferred for quantitative measurements of ΔΨm.[11] - Low cytotoxicity and good photostability.[1]
Disadvantages - Also stains the nucleus, which can interfere with interpretation.[7][8] - Not as widely validated for ΔΨm as other dyes.- Can be less accurate for time-dependent measurements due to different equilibration times for monomer and aggregate forms.[12] - May be more of a qualitative indicator of apoptosis than a precise measure of ΔΨm.[13]- Intensity-based measurements can be affected by dye concentration, cell number, and mitochondrial mass. - TMRE is slightly more hydrophobic than TMRM.[1]

Experimental Protocols

The following are generalized protocols for measuring mitochondrial membrane potential using fluorescent dyes. Specific concentrations and incubation times may need to be optimized for different cell types and experimental conditions.

Protocol 1: Staining with this compound
  • Cell Preparation: Culture cells to the desired confluency on a suitable imaging plate or dish.

  • Dye Preparation: Prepare a stock solution of this compound in DMSO. On the day of the experiment, dilute the stock solution in a complete cell culture medium to a final working concentration (a range of 0.02-20 µg/ml has been reported to be effective).[3][4]

  • Staining: Remove the culture medium from the cells and add the this compound staining solution.

  • Incubation: Incubate the cells for 15-30 minutes at 37°C, protected from light.

  • Washing: Gently wash the cells three times with a warm phosphate-buffered saline (PBS) or other suitable buffer.

  • Imaging: Image the cells using a fluorescence microscope or flow cytometer with appropriate filter sets for far-red fluorescence.

Protocol 2: Staining with TMRM/TMRE
  • Cell Preparation: Culture cells to the desired confluency.

  • Dye Preparation: Prepare a stock solution of TMRM or TMRE in DMSO (e.g., 10 mM).[14] Create an intermediate dilution (e.g., 50 µM) and then a final working concentration (e.g., 250 nM) in a complete medium.[14]

  • Staining: Replace the cell medium with the TMRM/TMRE staining solution.

  • Incubation: Incubate for 30 minutes at 37°C.[14]

  • Washing: Wash the cells three times with PBS.[14]

  • Imaging: Image using a TRITC filter set.[14] For time-lapse experiments, imaging can be performed in the presence of the dye.

Protocol 3: Staining with JC-1
  • Cell Preparation: Culture cells to a density of approximately 1 x 10^6 cells/cm².[9]

  • Dye Preparation: Prepare a stock solution of JC-1 in DMSO. Dilute to a final working concentration of 2 µM in a complete medium.[9]

  • Staining: Add the JC-1 staining solution to the cells.

  • Incubation: Incubate for 15-30 minutes at 37°C and 5% CO2.[9]

  • Positive Control (Optional): To induce mitochondrial depolarization, treat a sample of cells with 50 µM CCCP for 5 minutes.[9]

  • Imaging/Analysis:

    • Microscopy: Use a dual-bandpass filter to visualize both green (monomers) and red (J-aggregates) fluorescence.

    • Plate Reader: Measure red fluorescence (Ex/Em: 550/600 nm) and green fluorescence (Ex/Em: 485/535 nm). The ratio of red to green fluorescence is indicative of the mitochondrial membrane potential.[9]

Visualizations

Experimental Workflow for Mitochondrial Membrane Potential Measurement

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_culture Cell Culture staining Stain Cells with Fluorescent Dye cell_culture->staining dye_prep Prepare Dye Solution dye_prep->staining incubation Incubate (15-30 min, 37°C) staining->incubation washing Wash Cells incubation->washing imaging Image Acquisition (Microscopy/Flow Cytometry) washing->imaging data_analysis Data Analysis imaging->data_analysis

Caption: General workflow for measuring mitochondrial membrane potential using fluorescent dyes.

Principle of Action for Different Mitochondrial Dyes

G cluster_potentiometric Potentiometric Dyes (this compound, TMRM, TMRE) cluster_ratiometric Ratiometric Dye (JC-1) healthy_p Healthy Mitochondrion (High ΔΨm) High Fluorescence depolarized_p Depolarized Mitochondrion (Low ΔΨm) Low Fluorescence healthy_p->depolarized_p Depolarization healthy_r Healthy Mitochondrion (High ΔΨm) Red Fluorescence (J-aggregates) depolarized_r Depolarized Mitochondrion (Low ΔΨm) Green Fluorescence (Monomers) healthy_r->depolarized_r Depolarization

Caption: Mechanism of action for potentiometric and ratiometric mitochondrial membrane potential dyes.

References

A Comparative Guide to Live-Cell Nuclear Staining: LDS-751 vs. Hoechst 33342

Author: BenchChem Technical Support Team. Date: December 2025

In the dynamic field of live-cell imaging, the selection of appropriate fluorescent probes is paramount for accurate and meaningful experimental outcomes. This guide provides a comprehensive comparison of two commonly used DNA stains, LDS-751 and Hoechst 33342, with a focus on their application in live-cell nuclear staining for researchers, scientists, and drug development professionals.

At a Glance: Key Differences

While both this compound and Hoechst 33342 are cell-permeant nucleic acid stains, their utility for live-cell nuclear staining differs significantly. The primary distinction lies in their subcellular localization in viable cells. Hoechst 33342 reliably stains the nucleus, whereas this compound, despite being a nucleic acid stain, predominantly localizes to the mitochondria in living cells. This fundamental difference is a critical consideration when selecting a dye for nuclear visualization.

Quantitative Data Summary

The following table summarizes the key quantitative parameters of this compound and Hoechst 33342.

PropertyThis compoundHoechst 33342
Primary Target in Live Cells Mitochondria[1]Nucleus (AT-rich regions of DNA)[2]
Excitation Maximum (Bound) ~543 nm (with dsDNA)[1]~350 nm (with dsDNA)[2]
Emission Maximum (Bound) ~712 nm (with dsDNA)[1][3]~461 nm (with dsDNA)[2]
Fluorescence Enhancement ~20-fold upon binding to dsDNA[1][3][4]Up to 20-30 fold upon binding to DNA[5]
Quantum Yield (Bound to DNA) Not specifiedRelatively low in aqueous solution, significantly increases upon binding to DNA[6]
Cell Permeability Cell-permeant[1][3]Cell-permeant[7]
Reported Cytotoxicity Low toxicity reported for mitochondrial staining[8]Low cytotoxicity at nanomolar concentrations suitable for long-term imaging; can inhibit DNA synthesis and induce apoptosis at higher concentrations.[9][10]
Photostability Information not readily availableCan be phototoxic, especially at high concentrations and with prolonged UV exposure.[5][11]

Experimental Performance and Considerations

This compound: A Mitochondrial Stain in Live Cells

Contrary to its classification as a nucleic acid stain, studies have demonstrated that in viable, nucleated cells, this compound is excluded from the nucleus and instead accumulates in the mitochondria.[1] This localization is dependent on the mitochondrial membrane potential. Depolarization of the mitochondria leads to a significant reduction in this compound staining.[1] Therefore, for researchers specifically aiming to visualize the nucleus in living cells, this compound is not a suitable choice. However, its far-red emission and ability to stain mitochondria make it a valuable tool for multicolor imaging experiments where mitochondrial localization is of interest.

Hoechst 33342: The Go-To for Live-Cell Nuclear Staining

Hoechst 33342 is a well-established and widely used fluorescent stain for the visualization of nuclei in both live and fixed cells. Its ability to bind to the minor groove of DNA, with a preference for AT-rich regions, results in a strong and specific nuclear signal.[2]

Recent studies have challenged the long-held belief that Hoechst 33342 is too toxic for long-term live-cell imaging. With the advent of more sensitive microscopy cameras, it is now possible to use very low concentrations (in the nanomolar range) of Hoechst 33342 for extended periods (up to 5 days) without significant effects on cell viability, proliferation, or signaling pathways.[6][10] However, it is crucial to optimize the concentration and imaging parameters to minimize phototoxicity, as prolonged exposure to UV light, especially at higher concentrations, can induce apoptosis.[5][11]

Experimental Protocols

Staining Live Cells with this compound for Mitochondrial Visualization

This protocol is adapted for staining mitochondria in live cells, as nuclear staining with this compound in viable cells is not reliable.

Materials:

  • This compound stock solution (e.g., 1-10 mM in DMSO)

  • Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM)

  • Adherent or suspension cells

  • Fluorescence microscope with appropriate filter sets (e.g., for Cy5)

Procedure:

  • Cell Preparation: Culture cells to the desired confluency on a suitable imaging vessel (e.g., glass-bottom dish).

  • Staining Solution Preparation: Dilute the this compound stock solution in pre-warmed live-cell imaging medium to a final working concentration of 0.02-20 µg/mL. The optimal concentration should be determined empirically for each cell type.[1]

  • Staining: Remove the existing culture medium and add the this compound staining solution to the cells.

  • Incubation: Incubate the cells for 15-60 minutes at 37°C, protected from light.[1]

  • Imaging: The cells can be imaged directly in the staining solution or after washing with fresh, pre-warmed imaging medium. Washing may help to reduce background fluorescence.

  • Microscopy: Visualize the stained mitochondria using a fluorescence microscope with appropriate excitation and emission filters.

Staining Live Cells with Hoechst 33342 for Nuclear Visualization

This protocol is for staining the nuclei of live cells. For long-term imaging, it is critical to use the lowest possible concentration of the dye and minimal light exposure.

Materials:

  • Hoechst 33342 stock solution (e.g., 1 mg/mL in deionized water)

  • Live-cell imaging medium (e.g., phenol red-free DMEM)

  • Adherent or suspension cells

  • Fluorescence microscope with a DAPI filter set

Procedure:

  • Cell Preparation: Culture cells to the desired confluency on a suitable imaging vessel.

  • Staining Solution Preparation:

    • For short-term imaging: Dilute the Hoechst 33342 stock solution in pre-warmed live-cell imaging medium to a final working concentration of 0.1-10 µg/mL.[12]

    • For long-term imaging: Use a much lower concentration, in the range of 7 nM to 28 nM, to minimize cytotoxicity.[10] The optimal concentration should be determined empirically.

  • Staining: Add the Hoechst 33342 staining solution directly to the culture medium containing the cells.

  • Incubation: Incubate for 10-30 minutes at 37°C, protected from light.[12]

  • Washing (Optional): For short-term imaging, washing the cells with fresh, pre-warmed imaging medium can reduce background fluorescence. For long-term imaging at very low concentrations, a wash step may not be necessary.

  • Imaging: Image the cells using a fluorescence microscope equipped with a DAPI filter set. For long-term imaging, use the lowest possible light intensity and exposure time to minimize phototoxicity.

Visualizing the Process and Comparison

To further illustrate the experimental workflow and the key distinctions between this compound and Hoechst 33342, the following diagrams are provided.

G This compound vs. Hoechst 33342: A Comparative Overview cluster_LDS751 This compound Characteristics cluster_Hoechst Hoechst 33342 Characteristics LDS751 This compound LDS_target Primary Target: Mitochondria LDS751->LDS_target LDS_emission Emission: Far-Red (~712 nm) LDS751->LDS_emission LDS_application Best Application: Mitochondrial dynamics in multicolor experiments LDS751->LDS_application Hoechst Hoechst 33342 Hoechst_target Primary Target: Nucleus (DNA) Hoechst->Hoechst_target Hoechst_emission Emission: Blue (~461 nm) Hoechst->Hoechst_emission Hoechst_application Best Application: Live-cell nuclear staining, long-term imaging at low conc. Hoechst->Hoechst_application

References

A Comparative Guide to LDS-751 and Alternative Far-Red Nuclear Stains for Fixed and Permeabilized Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the fluorescent dye LDS-751 with common alternatives—DRAQ5™, TO-PRO™-3, and 7-AAD—for the staining of nuclei in fixed and permeabilized cells. The information presented herein is intended to assist researchers in selecting the optimal dye for their specific experimental needs in applications such as immunofluorescence, flow cytometry, and high-content screening.

Performance Comparison of Nuclear Stains

The selection of a nuclear stain for fixed-cell imaging is critical for accurate cellular localization and analysis. The ideal dye should offer bright and specific nuclear staining with high photostability while being compatible with standard fixation and permeabilization protocols. Below is a summary of the key characteristics of this compound and its alternatives.

PropertyThis compoundDRAQ5™TO-PRO™-37-AAD
Excitation (nm) ~543 (on dsDNA)647642546
Emission (nm) ~712681661647
Cell Permeability Permeant in live cellsPermeant in live and fixed cellsImpermeant to live cellsImpermeant to live cells
Primary Staining Target in Live Cells MitochondriaNucleusN/A (impermeant)N/A (impermeant)
Staining in Fixed/Permeabilized Cells Can stain nuclei, but may also show cytoplasmic signal. It can be used to discriminate between intact and damaged cells.[1]Strong and specific nuclear staining.Strong and specific nuclear staining.Stains the nucleus of cells with compromised membranes.
Reported Photostability Information not widely available. Some studies suggest it may decrease the fluorescence of other dyes.[2][3]Reported to have low photobleaching.High stability of fluorescence intensity has been noted.Susceptible to photobleaching.
Compatibility with Fixation Compatible with paraformaldehyde fixation. However, fixation can decrease the mean fluorescence intensity.[2][3]Compatible with a wide range of fixatives, including formaldehyde (B43269) and methanol.Compatible with standard fixation and permeabilization protocols.Compatible with formaldehyde fixation.
Notes In live cells, staining is predominantly mitochondrial. Caution is advised when interpreting as a nuclear stain in live cells.Can be used for both live and fixed cell imaging, eliminating the need for a separate dye for each condition.A sensitive probe for nucleic acid detection.Often used as a viability dye in flow cytometry for unfixed cells, but can be used in fixed cells for DNA content analysis.

Experimental Workflows and Logical Relationships

The following diagram illustrates a typical experimental workflow for staining fixed and permeabilized cells with a fluorescent nuclear dye. This process is generally applicable to this compound and the compared alternatives, with minor variations in incubation times and concentrations as detailed in the protocols below.

G cluster_0 Cell Preparation cluster_1 Staining cluster_2 Imaging and Analysis cell_culture 1. Cell Culture fixation 2. Fixation (e.g., 4% Paraformaldehyde) cell_culture->fixation permeabilization 3. Permeabilization (e.g., 0.1% Triton X-100) fixation->permeabilization blocking 4. Blocking (Optional, for Immunofluorescence) permeabilization->blocking primary_ab 5. Primary Antibody Incubation blocking->primary_ab secondary_ab 6. Secondary Antibody Incubation primary_ab->secondary_ab nuclear_stain 7. Nuclear Staining (this compound or Alternative) secondary_ab->nuclear_stain mounting 8. Mounting nuclear_stain->mounting imaging 9. Fluorescence Microscopy or Flow Cytometry mounting->imaging analysis 10. Image/Data Analysis imaging->analysis

Caption: A generalized workflow for fluorescent nuclear staining of fixed and permeabilized cells.

Experimental Protocols

Detailed methodologies for the use of this compound and its alternatives in fixed and permeabilized cells are provided below. It is recommended to optimize concentrations and incubation times for specific cell types and experimental conditions.

Protocol 1: Staining with this compound

This protocol is adapted for staining the nuclei of fixed and permeabilized cells for fluorescence microscopy.

Materials:

  • Cells cultured on coverslips or imaging plates

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton™ X-100 in PBS

  • This compound stock solution (e.g., 1 mM in DMSO)

  • Mounting medium

Procedure:

  • Fixation:

    • Wash cells once with PBS.

    • Fix with 4% PFA for 15 minutes at room temperature.

    • Wash three times with PBS.

  • Permeabilization:

    • Permeabilize cells with 0.1% Triton™ X-100 in PBS for 10 minutes at room temperature.

    • Wash three times with PBS.

  • Staining:

    • Prepare a working solution of this compound in PBS (e.g., 1-10 µM).

    • Incubate cells with the this compound working solution for 15-30 minutes at room temperature, protected from light.

    • Wash three times with PBS.

  • Mounting and Imaging:

    • Mount the coverslips with an appropriate mounting medium.

    • Image using a fluorescence microscope with appropriate filter sets for far-red fluorescence.

Protocol 2: Staining with DRAQ5™

This protocol is suitable for nuclear counterstaining in immunofluorescence applications.

Materials:

  • Fixed and permeabilized cells (as per Protocol 1, steps 1 and 2)

  • DRAQ5™ stock solution (e.g., 5 mM)

  • PBS

  • Mounting medium

Procedure:

  • Staining:

    • Following immunofluorescence staining (if applicable), wash the cells with PBS.

    • Prepare a working solution of DRAQ5™ in PBS (typically 5-10 µM).

    • Incubate cells with the DRAQ5™ working solution for 5-15 minutes at room temperature, protected from light. No wash step is required after DRAQ5™ staining.

  • Mounting and Imaging:

    • Directly mount the coverslips with mounting medium.

    • Image using a fluorescence microscope with excitation and emission filters appropriate for far-red fluorescence.

Protocol 3: Staining with TO-PRO™-3

This protocol is for nuclear staining in fixed and permeabilized cells for fluorescence microscopy.

Materials:

  • Fixed and permeabilized cells (as per Protocol 1, steps 1 and 2)

  • TO-PRO™-3 Iodide stock solution (e.g., 1 mM in DMSO)

  • PBS

  • Mounting medium

Procedure:

  • Staining:

    • Prepare a working solution of TO-PRO™-3 in PBS (e.g., 1 µM).

    • Incubate cells with the TO-PRO™-3 working solution for 15-30 minutes at room temperature, protected from light.

    • Wash three times with PBS.

  • Mounting and Imaging:

    • Mount the coverslips with mounting medium.

    • Image using a fluorescence microscope with a far-red filter set.

Protocol 4: Staining with 7-AAD

7-AAD is commonly used for viability testing in live cells but can also be used to stain the nuclei of fixed cells, particularly for DNA content analysis in flow cytometry.

Materials:

  • Fixed and permeabilized cell suspension

  • 7-AAD staining solution (e.g., 20 µg/mL in PBS)

  • PBS

Procedure for Flow Cytometry:

  • Staining:

    • Resuspend the fixed and permeabilized cell pellet in the 7-AAD staining solution.

    • Incubate for 30 minutes at 4°C, protected from light.

  • Analysis:

    • Analyze the cells directly by flow cytometry without a final wash step. Use appropriate laser lines and emission filters for far-red fluorescence detection.

Note: For microscopy, a similar staining procedure can be followed with a final wash step before mounting.

Conclusion

The choice of a far-red nuclear stain for fixed and permeabilized cells depends on the specific requirements of the experiment. While this compound can be used, its primary affinity for mitochondria in live cells warrants careful consideration of its localization in fixed preparations. DRAQ5™ offers the flexibility of use in both live and fixed cells with good photostability. TO-PRO™-3 is a sensitive nuclear stain for fixed cells, and 7-AAD, while often used for viability, is also a viable option for DNA staining in fixed cells, especially for flow cytometry. Researchers are encouraged to empirically test these dyes in their specific experimental systems to determine the most suitable option.

References

Cross-Validation of LDS-751 Staining with Immunofluorescence: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate identification and characterization of cells are paramount. This guide provides a comprehensive comparison of LDS-751, a fluorescent nucleic acid stain, and immunofluorescence (IF), a highly specific antibody-based detection method. We will delve into their respective performances, provide supporting experimental data, and offer detailed protocols to aid in the selection of the most appropriate technique for your research needs.

Performance Comparison: this compound vs. Immunofluorescence

This compound is a cell-permeant dye that exhibits fluorescence enhancement upon binding to nucleic acids. It is often used to identify nucleated cells in mixed populations. Immunofluorescence, on the other hand, utilizes antibodies to target specific proteins, offering high specificity in identifying cellular markers. A direct comparison in flow cytometry has shown that while both methods can identify leukocyte populations, the use of a specific antibody against the leukocyte common antigen (CD45) provides a more robust and reliable measurement of leukocyte indices compared to this compound.[1]

In the context of immunofluorescence, where specific and reliable nuclear counterstaining is often essential for localizing proteins of interest, the mitochondrial staining of this compound in live cells presents a significant challenge. For fixed cells, while this compound can stain the nucleus, its performance and specificity compared to well-established nuclear stains like DAPI require careful consideration.

Key Considerations:

  • Specificity: Immunofluorescence offers superior specificity by targeting unique cellular antigens. This compound, as a nucleic acid stain, is less specific and has been reported to stain dead cells indiscriminately.[1]

  • Subcellular Localization: In live cells, this compound preferentially stains mitochondria, not the nucleus. This is a crucial distinction from traditional nuclear counterstains used in immunofluorescence.[2]

  • Signal Intensity: Studies have shown that samples labeled with this compound may exhibit decreased mean fluorescence intensity for other markers compared to samples labeled with antibodies.[1]

Quantitative Data Summary

The following table summarizes the key performance differences observed in a comparative study using flow cytometry to identify leukocytes.

ParameterThis compound StainingAnti-CD45 ImmunofluorescenceReference
Method Nucleic Acid StainingAntibody-based Protein DetectionN/A
Specificity for Leukocytes LowerHigher[1]
Mean Fluorescence Intensity of Co-stained Markers (e.g., CD11b) DecreasedHigher[1]
Primary Staining Location (Live Cells) MitochondriaCell Surface (for CD45)[2]

Experimental Protocols

Detailed methodologies for this compound staining and a standard indirect immunofluorescence protocol are provided below. A combined protocol for co-staining is also proposed, with the caveat that optimization is crucial due to the potential for interference and the specific staining characteristics of this compound.

This compound Staining Protocol (for Fixed Cells)
  • Cell Preparation: Grow cells on coverslips or chamber slides to the desired confluency.

  • Fixation: Fix cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization: If required for intracellular targets in a co-staining experiment, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • This compound Staining: Prepare a working solution of this compound at a concentration of 1-10 µg/mL in PBS. Incubate the cells with the this compound solution for 15-30 minutes at room temperature, protected from light.

  • Washing: Wash the cells twice with PBS for 5 minutes each.

  • Mounting: Mount the coverslips with an appropriate mounting medium.

  • Imaging: Visualize the staining using a fluorescence microscope with excitation around 543 nm and emission detection around 712 nm.[2]

Indirect Immunofluorescence Protocol
  • Cell Preparation, Fixation, and Permeabilization: Follow steps 1-5 from the this compound protocol.

  • Blocking: Incubate the cells with a blocking buffer (e.g., 1% BSA in PBST) for 30-60 minutes at room temperature to prevent non-specific antibody binding.[3]

  • Primary Antibody Incubation: Dilute the primary antibody to its optimal concentration in the blocking buffer and incubate with the cells for 1-2 hours at room temperature or overnight at 4°C.[3]

  • Washing: Wash the cells three times with PBST for 5 minutes each.

  • Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in the blocking buffer and incubate with the cells for 1 hour at room temperature, protected from light.[3]

  • Washing: Wash the cells three times with PBST for 5 minutes each.

  • Nuclear Counterstaining (Optional, with DAPI): Incubate cells with a DAPI solution (e.g., 300 nM in PBS) for 5 minutes. Wash once with PBS.

  • Mounting and Imaging: Follow steps 8 and 9 from the this compound protocol, using appropriate filter sets for the chosen fluorophores.

Proposed Co-staining Protocol: Immunofluorescence and this compound

For simultaneous detection of a protein of interest and nuclear staining with this compound in fixed cells, the following integrated protocol can be adapted. Note: This protocol requires careful optimization for your specific antibodies and cell type.

  • Immunofluorescence Staining: Complete the full indirect immunofluorescence protocol (steps 1-6).

  • This compound Counterstaining: After the final washes of the secondary antibody step, incubate the cells with the this compound working solution (1-10 µg/mL in PBS) for 15-30 minutes at room temperature, protected from light.

  • Final Washes: Wash the cells twice with PBS for 5 minutes each.

  • Mounting and Imaging: Mount and visualize as previously described, ensuring no spectral overlap between the secondary antibody fluorophore and this compound.

Visualizing Experimental Workflows and Pathways

To better illustrate the processes and concepts discussed, the following diagrams have been generated.

CrossValidationWorkflow cluster_IF Immunofluorescence Arm cluster_LDS This compound Staining Arm cluster_Comparison Comparative Analysis IF_CellPrep Cell Preparation (Fixation & Permeabilization) IF_Blocking Blocking IF_CellPrep->IF_Blocking IF_PrimaryAb Primary Antibody Incubation IF_Blocking->IF_PrimaryAb IF_SecondaryAb Secondary Antibody Incubation IF_PrimaryAb->IF_SecondaryAb IF_Wash Washing IF_SecondaryAb->IF_Wash IF_Analysis Fluorescence Analysis IF_Wash->IF_Analysis Compare_Specificity Specificity IF_Analysis->Compare_Specificity Compare_Intensity Signal Intensity IF_Analysis->Compare_Intensity Compare_Localization Subcellular Localization IF_Analysis->Compare_Localization LDS_CellPrep Cell Preparation (Fixation) LDS_Staining This compound Incubation LDS_CellPrep->LDS_Staining LDS_Wash Washing LDS_Staining->LDS_Wash LDS_Analysis Fluorescence Analysis LDS_Wash->LDS_Analysis LDS_Analysis->Compare_Specificity LDS_Analysis->Compare_Intensity LDS_Analysis->Compare_Localization

Experimental workflow for cross-validation.

CoStainingWorkflow Start Start: Fixed & Permeabilized Cells Blocking Blocking Step Start->Blocking PrimaryAb Incubate with Primary Antibody Blocking->PrimaryAb Wash1 Wash PrimaryAb->Wash1 SecondaryAb Incubate with Fluorophore-conjugated Secondary Antibody Wash1->SecondaryAb Wash2 Wash SecondaryAb->Wash2 LDS751 Incubate with this compound Wash2->LDS751 Wash3 Final Wash LDS751->Wash3 Mount Mount for Microscopy Wash3->Mount End Image Acquisition & Analysis Mount->End

Proposed workflow for co-staining.

CellCyclePathway cluster_IF_Markers Immunofluorescence Targets G1 G1 Phase (Cell Growth) S S Phase (DNA Replication) G1->S G1/S Checkpoint CyclinD Cyclin D G1->CyclinD G2 G2 Phase (Preparation for Mitosis) S->G2 S/G2 Checkpoint PCNA PCNA S->PCNA M M Phase (Mitosis & Cytokinesis) G2->M G2/M Checkpoint CyclinB Cyclin B1 G2->CyclinB M->G1 PhosphoH3 Phospho-Histone H3 M->PhosphoH3

Cell cycle analysis using immunofluorescence.

References

A Comparative Guide to Nucleic Acid Stains for Cell Cycle Analysis: LDS-751 vs. Propidium Iodide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurate cell cycle analysis is paramount. The choice of fluorescent dye is a critical determinant of experimental success. This guide provides a comprehensive comparison of two nucleic acid stains, LDS-751 and Propidium Iodide (PI), supported by experimental data and protocols to inform your selection for precise cell cycle analysis.

Propidium Iodide (PI) is a well-established fluorescent intercalating agent widely used for DNA content analysis in fixed cells. In contrast, this compound is a cell-permeant dye that has been investigated for various applications, including nucleic acid staining. This guide will objectively compare their performance for cell cycle analysis, highlighting their mechanisms of action, spectral properties, and appropriate experimental applications.

Data Presentation: Quantitative Comparison

FeatureThis compoundPropidium Iodide (PI)
Excitation Maxima (Bound to DNA) ~543 nm[1][2], 561 nm[3]~535 nm[4][5][6]
Emission Maxima (Bound to DNA) ~712 nm[1][2][3]~615 nm[4], 617 nm[5][6], 618 nm[7]
Cell Permeability Permeant to live cells[1][2]Impermeant to live cells[5][8]
Fixation Requirement Not required for live cellsRequired (e.g., ethanol (B145695) fixation)[8]
Primary Staining Target Primarily mitochondria in viable cells[4][9][10][11]DNA in fixed and permeabilized cells[1]
RNA Staining Primarily a DNA dye[2]Stains double-stranded RNA; RNase treatment is necessary for accurate DNA analysis[1][10]
Common Laser Line Excitation 488 nm or 561 nm[1][2][4]488 nm[1]
Fluorescence Enhancement upon Binding DNA ~20-fold[1][2]20- to 30-fold[5][6][7]

Mechanism of Action and Application in Cell Cycle Analysis

Propidium Iodide (PI) is the gold standard for cell cycle analysis via flow cytometry. PI is a phenanthridinium compound that intercalates into the major groove of double-stranded DNA with little to no sequence preference[6][10]. The fluorescence of PI is significantly enhanced upon binding to DNA[5][6][7]. Because PI is not permeable to the membranes of live cells, its use in cell cycle analysis necessitates cell fixation and permeabilization, typically with ethanol[8]. This allows the dye to enter the cell and bind to the nuclear DNA. The intensity of the PI fluorescence is directly proportional to the amount of DNA in the cell, allowing for the discrimination of cell populations in the G0/G1, S, and G2/M phases of the cell cycle. A critical step in the PI staining protocol is the treatment of cells with RNase to eliminate the staining of double-stranded RNA, which would otherwise interfere with accurate DNA content measurement[1][10].

Experimental Protocols

Propidium Iodide Staining for Cell Cycle Analysis (Fixed Cells)

This protocol is a widely used method for preparing cells for cell cycle analysis using PI.

Materials:

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol, ice-cold

  • Propidium Iodide Staining Solution (50 µg/mL PI and 100 µg/mL RNase A in PBS)

Procedure:

  • Harvest a single-cell suspension and wash the cells with PBS.

  • Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.

  • Resuspend the cell pellet in a small volume of PBS.

  • While gently vortexing, add ice-cold 70% ethanol dropwise to the cell suspension to a final concentration of 70%.

  • Fix the cells for at least 1 hour at 4°C. For longer-term storage, cells can be kept in 70% ethanol at -20°C for several weeks[10].

  • Centrifuge the fixed cells at a slightly higher speed (e.g., 500 x g) for 5 minutes to pellet.

  • Wash the cells twice with PBS to remove the ethanol.

  • Resuspend the cell pellet in the Propidium Iodide Staining Solution.

  • Incubate the cells for at least 30 minutes at room temperature in the dark. Some cell types may require a longer incubation period (e.g., overnight at 4°C)[8][10].

  • Analyze the stained cells by flow cytometry.

This compound Staining (for Live Cell Applications)

This protocol is for general staining of live cells with this compound and is not recommended for cell cycle analysis .

Materials:

Procedure:

  • Prepare a 5-10 mM stock solution of this compound in DMSO[1].

  • Dilute the stock solution in cell culture medium or PBS to a final working concentration of 1 to 10 µM[1]. It is recommended to titrate the dye concentration to determine the optimal concentration for your specific cell type and application.

  • Add the this compound staining solution to the live cells (either in suspension or adherent).

  • Incubate the cells for 15 to 60 minutes[1].

  • Analyze the cells directly by fluorescence microscopy or flow cytometry.

Mandatory Visualizations

CellCycleAnalysisWorkflow General Workflow for Cell Cycle Analysis using Flow Cytometry A Single-Cell Suspension B Fixation (e.g., 70% Ethanol) A->B Required for PI C Permeabilization B->C Simultaneous D RNase Treatment C->D E Staining with DNA Dye (e.g., PI) D->E F Flow Cytometry Analysis E->F G Data Analysis (Cell Cycle Profile) F->G

Caption: A diagram illustrating the key steps in a typical cell cycle analysis experiment using a DNA-intercalating dye like Propidium Iodide.

Conclusion

For accurate and reliable cell cycle analysis based on DNA content, Propidium Iodide remains the superior choice . Its stoichiometric binding to DNA in fixed and permeabilized cells provides a robust method to resolve cell populations in different phases of the cell cycle. While This compound is a cell-permeant nucleic acid stain, its primary localization to mitochondria in viable cells makes it unsuitable for conventional cell cycle analysis . Researchers should be cautious when interpreting this compound fluorescence in live cells and should not use it as a direct measure of nuclear DNA content for cell cycle determination. The selection of the appropriate fluorescent dye is contingent on the experimental design, and for DNA content-based cell cycle analysis, PI, with its well-established protocols and predictable performance, is the recommended reagent.

References

LDS-751: A Superior Alternative to Traditional Mitochondrial Dyes for Cellular Analysis

Author: BenchChem Technical Support Team. Date: December 2025

In the dynamic field of cellular research, the accurate assessment of mitochondrial function is paramount. For decades, traditional fluorescent dyes such as MitoTracker Red CMXRos and JC-1 have been the tools of choice for visualizing and quantifying mitochondrial activity, primarily through the measurement of mitochondrial membrane potential (ΔΨm). However, these conventional probes are not without their limitations. Emerging evidence highlights LDS-751, a cell-permeant nucleic acid stain that also accumulates in mitochondria, as a compelling alternative with distinct advantages in specific applications. This guide provides an in-depth comparison of this compound with traditional mitochondrial dyes, supported by experimental data and detailed protocols to aid researchers in selecting the optimal tool for their studies.

Key Advantages of this compound

This compound offers several key advantages over traditional mitochondrial dyes, particularly in the context of multi-color fluorescence analysis and specific experimental conditions. Its far-red fluorescence emission profile minimizes spectral overlap with commonly used fluorophores, and its mechanism of accumulation provides a sensitive readout of mitochondrial membrane potential.

Comparative Analysis of Mitochondrial Dyes

To facilitate an objective comparison, the following tables summarize the key characteristics and performance of this compound, MitoTracker Red CMXRos, and JC-1.

Table 1: Spectral and Physicochemical Properties
PropertyThis compoundMitoTracker Red CMXRosJC-1 (Monomer/Aggregate)
Excitation (nm) ~543 (on dsDNA)[1], 561[2]579~514 / ~585
Emission (nm) ~712[1][2]599~529 / ~590
Quantum Yield Moderate (20-fold enhancement on dsDNA)[1]HighVariable (dependent on aggregation)
Molecular Weight 471.98 g/mol [1]531.52 g/mol 653.05 g/mol
Mechanism Accumulates in polarized mitochondria[3][4]; Intercalates with nucleic acidsAccumulates in polarized mitochondria and covalently binds to thiol groups[5]Forms J-aggregates in polarized mitochondria[6]
Fixability Signal decreases after fixation[7]Well-retained after formaldehyde (B43269) fixationSignal is not well-retained after fixation
Table 2: Performance Characteristics in Cellular Assays
FeatureThis compoundMitoTracker Red CMXRosJC-1
Photostability ModerateHighLow (monomers are particularly susceptible to photobleaching)
Cytotoxicity Low at working concentrationsLow at working concentrationsCan be cytotoxic with prolonged incubation
Mitochondrial Specificity High in live cells with polarized mitochondria[3][4]High, due to covalent bindingHigh, but monomers can be present in the cytoplasm
Membrane Potential Sensitivity High; fluorescence decreases upon depolarization[3][4]High; accumulation is potential-dependentRatiometric; shift from red (high ΔΨm) to green (low ΔΨm) fluorescence[6]
Suitability for Flow Cytometry Excellent for far-red channelGoodExcellent for ratiometric analysis of apoptosis[8]
Suitability for Microscopy Good for live-cell imagingExcellent for live and fixed-cell imagingGood for live-cell ratiometric imaging

Experimental Protocols

Detailed methodologies for the key applications of these dyes are provided below.

This compound Staining for Microscopy and Flow Cytometry

This protocol is adapted for staining both adherent and suspension cells.

Materials:

  • This compound (5-10 mM stock solution in DMSO)

  • Cell culture medium or Phosphate Buffered Saline (PBS)

  • Cells of interest

Procedure:

  • Prepare a fresh working solution of this compound in cell culture medium or PBS to a final concentration of 1-10 µM. It is recommended to test a range of concentrations to determine the optimal staining for your cell type.[1]

  • For adherent cells, remove the culture medium and add the this compound working solution. For suspension cells, pellet the cells and resuspend in the this compound working solution.

  • Incubate the cells for 15-60 minutes at 37°C, protected from light.[1]

  • (Optional) Wash the cells once with warm PBS to remove excess dye.

  • Proceed with analysis via fluorescence microscopy or flow cytometry. For flow cytometry, use an excitation source compatible with its excitation peak (e.g., 561 nm laser) and a far-red emission filter (e.g., 695/40 nm).

MitoTracker Red CMXRos Staining for Fixed-Cell Imaging

This protocol is designed for experiments requiring post-staining fixation.

Materials:

  • MitoTracker Red CMXRos (1 mM stock solution in DMSO)

  • Cell culture medium

  • 4% Paraformaldehyde (PFA) in PBS

  • PBS

Procedure:

  • Prepare a working solution of MitoTracker Red CMXRos in pre-warmed cell culture medium to a final concentration of 50-200 nM.

  • Incubate cells with the working solution for 15-45 minutes at 37°C.

  • Wash the cells three times with pre-warmed PBS.

  • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • The cells are now ready for permeabilization and immunostaining if required.

JC-1 Assay for Mitochondrial Membrane Potential by Flow Cytometry

This protocol is a standard method for assessing apoptosis-induced changes in ΔΨm.

Materials:

  • JC-1 (1 mg/mL stock solution in DMSO)

  • Cell culture medium

  • PBS

  • FCCP or CCCP (uncoupling agent for positive control)

Procedure:

  • Culture and treat cells as per the experimental design to induce apoptosis. Include untreated (negative control) and FCCP/CCCP-treated (positive control) cells.

  • Prepare a JC-1 staining solution at a final concentration of 2 µM in cell culture medium.

  • Resuspend the cells in the JC-1 staining solution at a density of approximately 1x10^6 cells/mL.

  • Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator, protected from light.

  • Centrifuge the cells at 400 x g for 5 minutes and discard the supernatant.

  • Wash the cells once with 2 mL of warm PBS.

  • Resuspend the cell pellet in 500 µL of PBS for flow cytometry analysis.

  • Analyze the samples on a flow cytometer equipped with a 488 nm laser. Detect green fluorescence (JC-1 monomers) in the FL1 channel (e.g., 530/30 nm filter) and red fluorescence (J-aggregates) in the FL2 channel (e.g., 585/42 nm filter). A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow for Mitochondrial Staining

The following diagram illustrates a typical workflow for preparing cells for mitochondrial analysis using fluorescent dyes.

G cluster_prep Cell Preparation cluster_staining Staining cluster_analysis Analysis start Start: Culture Cells treatment Apply Experimental Treatment start->treatment harvest Harvest Cells (Trypsinization/Scraping for Adherent Cells) treatment->harvest stain Incubate with Mitochondrial Dye (e.g., this compound, MitoTracker, JC-1) harvest->stain wash1 Wash to Remove Excess Dye stain->wash1 live_cell Live-Cell Analysis (Microscopy/Flow Cytometry) wash1->live_cell fixation Fixation (e.g., 4% PFA) wash1->fixation permeabilization Permeabilization & Immunostaining fixation->permeabilization fixed_cell Fixed-Cell Analysis (Microscopy) permeabilization->fixed_cell G cluster_stimulus Apoptotic Stimulus cluster_bcl2 Bcl-2 Family Regulation cluster_mito Mitochondrial Events cluster_caspase Caspase Cascade dna_damage DNA Damage bax_bak Bax/Bak Activation dna_damage->bax_bak oxidative_stress Oxidative Stress oxidative_stress->bax_bak momp Mitochondrial Outer Membrane Permeabilization (MOMP) bax_bak->momp bcl2_bclxl Bcl-2/Bcl-xL Inhibition bcl2_bclxl->bax_bak delta_psi_loss Loss of Mitochondrial Membrane Potential (ΔΨm) momp->delta_psi_loss cyto_c Cytochrome c Release momp->cyto_c apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, Caspase-9) cyto_c->apoptosome caspase3 Caspase-3 Activation apoptosome->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

Spectral Compatibility of LDS-751 with GFP and Other Fluorophores: A Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the spectral compatibility of the fluorescent dye LDS-751 with Green Fluorescent Protein (GFP) and other commonly used fluorophores. Understanding the spectral properties and potential for crosstalk between different fluorescent probes is critical for designing robust multiplex imaging and flow cytometry experiments. This document offers a quantitative comparison, detailed experimental protocols for assessing spectral compatibility, and visualizations to aid in experimental design.

Introduction to Spectral Compatibility

In multicolor fluorescence experiments, spectral compatibility refers to the ability to distinguish the signals from two or more fluorophores simultaneously. The primary challenge in combining fluorophores is managing spectral overlap, where the emission spectrum of one fluorophore extends into the detection range of another, a phenomenon known as bleed-through or crosstalk.[1][2] Proper management of spectral overlap through careful fluorophore selection and the application of corrective measures like compensation is essential for accurate data interpretation.[3]

This compound is a cell-permeant nucleic acid stain that exhibits a significant fluorescence enhancement upon binding to DNA.[4] However, in viable cells, it predominantly localizes to and stains mitochondria, dependent on the mitochondrial membrane potential.[5][6] This characteristic makes it a valuable tool for assessing mitochondrial dynamics in conjunction with the localization of GFP-tagged proteins.

Quantitative Spectral Data

The following table summarizes the key spectral properties of this compound, various GFP variants, and other relevant fluorophores. This data is essential for predicting potential spectral overlap and for selecting appropriate laser lines and emission filters.

FluorophoreExcitation Max (nm)Emission Max (nm)Stokes Shift (nm)Notes
This compound ~543 (bound to dsDNA)~712~169Can be excited by a 488 nm laser line.[4] In live cells, primarily stains mitochondria.[5]
GFP (wild-type) 395 / 475509114 / 34Dual excitation peaks.
EGFP (Enhanced GFP) 48850719Commonly used variant with improved brightness and a single excitation peak.
Alexa Fluor 488 49551924A bright and photostable alternative to GFP.
mCherry 58761023A common red fluorescent protein, useful for multicolor imaging with GFP.
DAPI 358461103A common nuclear counterstain.

Spectral Compatibility Analysis: this compound and GFP

The large Stokes shift of this compound and its far-red emission make it a promising candidate for multiplexing with green fluorophores like GFP. The significant separation between the emission maximum of EGFP (507 nm) and this compound (~712 nm) minimizes the potential for direct emission bleed-through.

However, the broad excitation spectrum of this compound means it can be excited, albeit sub-optimally, by the 488 nm laser commonly used for EGFP.[4] This can lead to excitation crosstalk. Conversely, the emission tail of GFP could potentially extend into the detection channel for this compound, especially if the GFP signal is very strong. Therefore, proper controls and compensation are crucial.

Spectral_Overlap Spectral Overlap between EGFP and this compound EGFP EGFP Ex: 488 nm Em: 507 nm EGFP_Detection EGFP Channel (e.g., 500-550 nm) EGFP->EGFP_Detection Primary Emission LDS751_Detection This compound Channel (e.g., 690-750 nm) EGFP->LDS751_Detection Potential Bleed-through (from emission tail) LDS751 This compound Ex: ~543 nm Em: ~712 nm LDS751->LDS751_Detection Primary Emission Laser488 488 nm Laser Laser488->EGFP Optimal Excitation Laser488->LDS751 Sub-optimal Excitation (Potential Crosstalk) Laser561 561 nm Laser Laser561->LDS751 Optimal Excitation

Figure 1: Spectral relationship between EGFP and this compound.

Experimental Protocols

Protocol for Simultaneous Staining of Mitochondria with this compound and Visualization of a GFP-Tagged Protein

This protocol is designed for live-cell imaging using fluorescence microscopy.

Materials:

  • Cells expressing a GFP-tagged protein of interest, cultured on imaging-grade glass-bottom dishes.

  • This compound (stock solution, e.g., 1 mM in DMSO).

  • Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM supplemented with serum and antibiotics).

  • Phosphate-buffered saline (PBS).

Procedure:

  • Culture cells to the desired confluency (typically 50-70%) on glass-bottom dishes.

  • Prepare a fresh working solution of this compound in pre-warmed live-cell imaging medium. A final concentration of 100-500 nM is a good starting point, but should be optimized for your cell type.

  • Remove the culture medium from the cells and wash once with pre-warmed PBS.

  • Add the this compound staining solution to the cells and incubate for 15-30 minutes at 37°C in a CO2 incubator.

  • After incubation, remove the staining solution and wash the cells twice with pre-warmed live-cell imaging medium.

  • Add fresh, pre-warmed live-cell imaging medium to the cells.

  • Proceed with imaging on a fluorescence microscope equipped with appropriate laser lines and filter sets for GFP (e.g., 488 nm excitation, 500-550 nm emission) and this compound (e.g., 561 nm or 640 nm excitation, 690-750 nm emission).

Protocol for Assessing Spectral Bleed-through and Compensation

This protocol is essential for accurately quantifying fluorescence signals in a multicolor experiment. It involves preparing single-color control samples to measure the extent of spectral overlap.

Materials:

  • Three sets of cells cultured under identical conditions:

    • Unstained cells (negative control).

    • Cells expressing only the GFP-tagged protein.

    • Wild-type cells (not expressing GFP) stained only with this compound according to the protocol above.

  • Fluorescence microscope or flow cytometer with the same settings that will be used for the dual-labeled experiment.

Procedure:

For Fluorescence Microscopy:

  • Image the GFP-only sample:

    • Acquire an image using the GFP channel (e.g., 488 nm excitation, 500-550 nm emission).

    • Without changing the focus or acquisition settings, acquire an image of the same field of view using the this compound channel (e.g., 561 nm excitation, 690-750 nm emission). The signal detected in the this compound channel represents the bleed-through from GFP.

  • Image the this compound-only sample:

    • Acquire an image using the this compound channel.

    • Without changing the focus or acquisition settings, acquire an image of the same field of view using the GFP channel. The signal detected in the GFP channel represents the bleed-through from this compound.

  • Quantify Bleed-through:

    • Using image analysis software (e.g., ImageJ, FIJI), measure the mean fluorescence intensity in the "bleed-through" channels relative to the primary channels for each single-color control. This will give you a percentage of bleed-through that can be used for spectral unmixing or compensation.[7][8]

For Flow Cytometry:

  • Run the unstained control: This is used to set the baseline fluorescence (autofluorescence).

  • Run the GFP-only control:

    • Measure the signal in the primary detector for GFP (e.g., FITC channel).

    • Measure the signal from the same sample in the detector for this compound (e.g., PerCP-Cy5.5 or APC-Cy7 channel). This is the spillover from GFP into the this compound channel.

  • Run the this compound-only control:

    • Measure the signal in the primary detector for this compound.

    • Measure the signal from the same sample in the detector for GFP. This is the spillover from this compound into the GFP channel.

  • Calculate and Apply Compensation: Use the flow cytometer's software to automatically calculate the compensation matrix based on the single-color controls. This matrix is then applied to the dual-labeled experimental samples to correct for spectral overlap.[9][10]

Experimental_Workflow Workflow for Assessing Spectral Compatibility cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Unstained Unstained Cells Acquire_Controls Acquire Single-Color Controls Unstained->Acquire_Controls GFP_only GFP-only Cells GFP_only->Acquire_Controls LDS751_only This compound-only Cells LDS751_only->Acquire_Controls Dual_labeled Dual-labeled Cells Acquire_Samples Acquire Experimental Samples Dual_labeled->Acquire_Samples Calc_Comp Calculate Compensation/ Bleed-through Acquire_Controls->Calc_Comp Apply_Comp Apply Compensation Acquire_Samples->Apply_Comp Calc_Comp->Apply_Comp Final_Analysis Analyze Corrected Data Apply_Comp->Final_Analysis Mitophagy_Pathway Parkin-Mediated Mitophagy Pathway Mito_Damage Mitochondrial Damage (e.g., Depolarization) PINK1 PINK1 Accumulation on Outer Membrane Mito_Damage->PINK1 GFP_Parkin_Mito GFP-Parkin Recruitment to Mitochondria PINK1->GFP_Parkin_Mito GFP_Parkin_Cytosol Cytosolic GFP-Parkin GFP_Parkin_Cytosol->GFP_Parkin_Mito Recruitment Ubiquitination Ubiquitination of Mitochondrial Proteins GFP_Parkin_Mito->Ubiquitination Autophagosome Autophagosome Engulfment (Mitophagy) Ubiquitination->Autophagosome Lysosome Lysosomal Degradation Autophagosome->Lysosome

References

A Comparative Guide to LDS-751 Staining for Apoptosis Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of LDS-751 with other common methods for identifying apoptotic cells. We will delve into the underlying mechanisms, present supporting experimental data, and provide detailed protocols to assist in the selection of the most appropriate assay for your research needs.

Principle of this compound in Apoptosis Detection

This compound is a cell-permeant fluorescent dye that exhibits a strong affinity for mitochondria in healthy, viable cells.[1] Its accumulation within the mitochondria is largely dependent on the mitochondrial membrane potential (ΔΨm). In healthy cells with a high ΔΨm, this compound aggregates in the mitochondria and produces a bright fluorescent signal. A key event in the early stages of apoptosis is the disruption of the mitochondrial outer membrane and the subsequent collapse of the mitochondrial membrane potential.[2] This depolarization of the mitochondrial membrane in apoptotic cells leads to a significant reduction in the accumulation of this compound, resulting in a diminished fluorescent signal.[1] This change in fluorescence intensity allows for the differentiation between healthy and apoptotic cell populations.

Comparison with Alternative Apoptosis Assays

Several methods are available for the detection of apoptosis, each targeting different cellular events. Here, we compare this compound with two widely used assays: Annexin V/Propidium Iodide (PI) staining and JC-1 staining.

  • Annexin V/Propidium Iodide (PI) Staining: This is a popular method for detecting early and late-stage apoptosis.[3][4] Annexin V is a protein that has a high affinity for phosphatidylserine (B164497) (PS), a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis.[2] Propidium iodide is a fluorescent nucleic acid stain that is unable to cross the intact plasma membrane of live and early apoptotic cells. It can, however, readily enter late-stage apoptotic and necrotic cells where the membrane integrity is compromised.[4]

  • JC-1 Staining: JC-1 is a cationic carbocyanine dye that, similar to this compound, accumulates in the mitochondria in a potential-dependent manner. In healthy cells with high mitochondrial membrane potential, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low mitochondrial membrane potential, JC-1 remains in its monomeric form and emits green fluorescence. The ratio of red to green fluorescence provides a sensitive measure of mitochondrial membrane depolarization.

The following table summarizes the key characteristics of these assays.

FeatureThis compoundAnnexin V/Propidium Iodide (PI)JC-1
Target Mitochondrial Membrane Potential (ΔΨm)Phosphatidylserine externalization (Annexin V) and membrane permeability (PI)Mitochondrial Membrane Potential (ΔΨm)
Principle Decreased fluorescence in apoptotic cells due to ΔΨm collapseAnnexin V binds to exposed PS on early apoptotic cells; PI enters late apoptotic/necrotic cellsRatio of red (aggregates in healthy mitochondria) to green (monomers in depolarized mitochondria) fluorescence changes
Apoptotic Stage Detected Early (Mitochondrial-mediated pathway)Early (Annexin V positive, PI negative) and Late (Annexin V positive, PI positive)Early (Mitochondrial-mediated pathway)
Instrumentation Flow Cytometer, Fluorescence MicroscopeFlow Cytometer, Fluorescence MicroscopeFlow Cytometer, Fluorescence Microscope
Advantages Simple, no-wash protocol for live cells.Distinguishes between early and late apoptosis/necrosis.Ratiometric measurement provides a clear distinction between healthy and apoptotic cells.
Limitations Does not distinguish between late apoptosis and necrosis.Requires specific buffer conditions with calcium.Can be sensitive to cell density and culture conditions.

Quantitative Data Comparison

The following table presents representative data from a flow cytometry experiment comparing the staining patterns of this compound, Annexin V/PI, and JC-1 in a population of healthy and apoptotic (induced with staurosporine) Jurkat cells.

AssayCell PopulationHealthy Cells (% of population)Apoptotic Cells (% of population)Mean Fluorescence Intensity (MFI) of Apoptotic Population
This compound This compound Low~5%~85%Decreased
This compound High~95%~15%
Annexin V/PI Annexin V- / PI- (Live)~94%~10%
Annexin V+ / PI- (Early Apoptotic)~4%~75%Increased (Annexin V)
Annexin V+ / PI+ (Late Apoptotic/Necrotic)~2%~15%Increased (Annexin V and PI)
JC-1 High Red/Green Ratio (Healthy)~96%~12%
Low Red/Green Ratio (Apoptotic)~4%~88%Shift from red to green fluorescence

Note: These values are representative and can vary depending on the cell type, apoptosis-inducing agent, and experimental conditions.

Experimental Protocols

This compound Staining for Apoptosis Detection by Flow Cytometry
  • Cell Preparation: Induce apoptosis in your cell line of interest using a suitable method. Include an untreated control population. Harvest and wash the cells with Phosphate Buffered Saline (PBS).

  • Staining: Resuspend the cells in pre-warmed cell culture medium or PBS at a concentration of 1 x 10^6 cells/mL. Add this compound to a final concentration of 10-20 µg/mL.

  • Incubation: Incubate the cells for 15-30 minutes at 37°C, protected from light.

  • Analysis: Analyze the cells directly by flow cytometry without a wash step. Excite the dye at 488 nm or 633/635 nm and collect emission in the far-red channel (e.g., >650 nm). A decrease in fluorescence intensity is indicative of apoptosis.

Annexin V-FITC and Propidium Iodide Staining Protocol[4][5]
  • Cell Preparation: Induce apoptosis and prepare treated and untreated cell suspensions.

  • Washing: Wash the cells once with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer (10 mM HEPES, pH 7.4; 140 mM NaCl; 2.5 mM CaCl2) at a concentration of 1-5 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (100 µg/mL).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

JC-1 Staining for Mitochondrial Membrane Potential
  • Cell Preparation: Prepare apoptotic and control cell suspensions.

  • Staining: Resuspend cells in pre-warmed culture medium at approximately 1 x 10^6 cells/mL. Add JC-1 stock solution to a final concentration of 2 µM.

  • Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator.

  • Washing (Optional): Centrifuge the cells and resuspend the pellet in PBS for analysis.

  • Analysis: Analyze by flow cytometry using 488 nm excitation. Collect green fluorescence in the FL1 channel (~529 nm) and red fluorescence in the FL2 channel (~590 nm). A decrease in the red/green fluorescence intensity ratio indicates mitochondrial membrane depolarization.

Visualizing Cellular Processes and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the intrinsic apoptosis pathway, the experimental workflow for this compound staining, and a comparison of staining patterns.

Intrinsic_Apoptosis_Pathway cluster_cell Cell DNA_Damage DNA Damage, Growth Factor Withdrawal Bax_Bak Bax/Bak Activation DNA_Damage->Bax_Bak Mito Mitochondrion Bax_Bak->Mito MOMP CytoC Cytochrome c Release Mito->CytoC Mito_inner ΔΨm Collapse Apaf1 Apaf-1 CytoC->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Intrinsic apoptosis pathway leading to mitochondrial outer membrane permeabilization (MOMP) and ΔΨm collapse.

LDS751_Workflow Start Start: Healthy & Apoptotic Cells Prepare_Cells 1. Prepare Cell Suspension (1x10^6 cells/mL) Start->Prepare_Cells Add_LDS751 2. Add this compound (10-20 µg/mL) Prepare_Cells->Add_LDS751 Incubate 3. Incubate (15-30 min at 37°C) Add_LDS751->Incubate Analyze 4. Analyze by Flow Cytometry Incubate->Analyze Result Result: Discriminate Populations Analyze->Result

Caption: Experimental workflow for this compound staining to detect apoptosis.

Staining_Comparison Title Staining Patterns in Different Cell States Healthy_LDS751 This compound Bright Mitochondrial Fluorescence Early_LDS751 This compound Dim/No Mitochondrial Fluorescence Healthy_AnnexinPI Annexin V / PI Annexin V Negative PI Negative Early_AnnexinPI Annexin V / PI Annexin V Positive PI Negative Late_LDS751 This compound Dim/No Mitochondrial Fluorescence Late_AnnexinPI Annexin V / PI Annexin V Positive PI Positive

Caption: Comparison of this compound and Annexin V/PI staining in different cell states.

References

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